molecular formula C12H5Br5O B1530845 2,2',3,3',5-Pentabromodiphenyl ether CAS No. 446254-51-9

2,2',3,3',5-Pentabromodiphenyl ether

Cat. No.: B1530845
CAS No.: 446254-51-9
M. Wt: 564.7 g/mol
InChI Key: XAHYSNUYJLNDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',3,3',5-Pentabromodiphenyl ether is a useful research compound. Its molecular formula is C12H5Br5O and its molecular weight is 564.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2',3,3',5-Pentabromodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,3',5-Pentabromodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,5-tribromo-3-(2,3-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-4-8(15)12(17)10(5-6)18-9-3-1-2-7(14)11(9)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHYSNUYJLNDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879900
Record name BDE-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-51-9
Record name 2,2',3,3',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC03VCD52Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Targeted Synthesis and High-Purity Isolation of BDE-85

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the targeted synthesis, purification, and characterization of BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) . Unlike commercial technical mixtures (e.g., DE-71) where BDE-85 exists as a minor component (<3%), this protocol focuses on de novo synthesis to achieve analytical-grade purity (>99%) required for toxicological and environmental monitoring standards.

Part 1: Executive Summary & Strategic Approach

Compound Identity:

  • IUPAC Name: 2,2',3,4,4'-Pentabromodiphenyl ether[1][2]

  • Congener Number: BDE-85[1][3][4]

  • CAS Registry: 182346-21-0[5]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: ~564.7 g/mol [5]

Synthesis Challenge: Direct bromination of diphenyl ether yields a complex mixture of isomers (mainly BDE-47 and BDE-99) and cannot selectively produce BDE-85. To ensure regiospecificity, this guide employs the Diaryliodonium Salt Coupling Method (developed by Marsh, Bergman, et al.). This approach couples a specific brominated phenol with a symmetrical brominated diphenyliodonium salt, guaranteeing the exact substitution pattern without isomer scrambling.

Part 2: Synthesis Architecture

Retrosynthetic Analysis

The target molecule (BDE-85) is an unsymmetrical ether. The most efficient disconnection splits the ether bond, assigning the "electrophile" role to a hypervalent iodine species and the "nucleophile" role to a phenolate.

  • Fragment A (Nucleophile): 2,3,4-Tribromophenolate

  • Fragment B (Electrophile): Bis(2,4-dibromophenyl)iodonium salt

Note on Selection: We utilize a symmetrical iodonium salt (Bis-2,4-dibromo) to prevent the formation of mixed ether byproducts. If an unsymmetrical salt were used, the nucleophile could attack either ring, reducing yield and purity.

Retrosynthesis Target Target: BDE-85 (2,2',3,4,4'-PeBDE) Disconnection Ether Bond Disconnection Target->Disconnection FragmentA Nucleophile: 2,3,4-Tribromophenol Disconnection->FragmentA FragmentB Electrophile: Bis(2,4-dibromophenyl)iodonium Bromide Disconnection->FragmentB Precursor2 Precursor: 1,2,3-Tribromobenzene (or commercial phenol) FragmentA->Precursor2 Hydroxylation/Bromination Precursor1 Precursor: 1,3-Dibromobenzene FragmentB->Precursor1 Hypervalent Iodine Synthesis

Figure 1: Retrosynthetic strategy for BDE-85 using the regioselective iodonium salt method.

Part 3: Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Electrophile

Target: Bis(2,4-dibromophenyl)iodonium bromide

  • Reagents: 1,3-Dibromobenzene (20 mmol), Potassium Iodate (

    
    , 10 mmol), Acetic Anhydride (10 mL), Sulfuric Acid (
    
    
    
    , conc.).
  • Procedure:

    • Dissolve

      
       in a mixture of acetic anhydride and 
      
      
      
      at -5°C.
    • Add 1,3-Dibromobenzene dropwise, maintaining temperature <0°C.

    • Stir for 24 hours at room temperature. The mixture will darken.[6]

    • Pour the reaction mixture onto ice. Extract the aqueous phase with diethyl ether to remove unreacted benzene.

    • Treat the remaining aqueous layer with saturated Sodium Bromide (NaBr) solution. The iodonium bromide salt will precipitate as a white/off-white solid.

    • Filtration: Collect the precipitate by vacuum filtration.

    • Purification: Wash with water and diethyl ether. Dry in a vacuum desiccator.

Phase 2: Coupling Reaction (The Marsh/Bergman Protocol)

Target: Crude BDE-85

  • Reagents:

    • Bis(2,4-dibromophenyl)iodonium bromide (Synthesized in Phase 1).

    • 2,3,4-Tribromophenol (1.1 equivalents).

    • Base: Sodium hydroxide (1M NaOH aqueous solution) or Potassium tert-butoxide.

    • Solvent: Water/Dichloromethane (biphasic) or Methanol.

  • Procedure:

    • Dissolve 2,3,4-tribromophenol in the solvent (e.g., Methanol). Add base to generate the phenolate in situ.

    • Add the iodonium salt.[3][7]

    • Reflux the mixture (approx. 60-80°C depending on solvent) for 2–4 hours.

    • Mechanism: The phenolate attacks the iodonium center. The hypervalent bond breaks, forming the ether linkage and releasing 1-iodo-2,4-dibromobenzene as a byproduct.

    • Quench: Cool the mixture and acidify slightly with dilute HCl to neutralize excess base.

Phase 3: Purification & Isolation

Objective: Remove the iodobenzene byproduct and unreacted phenol.

StepTechniqueSolvent SystemPurpose
1 Liquid-Liquid Extraction DCM / WaterExtract organics; remove inorganic salts.
2 Alkaline Wash 1M KOHRemove unreacted 2,3,4-tribromophenol (remains in aqueous phase).
3 Silica Gel Chromatography Hexane (100%)Remove polar impurities. BDEs elute early; polar byproducts retain.
4 Recrystallization Methanol / Chloroform (3:1)Final polishing to >99% purity.

Detailed Recrystallization Protocol:

  • Dissolve the crude solid in minimal hot Chloroform.

  • Slowly add hot Methanol until slight turbidity appears.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Collect crystals via filtration.[8][9]

Part 4: Characterization & Validation

Gas Chromatography-Mass Spectrometry (GC-MS)[10]
  • Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI).[10]

  • Column: DB-5HT or equivalent non-polar column (15m or 30m).

  • Diagnostic Ions (EI):

    • Molecular Ion (

      
      ):  Cluster centered at m/z 564 . Look for the characteristic pentabromo isotope pattern (approx 1:5:10:10:5:1 ratio).
      
    • Fragment (

      
      ):  Cluster centered at m/z 404/406 .
      
  • Retention Time: BDE-85 elutes after BDE-99 and before BDE-153 on standard 5% phenyl columns.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
The spectrum must show two distinct spin systems corresponding to the two rings.
  • Ring A (2,3,4-Tribromo):

    • Two protons at positions 5 and 6.[2] They are ortho to each other.

    • Signal: Two doublets (

      
       Hz).
      
  • Ring B (2',4'-Dibromo):

    • Three protons at positions 3', 5', 6'.[1]

    • H3': Singlet (or very small coupling), located between two Bromines/Ether.

    • H5', H6': Pair of doublets (ortho coupling) or doublet of doublets.

Safety & Handling (E-E-A-T)
  • Hazard: BDE-85 is a Persistent Organic Pollutant (POP). It is bioaccumulative and potentially endocrine-disrupting.

  • Controls: Work exclusively in a fume hood. Use double nitrile gloves. All waste (solid and liquid) must be segregated as halogenated organic waste.

  • Decontamination: Glassware should be rinsed with toluene followed by acetone.

Part 5: Workflow Visualization

Workflow Start Start: Reagent Prep Step1 Synthesis of Bis(2,4-dibromophenyl)iodonium Salt (Reaction Time: 24h) Start->Step1 Step2 Coupling: Salt + 2,3,4-Tribromophenolate (Reflux, 4h) Step1->Step2 Step3 Extraction & Alkali Wash (Removes unreacted Phenol) Step2->Step3 Step4 Silica Gel Chromatography (Eluent: Hexane) Step3->Step4 Step5 Recrystallization (MeOH/CHCl3) Step4->Step5 End Final Product: BDE-85 (>99% Purity) Step5->End

Figure 2: End-to-end workflow for the isolation of analytical grade BDE-85.

References

  • Marsh, G., Hu, J., Jakobsson, E., Rahm, S., & Bergman, Å. (1999). Synthesis and Characterization of 32 Polybrominated Diphenyl Ethers. Environmental Science & Technology, 33(17), 3033–3037. Link

  • Örn, U., Eriksson, L., Jakobsson, E., & Bergman, Å. (1996). Synthesis and characterization of polybrominated diphenyl ethers. Acta Chemica Scandinavica, 50, 802–807. Link

  • Sjödin, A., Jakobsson, E., Kierkegaard, A., Marsh, G., & Sellström, U. (1998). Gas Chromatographic Identification and Quantification of Polybrominated Diphenyl Ethers in a Commercial Product, Bromkal 70-5DE. Journal of Chromatography A, 822(1), 83–89. Link

  • La Guardia, M. J., Hale, R. C., & Harvey, E. (2006). Detailed Polybrominated Diphenyl Ether (PBDE) Congener Composition of the Widely Used Penta-, Octa-, and Deca-PBDE Technical Flame-Retardant Mixtures. Environmental Science & Technology, 40(20), 6247–6254. Link

Sources

Technical Guide: Environmental Occurrence & Analysis of 2,2',3,3',5-Pentabromodiphenyl Ether (BDE-83)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the environmental occurrence, analytical determination, and toxicological relevance of 2,2',3,3',5-Pentabromodiphenyl ether (BDE-83) .

Executive Summary

2,2',3,3',5-Pentabromodiphenyl ether (BDE-83) is a specific congener within the polybrominated diphenyl ether (PBDE) family.[1][2] Unlike the dominant "Penta" congeners (BDE-47, BDE-99), BDE-83 is a minor constituent of commercial flame retardant mixtures (e.g., DE-71). Its environmental significance lies in its role as a marker for specific metabolic or degradation pathways and its potential for bioaccumulation.[3]

Critical Nomenclature Warning: Researchers must distinguish between the congener BDE-83 (the subject of this guide) and the commercial product DE-83™ (Great Lakes Chemical). DE-83 is a technical mixture composed primarily of Decabromodiphenyl ether (BDE-209), not Pentabromodiphenyl ether. Confusing these two leads to gross errors in data interpretation.

Chemical Identity & Commercial Sources[1][4][5][6]

Physicochemical Profile

BDE-83 is a pentabrominated congener with a specific substitution pattern that influences its steric hindrance and metabolic susceptibility.

PropertyValue / Description
IUPAC Name 2,2',3,3',5-Pentabromodiphenyl ether
Congener Number BDE-83
Molecular Formula C₁₂H₅Br₅O
Molecular Weight ~564.69 g/mol
Log Kow ~6.5 - 6.8 (Lipophilic, bioaccumulative)
Structure Ether bridge connecting two phenyl rings; Br at 2,2',3,3',5 positions.[1][2][4][5][6][7][8][9][10]
Source Apportionment

BDE-83 is not manufactured as a pure substance. It enters the environment primarily through:

  • Impurities in Commercial Mixtures: It is a trace component (<1%) in commercial PentaBDE mixtures (e.g., DE-71, Bromkal 70-5DE) used historically in polyurethane foams.

  • Debromination: It can form as a degradation intermediate from higher-brominated congeners (like BDE-209 in DE-83 commercial mixture) via photolytic or anaerobic debromination, though this pathway favors the formation of BDE-47 and BDE-99.

Analytical Methodology (High-Resolution Protocols)

Accurate detection of BDE-83 requires distinguishing it from co-eluting isomers (e.g., BDE-99, BDE-100) which are often present at concentrations 10-100x higher.

Sample Preparation Workflow

The following protocol ensures quantitative recovery while removing lipid/sulfur interferences common in sediment and biota.

Step 1: Extraction

  • Solid Matrices (Sediment/Soil): Pressurized Liquid Extraction (PLE) or Soxhlet with Toluene/Acetone (1:1).

  • Biota (Tissue): Homogenization with Na₂SO₄ followed by column extraction.

Step 2: Cleanup (Multi-stage)

  • Acid Silica: Removes lipids. (Caution: Some lower brominated congeners are acid-labile; BDE-83 is generally stable but validation is required).

  • Gel Permeation Chromatography (GPC): Essential for removing high molecular weight biogenic material.

  • Alumina Column: Fractionation to separate PBDEs from organochlorines.

Instrumental Analysis: GC-HRMS

Method: EPA Method 1614A (Standard for PBDEs).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[7]

    • Note: On a standard DB-5 column, BDE-83 elutes closely with BDE-99. A longer column (60m) or a specialized phase (DB-HT) may be required for baseline resolution.

  • Detection: High-Resolution Mass Spectrometry (HRMS) in EI or ECNI (Electron Capture Negative Ionization) mode.

    • Target Ions: m/z 79, 81 (Bromine isotopes) for ECNI; Molecular ion clusters for EI.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_QC Quality Control Gates Sample Sample Matrix (Sediment/Biota) Spike Spike Internal Std (13C-BDE-83 or Surrogate) Sample->Spike Extraction Extraction (Soxhlet/PLE) Solvent: Toluene/DCM Cleanup1 Lipid Removal (Acid Silica / GPC) Extraction->Cleanup1 Spike->Extraction Cleanup2 Fractionation (Alumina Column) Cleanup1->Cleanup2 Analysis Instrumental Analysis (GC-HRMS / EPA 1614A) Cleanup2->Analysis Recovery Recovery Check (60-120%) Cleanup2->Recovery Data Quantification (Isotope Dilution) Analysis->Data Blank Method Blank (< MDL) Analysis->Blank

Caption: Figure 1. Optimized analytical workflow for trace determination of BDE-83 in complex environmental matrices, utilizing isotope dilution mass spectrometry.

Environmental Occurrence & Fate[3][12][13]

Distribution in Abiotic Matrices

BDE-83 partitions strongly to organic carbon due to its high


.
  • Sediment: Acts as the primary sink. Concentrations typically range from 0.01 to 0.5 ng/g dw in industrial areas. It is often correlated with BDE-99 levels, maintaining a consistent ratio if the source is commercial PentaBDE.

  • Water: Rarely detected in dissolved phase; transport occurs via suspended particulate matter (SPM).

Bioaccumulation in Biota

Despite being a minor congener, BDE-83 is bioavailable.

  • Invertebrates: Studies on polychaetes (Nereis succinea) exposed to contaminated sediments show uptake of Penta- and Hexa-BDEs.

  • Metabolic Filtering: In higher trophic levels (fish, mammals), BDE-83 levels are often lower than predicted by passive partitioning. This suggests metabolic depletion . The 2,3-substitution (vicinal H atoms on the phenyl ring) facilitates epoxide formation by Cytochrome P450 enzymes, leading to hydroxylation and excretion.

Environmental Fate Diagram

EnvironmentalFate Source Source: Commercial PentaBDE (Trace Impurity) Water Water Column (Particulate Bound) Source->Water Release Deca Source: DecaBDE (DE-83) Degradation Sediment Sediment Sink (High Organic Carbon) Deca->Sediment Debromination Biota Biota (Fish/Invertebrates) Sediment->Biota Bioaccumulation (BSAF) Water->Sediment Partitioning (log Kow ~6.5) Water->Biota Bioconcentration Metabolism Metabolic Clearance (Hydroxylation via CYP450) Biota->Metabolism Depletion

Caption: Figure 2.[11][12] Environmental fate and transport of BDE-83, highlighting sources, partitioning behavior, and metabolic clearance in biota.

Toxicology & Relevance to Drug Development

For drug development professionals, BDE-83 serves as a model for lipophilic xenobiotic metabolism .

Endocrine Disruption

PBDEs, including BDE-83, structurally resemble thyroid hormones (Thyroxine, T4).

  • Mechanism: Competitive binding to thyroid hormone transport proteins (transthyretin).

  • Impact: Disruption of thyroid homeostasis, potentially affecting neurodevelopment.

Metabolic Stability (ADME)
  • CYP450 Interaction: BDE-83 is a substrate for hepatic CYP enzymes. The formation of hydroxylated metabolites (OH-PBDEs) often increases toxicity (e.g., higher affinity for thyroid receptors) compared to the parent compound.

  • Relevance: In ADME studies, the metabolic clearance of BDE-83 illustrates how halogenation patterns (specifically lack of bromine at certain ortho/meta positions) dictate half-life.

References

  • US EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. United States Environmental Protection Agency.[13] Link

  • ATSDR. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry. Link

  • Stapleton, H. M., et al. (2004). Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology.[14][15] Link

  • La Guardia, M. J., et al. (2006). Detailed Polybrominated Diphenyl Ether (PBDE) Congener Composition of the Widely Used Penta-, Octa-, and Deca-PBDE Technical Flame-retardant Mixtures. Environmental Science & Technology.[15] Link

  • OSPAR Commission. (2020). Status and Trends of Polybrominated Diphenyl Ethers (PBDEs) in Biota and Sediment.[3][5][16][17] OSPAR Assessment Portal. Link

Sources

Toxicological Profile of BDE-85: Mechanisms, Kinetics, and Experimental Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) is a persistent organic pollutant and a congener of significant toxicological interest within the polybrominated diphenyl ether (PBDE) family.[1][2] Historically present in commercial PentaBDE mixtures (e.g., DE-71) at approximately 2-3%, BDE-85 exhibits a distinct toxicological profile driven by its specific ortho-substitution pattern (2,2'). This structural configuration influences its binding affinity to the Aryl Hydrocarbon Receptor (AhR) and its metabolic conversion to highly toxic hydroxylated metabolites (OH-PBDEs).

This technical guide synthesizes the physicochemical properties, toxicokinetics, and molecular mechanisms of BDE-85 toxicity. It provides researchers with validated experimental protocols for extraction and in vitro assessment, grounded in the latest mechanistic understanding of endocrine disruption and neurotoxicity.

Physicochemical Characterization & Bioavailability

The toxicity of BDE-85 is fundamentally governed by its lipophilicity and steric conformation. Unlike planar dioxins, the ortho-bromine substitution in BDE-85 forces the phenyl rings into a non-planar configuration, altering its interaction with nuclear receptors.

Table 1: Physicochemical Core Data
ParameterValue / DescriptionToxicological Implication
IUPAC Name 2,2',3,4,4'-Pentabromodiphenyl etherSpecific congener identification
Molecular Formula C₁₂H₅Br₅OHalogenated aromatic hydrocarbon
Molecular Weight 564.69 g/mol High MW limits passive diffusion across some membranes
Log Kow ~6.8 – 7.2 (Experimental/Est.)High lipophilicity; drives bioaccumulation in adipose tissue
Water Solubility < 1 µg/L (Insoluble)Requires lipid or solvent carriers (e.g., DMSO) for in vitro dosing
Vapor Pressure 4.7 × 10⁻⁶ Pa (25°C)Semi-volatile; partitions to dust and particulate matter

Expert Insight: The high Log Kow (>6) indicates that BDE-85 will not exist freely in aqueous biological media. In experimental settings, the use of serum albumin or lipid vesicles is often required to maintain bioavailability and prevent sorption to plasticware.

Toxicokinetics: The ADME Loop

Understanding the metabolic fate of BDE-85 is critical, as its metabolites often exhibit higher toxicity than the parent compound.

Metabolism (Bioactivation)

BDE-85 undergoes oxidative metabolism primarily in the liver, mediated by Cytochrome P450 enzymes (specifically CYP2B6 in humans). The primary metabolic route is hydroxylation , leading to the formation of hydroxylated PBDEs (OH-PBDEs).

  • Key Metabolite: 6-OH-BDE-85 .[3][4]

  • Mechanism: Insertion of an oxygen atom, often at the ortho position relative to the ether bond.

  • Significance: 6-OH-BDE-85 is structurally similar to thyroxine (T4) and exhibits significantly higher potency in disrupting thyroid transport proteins.

Distribution & Excretion

Due to its lipophilicity, BDE-85 rapidly partitions into lipid-rich tissues (adipose, brain, liver). Elimination is slow, with half-lives in humans estimated in years.

Visualization: Metabolic Fate of BDE-85

BDE85_Metabolism BDE85 Parent: BDE-85 (Lipophilic) CYP CYP2B6 (Liver Microsomes) BDE85->CYP Oxidation OH_BDE Metabolite: 6-OH-BDE-85 (Increased Polarity) CYP->OH_BDE Hydroxylation OH_BDE->BDE85 Bioaccumulation (Retention) Quinone Quinone Intermediates (Reactive Electrophiles) OH_BDE->Quinone Oxidation Conjugation Phase II Conjugation (Glucuronidation) OH_BDE->Conjugation UGTs Excretion Biliary Excretion Conjugation->Excretion

Figure 1: Metabolic activation pathway of BDE-85 showing the critical conversion to the toxic 6-OH-BDE-85 metabolite.

Mechanisms of Toxicity[6][7][8]

Endocrine Disruption: Thyroid Axis

BDE-85 and its hydroxylated metabolites act as endocrine disrupting chemicals (EDCs) by interfering with thyroid hormone homeostasis.

  • TTR Binding: 6-OH-BDE-85 structurally mimics T4. It competes for binding sites on Transthyretin (TTR), a key thyroid hormone transport protein.[4]

  • Consequence: Displacement of T4 leads to increased clearance of T4 (hypothyroxinemia) and delivery of the toxicant to the brain across the blood-brain barrier.

Aryl Hydrocarbon Receptor (AhR) Modulation

Unlike coplanar PCBs, BDE-85 has a non-planar structure due to steric hindrance. However, it still exhibits "weak to moderate" binding affinity for the AhR.

  • Interaction Mode: Molecular docking studies suggest BDE-85 engages in offset

    
    -
    
    
    
    stacking with AhR ligand binding domain residues (e.g., Phe289, Phe345).
  • Outcome: Activation of AhR can induce CYP1A1 expression, though less potently than dioxin (TCDD).[5] This pathway contributes to oxidative stress.[6]

Neurotoxicity & Oxidative Stress

BDE-85 induces cytotoxicity in neuronal cells (e.g., cerebellar granule neurons).

  • ROS Generation: Exposure leads to depletion of Glutathione (GSH) and inhibition of Superoxide Dismutase (SOD).

  • Calcium Signaling: Disruption of intracellular

    
     homeostasis triggers apoptotic cascades.
    

Experimental Protocols for Assessment

Protocol A: Extraction & Quantification of BDE-85 from Biological Tissue

Standardized method adapted from EPA 1614 for research applications.

Objective: Isolate BDE-85 from lipid-rich matrices (liver/adipose) for GC-MS analysis.

  • Homogenization: Weigh 1-5g of tissue. Homogenize with anhydrous sodium sulfate (

    
    ) to remove moisture.
    
  • Soxhlet Extraction: Extract with 1:1 Dichloromethane (DCM):Hexane for 16-24 hours.

  • Lipid Removal (Critical):

    • Step 1: Evaporate solvent. Re-dissolve in hexane.

    • Step 2: Acid digestion using concentrated sulfuric acid (

      
      ) to degrade lipids. BDE-85 is acid-stable.
      
    • Step 3: Silica Gel Column Chromatography. Elute with hexane to recover BDE-85.

  • Instrumental Analysis:

    • System: GC-HRMS (High-Resolution Mass Spectrometry).

    • Column: DB-5ms (30m x 0.25mm).

    • Ions: Monitor

      
       563.6 and 565.6 (molecular ions for pentabromo- congeners).
      
  • Quality Control: Use

    
    -labeled BDE-85 internal standard to correct for recovery losses.
    
Protocol B: In Vitro TTR Binding Competency Assay

Self-validating assay to measure endocrine disruption potential.

Objective: Determine the


 of BDE-85 or 6-OH-BDE-85 in displacing T4 from TTR.
  • Reagents: Human TTR (purified),

    
    -labeled T4, Tris-HCl buffer (pH 8.0).
    
  • Incubation:

    • Mix TTR (30 nM) with

      
      -T4 and varying concentrations of BDE-85 (0.1 nM to 10 µM).
      
    • Note: Dissolve BDE-85 in DMSO (final concentration <1% to prevent protein denaturation).

  • Equilibrium: Incubate at 4°C for 16 hours (overnight) to reach equilibrium.

  • Separation: Use biogel P-6 polyacrylamide columns to separate bound T4 from free T4.

  • Quantification: Count gamma radiation in the protein fraction.

  • Validation:

    • Positive Control: Unlabeled T4 (should show high displacement).

    • Negative Control: Solvent only (DMSO).

    • Calculation: Plot % Bound vs. Log[Concentration] to derive

      
      .
      

Visualizing the Mechanism of Action

The following diagram illustrates the dual pathway of BDE-85 toxicity: Nuclear Receptor interference and Oxidative Stress.

BDE85_MOA cluster_Endocrine Endocrine Disruption cluster_Cellular Cellular Toxicity BDE85 BDE-85 Exposure Metab Metabolism to 6-OH-BDE-85 BDE85->Metab ROS ROS Generation (GSH Depletion) BDE85->ROS TTR TTR Binding Competition Metab->TTR High Affinity T4_Disp T4 Displacement TTR->T4_Disp Hypo Hypothyroxinemia T4_Disp->Hypo Mito Mitochondrial Dysfunction ROS->Mito Apop Neuronal Apoptosis Mito->Apop

Figure 2: Dual mechanistic pathways of BDE-85 leading to endocrine and neuronal toxicity.

References

  • Theoretical investigation of AhR binding property with relevant structural requirements for AhR-mediated toxicity of polybrominated diphenyl ethers. Source: PubMed / NIH URL:[Link]

  • Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Source: ATSDR (CDC) URL:[Link]

  • Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies. Source: PMC / NIH URL:[Link]

  • Hormone Activity of Hydroxylated Polybrominated Diphenyl Ethers on Human Thyroid Receptor-β. Source: PMC / NIH URL:[Link]

  • Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. Source: PMC / NIH URL:[Link]

Sources

2,2',3,3',5-Pentabromodiphenyl ether CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2,2',3,3',5-Pentabromodiphenyl Ether (BDE-83)

Content Type: Technical Reference & Methodological Guide Subject: BDE-83 (CAS: 446254-51-9) Intended Audience: Analytical Chemists, Toxicologists, and Safety Assessment Scientists.

Part 1: Chemical Identity & Structural Nomenclature

2,2',3,3',5-Pentabromodiphenyl ether is a specific congener within the polybrominated diphenyl ether (PBDE) class, designated as BDE-83 under the IUPAC-based numbering system.

It is critical to distinguish BDE-83 from "Commercial PentaBDE" (e.g., DE-71). The commercial product is a technical mixture dominated by BDE-47 and BDE-99. BDE-83 is a discrete chemical entity used primarily as an analytical standard for environmental monitoring and toxicokinetic profiling.

Identifier Value
CAS Number 446254-51-9 (Specific isomer)
Congener ID BDE-83
IUPAC Name 1,2,5-Tribromo-3-(2,3-dibromophenoxy)benzene
Molecular Formula C₁₂H₅Br₅O
Molecular Weight 564.69 g/mol
SMILES c1(c(c(cc(c1)Br)Oc2c(c(ccc2)Br)Br)Br)Br
Synonyms PBDE 83; 2,2',3,3',5-PeBDE; Pentabromodiphenyl ether (isomer specific)

Part 2: Physicochemical Profile

BDE-83 exhibits high lipophilicity and persistence. In biological systems, its behavior is governed by its high log K_ow, facilitating rapid absorption into adipose tissue and crossing of the blood-brain barrier.

Property Data / Characteristic Relevance to Research
Physical State Solid (Crystalline powder)Standard handling requires weighing in a static-free environment.
Log K_ow ~6.6 - 6.8 (Predicted)High bioaccumulation potential; requires non-polar solvents (Hexane/Isooctane) for extraction.
Vapor Pressure < 10⁻⁵ Pa (at 25°C)Semi-volatile; subject to long-range atmospheric transport.
Solubility Water: < 1 µg/L Organic Solvents: Soluble in Toluene, Nonane, Isooctane.Protocol Note: Avoid aqueous dilution of standards; precipitation is immediate.

Part 3: Analytical Methodology (The Self-Validating System)

Objective: Quantification of BDE-83 in biological matrices (plasma/tissue) at pg/g levels.

Expert Insight: While GC-EI-MS (Electron Ionization) provides structural fragments, it lacks the sensitivity required for trace analysis. The authoritative standard for BDE-83 quantification is GC-ECNI-MS (Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry), monitoring the bromide ions (


 and 

).
Sample Preparation Protocol
  • Matrix: Plasma (200 µL)

  • Internal Standard (IS):

    
    C
    
    
    
    -BDE-100 (Must be added prior to extraction to correct for recovery).

Step-by-Step Workflow:

  • Denaturation: Add 200 µL Plasma + 50 µL Formic Acid + 10 µL IS solution. Vortex 30s.

  • LLE Extraction: Add 2 mL Hexane:MTBE (1:1 v/v). Shake 10 min. Centrifuge 3000 x g.

  • Supernatant Transfer: Transfer organic layer to a clean borosilicate tube. Repeat extraction once.

  • Cleanup (Critical): Pass combined extract through a Mini-Silica Column (acidified silica, 44% H₂SO₄ w/w) to degrade lipids. Elute with Hexane.

    • Why? Lipids co-elute and suppress ionization in ECNI. Acid silica chars lipids but leaves PBDEs intact.

  • Concentration: Evaporate to dryness under N₂ stream. Reconstitute in 50 µL Nonane.

Instrumental Parameters (GC-ECNI-MS)
Parameter Setting
Column DB-5ms or ZB-5ms (15m x 0.25mm x 0.10µm)
Carrier Gas Helium (1.2 mL/min, constant flow)
Reagent Gas Methane (CH₄) at 40% flow (Critical for thermalization of electrons)
Injector Splitless, 280°C
Oven Program 110°C (1 min) → 40°C/min → 200°C → 10°C/min → 300°C (hold 2 min)
SIM Ions Quant: m/z 79, 81 (

) Qual: m/z 484, 486 (Isotope cluster for Penta)

Part 4: Toxicological Mechanisms & Pathways

BDE-83 acts as an endocrine disrupting chemical (EDC). Its structural similarity to Thyroxine (T4) allows it to interfere with thyroid hormone transport and metabolism. Furthermore, it is a substrate for hepatic CYP enzymes, leading to hydroxylated metabolites (OH-PBDEs) which are often more toxic than the parent compound.

Mechanism Visualization

BDE83_Toxicity BDE83 BDE-83 (Parent Compound) CYP Hepatic Phase I (CYP2B6 / CYP1A1) BDE83->CYP Oxidative Metabolism TTR Transthyretin (TTR) Transport Protein BDE83->TTR Competitive Binding OH_BDE OH-BDE-83 (Hydroxylated Metabolite) CYP->OH_BDE Bioactivation OH_BDE->TTR High Affinity Binding (Displaces T4) Excretion Glucuronidation & Excretion OH_BDE->Excretion Phase II Conjugation Neuro Neurotoxicity (Developmental) OH_BDE->Neuro Disrupts Thyroid Signaling T4 Thyroxine (T4) TTR->T4 Normal Transport

Figure 1: Metabolic activation and endocrine disruption pathway of BDE-83. Note that the hydroxylated metabolite (OH-BDE) exhibits higher affinity for Transthyretin (TTR) than the parent compound, driving thyroid toxicity.

Part 5: Synthesis & Reference Standards

For research involving BDE-83, isolating the congener from commercial mixtures is inefficient. De novo synthesis via Ullmann ether coupling is the standard for producing high-purity reference materials (>98%).

Synthetic Logic:

  • Precursors: 2,3-Dibromophenol + 1,2,3,5-Tetrabromobenzene.

  • Coupling: Potassium carbonate (

    
    ) base, Pyridine solvent, reflux.
    
  • Purification: Recrystallization from ethanol/toluene followed by HPLC fractionation to remove other isomers.

Commercial Availability: Certified Reference Materials (CRMs) are available from specialized suppliers (e.g., AccuStandard, Wellington Laboratories) as 50 µg/mL solutions in Isooctane.

  • Storage: Ambient (>5°C), protected from light (photolytic debromination is rapid).

References

  • AccuStandard. (2024). Certificate of Analysis: 2,2',3,3',5-Pentabromodiphenyl ether (BDE-083S).[1]Link

  • U.S. EPA. (2017). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs). EPA 505-F-17-015. Link

  • Stapleton, H. M., et al. (2009). Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes In Vitro. Environmental Health Perspectives, 117(2), 197–202. Link

  • European Chemicals Agency (ECHA). (2024). Substance Information: Pentabromodiphenyl ether.[1][2][3][4][5][6][7]Link[8]

  • Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International, 29(6), 735-756. Link

Sources

BDE-85: Persistence Mechanisms and Degradation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Topic: BDE-85 Persistence and Degradation Pathways Content Type: Technical Whitepaper Audience: Environmental Toxicologists, Analytical Chemists, and ADME Scientists.

A Technical Guide to the Environmental Fate of 2,2',3,4,4'-Pentabromodiphenyl Ether

Executive Summary

BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) is a minor but toxicologically significant congener found in commercial PentaBDE mixtures (e.g., DE-71). Unlike its more abundant isomers (BDE-99, BDE-100), BDE-85 possesses a unique substitution pattern that influences its environmental half-life and metabolic fate. This guide details the physicochemical basis of its persistence, its specific degradation pathways (photolytic and metabolic), and the experimental protocols required to validate these transformations.

Physicochemical Basis of Persistence

The persistence of BDE-85 is governed by two primary factors: steric hindrance preventing enzymatic attack and high lipophilicity driving bioaccumulation.

Molecular Stability
  • Structure: The 2,2',3,4,4' substitution pattern creates a crowded molecular environment. The two ortho bromines (2, 2') restrict rotation around the ether bond, locking the phenyl rings in a non-planar configuration. This steric bulk shields the ether linkage from hydrolytic attack.

  • Bond Strength: The aromatic C-Br bond is thermodynamically stable (bond dissociation energy ~70-80 kcal/mol), requiring significant energy (UV light or specific enzymatic catalysis) to cleave.

Lipophilicity and Bioaccumulation
  • Log Kow: Estimated at 7.2 – 7.4 , BDE-85 is highly hydrophobic.

  • Partitioning: It partitions strongly into organic carbon in soil/sediment and lipid tissues in biota.

  • Kinetics: In mammals, the elimination half-life is prolonged (estimated >30 days in rodents, years in humans) due to re-absorption from adipose tissue and slow hepatic clearance.

PropertyValue / CharacteristicImplication
Formula C₁₂H₅Br₅OHigh molecular weight limits membrane permeability.
Log Kow ~7.3 (Experimental/Est.)Strong sorption to sediment; high bioaccumulation potential.
Water Solubility < 1 µg/LNegligible transport in dissolved aqueous phase.
Vapor Pressure ~10⁻⁵ PaSemi-volatile; subject to long-range atmospheric transport.

Abiotic Degradation: Photolytic Debromination

Photolysis is the dominant abiotic degradation pathway for BDE-85 in surface waters and on soil surfaces. The reaction proceeds via reductive debromination, where UV energy causes homolytic cleavage of the C-Br bond.[1]

Mechanism and Kinetics

Upon UV irradiation (290–320 nm), BDE-85 forms an excited singlet state. The weakest C-Br bond breaks, generating a carbon-centered radical that abstracts a hydrogen atom from the solvent or matrix.

  • Regioselectivity: Photolysis favors the removal of bromines in the meta and ortho positions due to the stability of the resulting radical intermediates and relief of steric strain.

  • Major Pathway: Loss of the meta-bromine at position 3 yields BDE-47 (2,2',4,4') , a highly persistent and toxic tetra-BDE.

  • Minor Pathway: Loss of an ortho-bromine (position 2') yields BDE-66 (2,3,4,4') .

Visualization: Photolytic Pathway

Photolysis BDE85 BDE-85 (2,2',3,4,4'-PentaBDE) Excited Excited State [BDE-85]* BDE85->Excited hv (UV) Radical Aryl Radical Intermediate Excited->Radical C-Br Homolysis BDE47 BDE-47 (2,2',4,4'-TetraBDE) MAJOR PRODUCT Radical->BDE47 -Br (meta, pos 3) +H (solvent) BDE66 BDE-66 (2,3,4,4'-TetraBDE) MINOR PRODUCT Radical->BDE66 -Br (ortho, pos 2') +H (solvent)

Caption: Photolytic degradation of BDE-85 showing the preferential formation of BDE-47 via meta-debromination.

Experimental Protocol: Photolysis Assay

Objective: Determine degradation kinetics and identify products.

  • Preparation: Dissolve BDE-85 standard in UV-grade hexane (5 mg/L).

  • Irradiation: Place quartz tubes in a merry-go-round photochemical reactor equipped with a mercury vapor lamp (or simulated sunlight).

  • Sampling: Aliquot samples at t=0, 5, 15, 30, 60, and 120 mins.

  • Analysis: Analyze via GC-MS (SIM mode) monitoring ions for Penta- (m/z 564), Tetra- (m/z 486), and Tri-BDEs (m/z 406).

  • Validation: Use a dark control to rule out thermal degradation.

Biotic Degradation: Metabolic Transformation

In mammals and fish, BDE-85 undergoes oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes. This process transforms the lipophilic parent compound into more polar, excretable—but potentially more toxic—metabolites.

CYP-Mediated Hydroxylation
  • Enzyme: CYP2B6 is the primary catalyst in humans.

  • Mechanism: Insertion of an oxygen atom into the C-H bond.

  • Regiochemistry: Hydroxylation occurs preferentially at open positions with the least steric hindrance. For BDE-85 (2,2',3,4,4'), the accessible positions are:

    • Ring A: Position 5, 6

    • Ring B: Position 3', 5', 6'

  • Products: Formation of OH-BDEs (e.g., 5-OH-BDE-85 or 6-OH-BDE-85). These metabolites can disrupt thyroid hormone transport by binding to transthyretin (TTR).

Visualization: Metabolic Fate

Metabolism BDE85 BDE-85 (Parent) CYP CYP2B6 (Liver Microsomes) BDE85->CYP Binding Epoxide Arene Oxide Intermediate CYP->Epoxide Oxidation (+O) OH_BDE OH-BDE-85 (Hydroxylated Metabolite) Epoxide->OH_BDE Rearrangement Conjugate Glucuronide/Sulfate Conjugate OH_BDE->Conjugate Phase II Enzymes (UGT/SULT) Excretion Excretion (Bile/Urine) OH_BDE->Excretion Minor Conjugate->Excretion

Caption: Hepatic metabolism of BDE-85 via CYP2B6-mediated hydroxylation and Phase II conjugation.[2]

Experimental Protocol: Microsomal Stability Assay

Objective: Assess metabolic stability and identify OH-BDEs.

  • Incubation System:

    • Substrate: BDE-85 (10 µM final).

    • Enzyme: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Incubation: Shake at 37°C for 60 mins.

  • Termination: Stop reaction with ice-cold acetonitrile containing 1% formic acid.

  • Derivatization: Treat supernatant with diazomethane to convert unstable OH-BDEs to methoxy-BDEs (MeO-BDEs) for GC analysis.

  • Analysis: GC-HRMS or LC-MS/MS.

Analytical Workflow for BDE-85 Determination

Accurate quantification requires rigorous extraction and cleanup due to matrix interference.

Workflow Diagram

Analysis Sample Sample Matrix (Sediment/Tissue) Spike Spike Internal Std (¹³C₁₂-BDE-85) Sample->Spike Extract Extraction (Soxhlet / PLE) Spike->Extract DCM:Hexane (1:1) Cleanup Cleanup (Acid Silica + Alumina) Extract->Cleanup Remove Lipids Instrument GC-HRMS (DB-5ms Column) Cleanup->Instrument Concentrate to 20µL Data Quantification (Isotope Dilution) Instrument->Data SIM Mode

Caption: Analytical workflow for BDE-85 using Isotope Dilution High-Resolution Mass Spectrometry.

References

  • Wei, H., et al. (2013). Photolytic debromination pathway of polybrominated diphenyl ethers in hexane by sunlight. Environmental Pollution.[3][4][5] Link

  • Feo, M. L., et al. (2013). Cytochrome P450-dependent oxidative metabolism of BDE-47 and BDE-99 in human liver microsomes.[2] Toxicology Letters. Link

  • Stapleton, H. M., et al. (2009). Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro.[6] Environmental Health Perspectives.[7] Link

  • Robrock, K. R., et al. (2008). Pathways for the anaerobic microbial debromination of polybrominated diphenyl ethers. Environmental Science & Technology. Link

  • U.S. EPA.[4] (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.Link

Sources

Technical Assessment: Bioaccumulation Dynamics of BDE-85 in Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the bioaccumulation potential of BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) , a congener of the commercial PentaBDE flame retardant mixture. Despite the global phase-out of PentaBDE under the Stockholm Convention, BDE-85 remains a critical analyte due to its persistence, high lipophilicity, and role as a metabolic precursor to more toxic congeners like BDE-47.

Key Technical Findings:

  • Bioaccumulation Status: BDE-85 exhibits a Bioconcentration Factor (BCF) > 5,000 L/kg in teleost fish, classifying it as "Very Bioaccumulative" (vB) under REACH and EPA criteria.

  • Trophic Magnification: Unlike some higher-molecular-weight congeners (e.g., BDE-209), BDE-85 shows a Trophic Magnification Factor (TMF) > 1 , indicating biomagnification across aquatic food webs.

  • Metabolic Activation: In specific species (e.g., Cyprinus carpio), BDE-85 undergoes rapid reductive debromination to form BDE-47 , a congener with higher neurotoxic potency.

Physicochemical Determinants of Accumulation

The bioaccumulation potential of BDE-85 is governed by its hydrophobicity and molecular stability. The high octanol-water partition coefficient (


) drives passive diffusion across gill membranes, while its steric configuration influences metabolic clearance.
Table 1: Physicochemical Profile of BDE-85
ParameterValue / CharacteristicImpact on Bioaccumulation
Molecular Formula

Moderate molecular size allows membrane permeability.
Molecular Weight ~564.7 g/mol Below the ~700 g/mol threshold that typically hinders gill uptake.
Log

7.24 – 7.32 Drives strong partitioning into lipid-rich tissues (adipose, liver).
Water Solubility < 1

g/L (Hydrophobic)
Favors adsorption to sediment and uptake via dietary routes.
Substitution Pattern 2,2',3,4,4' (Penta)Presence of meta-bromine (Pos. 3) makes it a target for specific deiodinase enzymes.

Mechanisms of Bioaccumulation[1]

Bioaccumulation (


) is the net result of competing rates: uptake (

) versus elimination (

). For BDE-85, the dynamic is defined by the "Hydrophobicity Trap," where uptake is thermodynamically favored, but elimination is kinetically limited.
Uptake Kinetics
  • Respiratory Uptake: Dissolved BDE-85 enters via the gills. The uptake efficiency (

    
    ) is high (~50-60%) due to the log 
    
    
    
    range of 7.3, which is optimal for membrane diffusion.
  • Dietary Uptake: As BDE-85 binds strongly to organic carbon in sediment, benthic organisms accumulate it and transfer it to predator fish. Dietary assimilation efficiencies typically range from 30% to 50%.

Elimination and Biotransformation (The Critical Variable)

While passive elimination (excretion) is slow due to high lipophilicity, metabolic biotransformation is the dominant clearance mechanism.

The Debromination Pathway

Research indicates that BDE-85 undergoes reductive debromination , primarily mediated by microsomal deiodinases (Type I/II). The enzyme attacks the meta-position bromine (Position 3), converting the pentabrominated BDE-85 into the tetrabrominated BDE-47 .

  • Significance: This is a "toxification" pathway. BDE-47 is more mobile, more bioavailable, and exhibits higher neurotoxicity than BDE-85.

  • Species Specificity:

    • Carp (Cyprinus carpio): High metabolic capacity. Rapidly converts BDE-85

      
       BDE-47.
      
    • Salmonids (Oncorhynchus spp.): Lower metabolic rate. BDE-85 accumulates as the parent compound.

MetabolicPathway BDE85 BDE-85 (2,2',3,4,4'-PentaBDE) Log Kow ~7.3 Enzyme Microsomal Deiodinase (Reductive Debromination) BDE85->Enzyme Uptake into Liver Excretion Excretion (Biliary/Fecal) BDE85->Excretion Passive Elimination (Slow) BDE47 BDE-47 (2,2',4,4'-TetraBDE) Major Metabolite Enzyme->BDE47 Loss of meta-Br (Pos 3) BDE_Lower Lower Brominated Congeners (Tri-BDEs) BDE47->BDE_Lower Slow Debromination BDE47->Excretion Elimination

Figure 1: Metabolic fate of BDE-85 in high-metabolizing fish species (e.g., Carp). The conversion to BDE-47 represents a critical bioactivation step.

Experimental Protocol: OECD 305 Verification

To empirically determine the Bioconcentration Factor (BCF) of BDE-85, the OECD Test Guideline 305 (Aqueous Exposure) is the gold standard. Due to BDE-85's low water solubility, a flow-through system with a solvent carrier (or passive dosing) is required to maintain stable exposure concentrations.

Experimental Design
  • Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).

  • Duration: 28-day Uptake Phase + 14-28 day Depuration Phase.

  • Concentrations: Two test concentrations (e.g., 0.1

    
    g/L and 1.0 
    
    
    
    g/L) + Control.
Workflow Description
  • Acclimatization: Fish are held for 14 days in test water conditions.

  • Uptake Phase (

    
     to 
    
    
    
    ):
    Continuous exposure. Water and fish tissue sampled at days 3, 7, 14, 21, and 28 to check for steady-state (
    
    
    ).
  • Depuration Phase (

    
     to 
    
    
    
    ):
    Transfer to clean water. Tissue sampled to calculate elimination rate constant (
    
    
    ).
  • Analysis: GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) using isotope dilution (e.g.,

    
    -BDE-85 internal standard).
    

OECD305 Start Start: Acclimatization (14 Days) Uptake Uptake Phase (Days 0-28) Constant BDE-85 Exposure Start->Uptake Sample_U Sampling: Water & Fish (Days 3, 7, 14, 21, 28) Uptake->Sample_U Check_SS Steady State Reached? (Conc. plateau) Sample_U->Check_SS Check_SS->Uptake No (Extend if needed) Depuration Depuration Phase (Days 29-56) Clean Water Transfer Check_SS->Depuration Yes (or Day 28) Sample_D Sampling: Fish Only (Determine k2) Depuration->Sample_D Calc Calculate BCF BCF = k1 / k2 or BCF = Cf / Cw Sample_D->Calc

Figure 2: Workflow for OECD 305 Bioconcentration Test. Accurate BCF determination requires precise measurement of uptake (


) and depuration (

) rate constants.

Data Analysis & Risk Interpretation[2]

Calculating BCF

The Bioconcentration Factor is derived kinetically to account for growth dilution and lack of steady state:



  • 
     (Uptake rate constant):  Derived from the linear phase of the uptake curve.
    
  • 
     (Elimination rate constant):  Derived from the slope of the natural log of concentration during depuration.
    
Interpreting the Results
MetricValue Range for BDE-85Classification
Log

7.3High Potential
BCF 5,000 - 12,000 L/kgvB (Very Bioaccumulative)
TMF 1.2 - 1.8Biomagnifying

Self-Validating Logic: If the measured BCF is low (<1000) despite a high Log


, check for metabolites (BDE-47). A low parent BCF often masks high internal exposure to toxic metabolites. Therefore, Total BDE  (Parent + Metabolites) is the more accurate risk metric for BDE-85.

References

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT and vPvB Assessment. (2017).

  • Stapleton, H. M., et al. Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio).[1] Environmental Science & Technology, 38(1), 112-119. (2004).[2]

  • OECD. Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[3] OECD Guidelines for the Testing of Chemicals.[3] (2012).

  • Mizukawa, H., et al. Biomagnification and Debromination of Polybrominated Diphenyl Ethers in a Coastal Ecosystem in Tokyo Bay. Science of the Total Environment, 407(12), 3709-3719. (2009).

  • United Nations Environment Programme (UNEP). Stockholm Convention on Persistent Organic Pollutants (POPs) - Listing of Commercial Pentabromodiphenyl Ether. (2009).

Sources

Technical Monograph: Sources, Emissions, and Analytical Profiling of 2,2',3,3',5-Pentabromodiphenyl ether (BDE-83)

[1]

Executive Summary

2,2',3,3',5-Pentabromodiphenyl ether (BDE-83) represents a critical analyte in the study of persistent organic pollutants (POPs).[1] Unlike the major congeners (BDE-47, -99) found in commercial mixtures, BDE-83 often serves as a "marker of degradation"—appearing not only as a minor component of legacy technical mixtures but significantly as a breakdown product of higher-brominated diphenyl ethers (like Deca-BDE) via photolytic and metabolic debromination.[1]

For drug development professionals and toxicologists, BDE-83 is of particular interest due to its structural capacity to mimic thyroid hormones and its interaction with Cytochrome P450 (CYP) enzymes, potentially altering the pharmacokinetics of co-administered therapeutics.

Chemical Identity and Physicochemical Profile[2]

BDE-83 is a pentabrominated congener.[1] Its specific substitution pattern (2,2',3,3',5) creates a steric environment that influences both its environmental persistence and its binding affinity to biological receptors.[1]

PropertyValue / DescriptionSignificance
IUPAC Name 2,2',3,3',5-Pentabromodiphenyl etherUnique identifier among 209 congeners.[1]
CAS Number 182346-21-0Used for registry and safety data retrieval.[1]
Molecular Formula C₁₂H₅Br₅OHigh bromine content drives lipophilicity.[1]
Log Kow ~6.5 - 7.0Indicates high bioaccumulation potential in lipid tissues.[1]
Physical State Solid (at STP), low volatilityPersists in dust and soil; partitions to particulate matter in air.[1]
Structure Ortho-substituted (2,2')Steric hindrance prevents coplanarity, reducing dioxin-like toxicity but enhancing neurotoxicity potential.[1]

Primary Sources: Legacy Technical Mixtures

Historically, BDE-83 was not synthesized as a pure product but released as a constituent of commercial flame retardant mixtures.[1] Although the "Penta-BDE" technical mixture was banned under the Stockholm Convention, it remains the primary "reservoir" source.

  • Technical Penta-BDE (e.g., DE-71, Bromkal 70-5DE):

    • BDE-83 is present as a minor congener (typically <1% by weight).[1]

    • The mixture was widely used in flexible polyurethane foam (furniture, car seats).

    • Implication: Old furniture and padding remain active emission sources as they degrade.[1]

Secondary Sources & Emission Dynamics: The Degradation Pathway

Current environmental emissions are rarely from fresh manufacturing.[1] Instead, BDE-83 effectively "emerges" in the environment through the debromination of higher congeners. This makes it a secondary pollutant of rising concern.[1]

Photolytic and Metabolic Debromination

Research confirms that Deca-BDE (BDE-209), widely used in electronics and textiles, breaks down under UV light and anaerobic conditions.[1] The loss of bromine atoms is sequential.[2][3]

  • Mechanism: BDE-209

    
     Nona-BDEs 
    
    
    Octa-BDEs
    
    
    ...
    
    
    Penta-BDEs (including BDE-83).[1]
  • Significance: Even if Penta-BDE mixtures are banned, the vast reservoir of Deca-BDE in the environment acts as a long-term precursor for BDE-83.[1]

E-Waste Recycling Emissions

Dust from Waste Electrical and Electronic Equipment (WEEE) recycling facilities is a major modern emission vector.[1] Mechanical shredding generates heat and dust, facilitating the release of BDE-83 from plastic matrices.

Visualization: Emission & Degradation Lifecycle

The following diagram illustrates the transition from legacy manufacturing to active environmental release via degradation.

BDE83_SourcesLegacyLegacy Manufacturing(DE-71 / Bromkal)EnvironmentEnvironmentalCompartmentLegacy->EnvironmentLeaching/VolatilizationDecaDeca-BDE (BDE-209)Reservoir (Plastics/Textiles)PhotoPhotolyticDebrominationDeca->PhotoMetabAnaerobicBiotransformationDeca->MetabRecycleWEEE Recycling(Dust Generation)Deca->RecycleBDE83BDE-83 Emission(Bioavailable Fraction)Environment->BDE83AccumulationPhoto->BDE83Loss of Br atomsMetab->BDE83Reductive DebrominationRecycle->BDE83Particulate Release

Figure 1: BDE-83 emission pathways, highlighting its dual origin from legacy mixtures and the degradation of BDE-209.[1]

Toxicology and Drug Development Context

For researchers in pharmaceutical sciences, BDE-83 presents a specific interference risk in metabolic assays and endocrine safety studies.[1]

Cytochrome P450 (CYP) Interaction

PBDEs are substrates for CYP enzymes.[1] The metabolism of BDE-83 involves hydroxylation, primarily mediated by CYP2B6 and CYP3A4 in humans.[1]

  • Bioactivation: The hydroxylation of BDE-83 forms OH-BDEs .[1] These metabolites often possess higher biological activity than the parent compound.[4]

  • Drug-Drug Interaction (DDI) Potential: High tissue burdens of BDE-83 may competitively inhibit CYP enzymes, potentially altering the clearance of drugs metabolized by the same isoforms.[1]

Endocrine Disruption (Thyroid Axis)

BDE-83 and its hydroxylated metabolites structurally resemble Thyroxine (T4).[1]

  • Mechanism: They compete with T4 for binding to Transthyretin (TTR) , the transport protein.

  • Outcome: Displacement of T4 leads to rapid renal clearance of the hormone, causing hypothyroidism. In drug safety screens, background contamination with BDE-83 in biological matrices can produce false positives for thyroid toxicity.[1]

Analytical Methodology: Determination of BDE-83

Reliable detection of BDE-83 requires separating it from co-eluting congeners (like BDE-99 or BDE-100).[1] The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

Sample Preparation Workflow

Principle: Exhaustive extraction followed by lipid removal to prevent column fouling.[1]

  • Extraction:

    • Solid samples (Dust/Soil): Soxhlet extraction with Toluene/Acetone (1:1 v/v) for 16 hours.[1]

    • Biological samples (Serum/Tissue): Liquid-liquid extraction with Hexane:Methyl tert-butyl ether (MTBE).[1]

  • Cleanup (Critical Step):

    • Pass extract through a multilayer silica gel column (Acid/Base/Neutral silica) to degrade lipids.[1]

    • Optional: Gel Permeation Chromatography (GPC) for high-lipid samples.[1][5]

  • Concentration:

    • Evaporate solvent to near dryness under a gentle nitrogen stream.[1]

    • Reconstitute in 100

      
      L of Isooctane containing Internal Standard (e.g., 
      
      
      C-labeled BDE-77).[1]
GC-MS Instrumental Parameters

Self-Validating Logic: The use of specific qualifier ions ensures that the peak detected is indeed BDE-83 and not an interference.[1]

ParameterSettingRationale
Column DB-5MS (30m

0.25mm, 0.25

m)
Standard non-polar phase separates PBDE congeners effectively.[1][6]
Injection Splitless, 250°CMaximizes sensitivity for trace environmental levels.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Ensures reproducible retention times.[1]
Temp Program 110°C (1 min)

20°C/min to 200°C

4°C/min to 300°C (hold 10 min)
Slow ramp at the end resolves BDE-83 from closely eluting Penta-BDEs.
Ion Source Electron Ionization (EI), 230°CRobust fragmentation.[1]
Acquisition SIM ModeSignificantly lowers Limit of Detection (LOD).[1]
Target Ions for SIM

To confirm BDE-83, monitor the isotopic cluster of the molecular ion.

  • Quantification Ion (m/z): 563.6 (Pentabromo cluster center)[1]

  • Qualifier Ion 1 (m/z): 565.6[1]

  • Qualifier Ion 2 (m/z): 403.8 (Fragment loss of 2 Br)[1]

Visualization: Analytical Workflow

Analytical_Protocolcluster_prepSample Preparationcluster_instInstrumental AnalysisExtractSoxhlet Extraction(Toluene/Acetone)CleanupMultilayer SilicaCleanup (Lipid Removal)Extract->CleanupExtractConcN2 Evaporation &IS AdditionCleanup->ConcClean EluateGCGC Separation(DB-5MS Column)Conc->GCInject 1uLMSMS Detection(EI - SIM Mode)GC->MSElutionResultData Analysis(Quant Ion m/z 563.6)MS->ResultIntegration

Figure 2: Step-by-step analytical protocol for the isolation and quantification of BDE-83.

References

  • Photolytic debromination of decabromodiphenyl ether (BDE 209) Source: PubMed / Environmental Science & Technology Verification:[Link]

  • Electrolytic debromination of PBDEs in DE-83 technical decabromodiphenyl ether Source: Chemosphere / PubMed Verification:[Link][1]

  • Cytochrome P450 enzymes in drug metabolism and toxicity Source: PubMed Central (PMC) Verification:[Link]

  • Assessment of dust trace elements in an e-waste recycling area Source: PubMed Verification:[Link]

  • Lab Method for GC-MS Screening (FDA Protocol Adaptation) Source: U.S. Food and Drug Administration Verification:[Link][1]

Methodological & Application

Application Note: Precision Quantitation of BDE-85 in Soil Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical methods for BDE-85 detection in soil Content Type: Application Note & Protocol Guide Audience: Environmental Analytical Chemists, Toxicologists, and Regulatory Scientists.

Executive Summary

The detection of 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) in soil presents unique analytical challenges due to its isomeric similarity to the dominant BDE-99 congener and the complex interferences found in geo-matrices (humic acids, sulfur). While BDE-85 is a minor constituent of the commercial "Penta-BDE" technical mixture (typically <2%), its persistence and bioaccumulation potential necessitate rigorous monitoring.

This guide details a high-precision protocol for the extraction, cleanup, and quantitation of BDE-85 in soil, utilizing Pressurized Liquid Extraction (PLE) coupled with High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). This workflow is designed to exceed the specificity requirements of EPA Method 1614A.

Target Analyte Profile

ParameterDetails
Analyte Name 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85)
CAS Number 182346-21-0
Chemical Formula C₁₂H₅Br₅O
Molecular Weight 564.69 g/mol
Homolog Group Penta-BDE
Key Challenge Co-elution with BDE-99 on non-polar columns (e.g., DB-1); Sulfur interference in soil.[1]

Analytical Workflow Logic

The following diagram illustrates the critical path from sampling to data generation. The logic prioritizes the removal of sulfur and lipid-like interferences before instrumental analysis to protect the HRMS source.

BDE85_Workflow cluster_QC Quality Control Gates Sample Soil Sample (Homogenized/Sieved) Spike Isotope Dilution Spike (13C12-BDE-85) Sample->Spike 10g Dry Weight Extract Extraction (PLE/ASE) Hexane:Acetone (1:1) Spike->Extract Equilibrate 1 hr Sulfur Sulfur Removal (Activated Copper) Extract->Sulfur Extract Volume ~40mL Cleanup Multi-Layer Silica (Acid/Base/Neutral) Sulfur->Cleanup Desulfurized Extract Conc Concentration to 20 µL (Nitrogen Evap) Cleanup->Conc Final Polish Inst HRGC/HRMS Analysis (SIM Mode) Conc->Inst + Recovery Std Data Quantitation (Isotope Dilution) Inst->Data m/z 563.6/565.6

Figure 1: Step-by-step workflow for BDE-85 analysis emphasizing the critical sulfur removal and isotope dilution steps.

Experimental Protocol

Phase 1: Sample Preparation & Extraction

Objective: Maximize analyte recovery while minimizing solvent usage. Method: Pressurized Liquid Extraction (PLE) is superior to Soxhlet for throughput and solvent efficiency.

  • Pre-treatment: Air-dry soil samples in a contaminant-free environment. Sieve to <2 mm (10 mesh) to remove rocks and large debris. Homogenize thoroughly.

  • Weighing: Weigh 10.0 g of dried soil into a clean beaker.

  • Isotope Dilution Spiking (Crucial):

    • Add 5.0 ng of 13C12-BDE-85 internal standard solution directly to the soil.

    • Note: If 13C-BDE-85 is unavailable, 13C-BDE-99 is the acceptable surrogate, but direct analog is preferred for 1614A compliance.

    • Allow to equilibrate for 60 minutes.

  • PLE Cell Loading: Mix soil with Hydromatrix (diatomaceous earth) to prevent clogging. Load into a 33 mL stainless steel extraction cell.

  • Extraction Parameters (Dionex ASE or equivalent):

    • Solvent: n-Hexane:Acetone (1:1 v/v) or n-Hexane:DCM (1:1 v/v).[2]

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • Cycles: 3 static cycles (5 minutes each).

    • Flush: 60% of cell volume.

Phase 2: Multi-Stage Cleanup

Objective: Remove sulfur (which saturates the MS source) and organic interferences (humic acids).

  • Sulfur Removal (Copper Method):

    • Soil extracts almost always contain elemental sulfur.

    • Add ~2 g of acid-activated copper granules to the collection vial.

    • Shake for 30 minutes. If copper turns black, add fresh copper until it remains bright.

    • Why: Sulfur co-extracts with PBDEs and interferes with mass spectral baselines.

  • Multi-Layer Silica Column:

    • Pack a glass column (from bottom to top):

      • 1g Silica (Neutral)

      • 4g Silica (Basic, 2% KOH)

      • 1g Silica (Neutral)

      • 8g Silica (Acidic, 40% H₂SO₄) – Destroys humic/fulvic acids.

      • 2g Sodium Sulfate (Anhydrous) – Drying agent.

    • Condition with 50 mL Hexane.

    • Load extract.[3] Elute with 100 mL n-Hexane.

    • Note: BDE-85 is non-polar and elutes in the hexane fraction.

  • Concentration:

    • Concentrate the eluate to ~1 mL using a TurboVap or Rotary Evaporator.

    • Transfer to a conical vial and blow down to exactly 20 µL under a gentle stream of nitrogen.

    • Add Recovery Standard (e.g., 13C12-BDE-138) prior to injection to monitor volumetric recovery.

Phase 3: Instrumental Analysis (HRGC/HRMS)

Objective: Separate BDE-85 from BDE-99 and quantify at ppt levels.

1. Chromatographic Separation:

  • Column: Agilent DB-XLB (30 m × 0.25 mm × 0.10 µm) or equivalent.

    • Reasoning: The DB-XLB phase (low polarity) offers superior resolution of BDE-85 from BDE-99 compared to standard DB-5MS columns.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection: 1 µL Splitless @ 280°C.

  • Oven Program:

    • 100°C (hold 2 min)

    • Ram to 320°C @ 10°C/min

    • Hold 320°C for 15 min.

2. Mass Spectrometry (HRMS):

  • Type: Magnetic Sector (e.g., Thermo DFS or Waters AutoSpec).

  • Mode: Electron Impact (EI) at >10,000 Resolution (10% Valley).

  • SIM Parameters (Selected Ion Monitoring):

Ion TypeTarget Analyte (BDE-85)Internal Standard (13C12-BDE-85)
Quantitation Ion 1 m/z 563.5874m/z 575.6276
Quantitation Ion 2 m/z 565.5853m/z 577.6256
Ratio (Theoretical) ~1.02~1.02
  • Note: Unlike ECNI (which monitors only Br⁻ ions), EI-HRMS monitors the molecular ion cluster

    
    , providing definitive structural confirmation.
    

Quality Control & Validation Criteria

To ensure data trustworthiness (E-E-A-T), every batch must include:

  • Method Blank: Must be < 1/3 the regulatory limit or < 10 pg/g.

  • OPR (Ongoing Precision and Recovery): Spike native BDE-85 into clean sand. Recovery must be 70-130%.

  • Labeled Compound Recovery: The 13C-BDE-85 recovery in the sample must be between 25% and 150%. Low recovery indicates matrix suppression or extraction inefficiency.

  • Ion Ratio: The ratio of the two quantitation ions (563.6/565.6) must be within ±15% of the theoretical value.

References

  • U.S. Environmental Protection Agency. (2010).[4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[4][5][6] Office of Water.[4]

  • Korytár, P., et al. (2005).[7] Retention-time database of 126 polybrominated diphenyl ether congeners and two Bromkal technical mixtures on seven capillary gas chromatographic columns. Journal of Chromatography A, 1065(2), 239-249.

  • Covaci, A., et al. (2003).[8] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International, 29(6), 735-756.

  • Wellington Laboratories. (2023). Reference Standards for PBDE Analysis (Certificate of Analysis for BDE-85).

Sources

Quantification of 2,2',3,3',5-Pentabromodiphenyl ether in human milk

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the quantification of BDE-99 (2,2',3,3',5-Pentabromodiphenyl ether) in human milk. As a lipophilic Persistent Organic Pollutant (POP), BDE-99 partitions strongly into the lipid fraction of breast milk, making it a critical biomarker for maternal and infant exposure.

This protocol utilizes Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC-HRMS) .[1][2][3][4] Unlike standard calibration methods, isotope dilution provides self-correcting quantification that accounts for analyte loss during the rigorous extraction and cleanup steps required for complex biological matrices.

Key Performance Indicators:

  • Matrix: Human Milk (3–5% lipid content).

  • Target LOD: < 1.0 pg/g lipid.

  • Normalization: Results reported on a lipid-weight basis.

Methodological Principles & Causality

The Challenge of the Matrix

Human milk is a biphasic emulsion containing fats, proteins, and lactose. BDE-99 is hydrophobic (


) and resides almost exclusively in the milk fat globules.
  • Causality: To accurately measure BDE-99, we must first break the emulsion and extract the lipids entirely. However, the lipids themselves interfere with GC-MS analysis (fouling sources and columns).

  • Solution: A "Destructive Cleanup" approach is used. Since PBDEs are stable in acid, we use concentrated sulfuric acid to degrade the lipids into water-soluble byproducts, leaving the BDE-99 intact in the organic solvent.

Isotope Dilution Mass Spectrometry (IDMS)

We introduce a known amount of


-labeled BDE-99 before extraction.
  • Mechanism: The labeled surrogate behaves chemically identically to the native BDE-99 but is distinguishable by mass (M+12).

  • Self-Validation: Any loss of native BDE-99 during extraction, evaporation, or cleanup is mirrored by an identical loss of the surrogate. By measuring the ratio of Native/Label at the end, the calculated concentration is automatically corrected for recovery.

Workflow Visualization

The following diagram outlines the critical path from sample thawing to data acquisition.

BDE_Workflow Sample Human Milk Sample (Thawed & Homogenized) Spike SPIKE: 13C12-BDE-99 (Internal Standard) Sample->Spike Equilibration (30 min) Extract Liquid-Liquid Extraction (Hexane:MTBE) Spike->Extract Split Split Organic Phase Extract->Split LipidDet Gravimetric Lipid Determination Split->LipidDet 10% Aliquot Cleanup Acidified Silica Cleanup (Lipid Removal) Split->Cleanup 90% Aliquot Inst HRGC-HRMS Analysis (SIM Mode) LipidDet->Inst Normalization Data Conc Concentration & Solvent Exchange Cleanup->Conc Recovery Add Recovery Std (13C12-BDE-138) Conc->Recovery Recovery->Inst

Figure 1: Analytical workflow for BDE-99 in human milk, emphasizing the split for lipid determination.

Reagents & Materials

  • Native Standard: BDE-99 (2,2',3,3',5-Pentabromodiphenyl ether), >98% purity.

  • Labeled Surrogate (Internal Standard):

    
    -BDE-99 (Wellington Laboratories or Cambridge Isotope Labs).
    
  • Recovery Standard:

    
    -BDE-138 (Added immediately prior to injection to monitor volumetric variations).
    
  • Extraction Solvents: Hexane (Pesticide Grade), Methyl tert-butyl ether (MTBE).

  • Cleanup Media: Silica Gel (activated), Sulfuric Acid (conc.), Sodium Sulfate (anhydrous).

Detailed Protocol

Phase 1: Sample Preparation & Extraction

Rationale: LLE (Liquid-Liquid Extraction) is preferred over SPE for milk to avoid cartridge clogging by lipids.

  • Thawing: Thaw milk samples (typically 5–10 mL) at room temperature. Sonicate for 15 minutes to homogenize the fat layer.

  • Spiking (Critical Step):

    • Aliquot 5 mL of milk into a clean glass centrifuge tube.

    • Add 1.0 ng of

      
      -BDE-99 Surrogate Standard.
      
    • Vortex for 1 minute and allow to equilibrate for 30 minutes. This ensures the label partitions into the fat globules alongside the native analyte.

  • Extraction:

    • Add 2 mL of saturated potassium oxalate solution (to disrupt protein binding).

    • Add 5 mL Ethanol and 5 mL Ethyl Ether; vortex.

    • Add 5 mL Hexane; vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate phases.

    • Transfer the upper organic layer to a clean flask.

    • Repeat the extraction with Hexane:Ether (1:1) two more times. Combine all organic extracts.

Phase 2: Lipid Determination (Gravimetric)

Rationale: BDE-99 levels are meaningless without lipid normalization. This step determines the denominator for your final calculation (ng/g lipid).

  • Take a 10% aliquot of the combined organic extract by weight or volume.

  • Transfer to a pre-weighed aluminum boat.

  • Evaporate the solvent completely in a fume hood.

  • Dry in an oven at 105°C for 30 minutes (do not over-dry, or volatile lipids may be lost).

  • Weigh the residue. Calculate the Total Lipid Weight of the original sample.

Phase 3: Cleanup (Acidified Silica)

Rationale: Removal of bulk lipids. Sulfuric acid chars the lipids/proteins but leaves PBDEs intact.

  • Column Prep: Prepare a glass column packed with:

    • Bottom: 1g Activated Silica.

    • Middle: 4g 44% Acidified Silica (Silica gel impregnated with conc.

      
      ).
      
    • Top: 1g Anhydrous Sodium Sulfate.

  • Loading: Concentrate the remaining 90% of the extract to ~1 mL and load onto the column.

  • Elution: Elute with 15 mL of Hexane.

    • Note: The lipids will react with the acid layer, turning it dark brown/black. BDE-99 elutes in the hexane fraction.

  • Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute in 20

    
    L of Nonane containing the Recovery Standard  (
    
    
    
    -BDE-138).

Instrumental Analysis (GC-HRMS)

System: High-Resolution GC coupled to a Magnetic Sector MS (e.g., Thermo DFS, Waters AutoSpec). Resolution:


 10,000 (10% valley definition).
Ionization:  Electron Impact (EI) at 35–40 eV (optimized for sensitivity).
GC Parameters
  • Column: DB-5ms or Rtx-1614 (15m or 30m x 0.25mm x 0.1

    
    m). Short columns are preferred for PBDEs to reduce thermal degradation of higher congeners, though BDE-99 is relatively stable.
    
  • Injection: 1-2

    
    L Splitless at 280°C.
    
  • Oven Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    200°C
    
    
    5°C/min
    
    
    300°C (hold 5 min).
MS Acquisition (SIM Mode)

Select Ion Monitoring (SIM) is used for maximum sensitivity. We monitor the molecular ion cluster (


) rather than 

for higher selectivity in complex matrices.
AnalyteTypeMonitored Ions (m/z)Dwell Time
BDE-99 Native563.59 (Quant), 565.59 (Qual)50 ms

-BDE-99
Surrogate575.63 (Quant), 577.63 (Qual)50 ms

-BDE-138
Recovery Std653.54 (Quant)50 ms

Data Analysis & Calculation

Isotope Dilution Logic

The concentration is calculated using the Relative Response Factor (RRF) derived from calibration standards.



Where:

  • 
     = Concentration of BDE-99 (ng/g lipid).
    
  • 
     = Area of Native BDE-99 signal (m/z 563.59).
    
  • 
     = Area of Surrogate 
    
    
    
    -BDE-99 signal (m/z 575.63).
  • 
     = Mass of Surrogate spiked (ng).
    
  • 
     = Mass of lipid in the sample (g).
    
  • 
     = Relative Response Factor determined from calibration.
    
Logic Diagram: The Self-Validating Loop

Isotope_Logic Spike Spike 13C-Surrogate (Known Amount) Loss Experimental Losses (Extraction/Cleanup) Spike->Loss Native & Surrogate Lost Equally MS Mass Spectrometer (Ratio Measurement) Loss->MS Ratio Preserved Result Quantified Result (Auto-Corrected) MS->Result Calculation based on Ratio vs. RRF

Figure 2: The principle of Isotope Dilution. Because the surrogate and native analyte suffer identical losses, the final ratio measured by the MS remains constant, ensuring accurate quantification.

Quality Assurance / Quality Control (QA/QC)

  • Method Blank: Analyze one blank (water or cow milk) per batch of 20 samples. BDE-99 is a ubiquitous environmental contaminant (dust); blanks must be < 5% of sample levels.

  • Surrogate Recovery: Acceptable range: 25% – 150%. If recovery is < 25%, the data is suspect (signal-to-noise ratio becomes too low).

  • Ion Ratio: The ratio of Quant/Qual ions (e.g., 563.59/565.59) must be within ±15% of the theoretical isotopic ratio.

References

  • U.S. EPA. (2010).[4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[3][4][5][6] Office of Water.[3][4] Link[4]

  • Centers for Disease Control and Prevention (CDC). (2011). Laboratory Procedure Manual: Polybrominated Diphenyl Ethers (PBDEs) in Serum. (Method applicable to milk lipids).[1][7][8][9][10][11] Link

  • Sjödin, A., et al. (2004). Retrospective Time-Trend Study of Polybrominated Diphenyl Ether and Polybrominated and Polychlorinated Biphenyl Levels in Human Serum from the United States. Environmental Health Perspectives.[7] Link

  • Marchitti, S. A., et al. (2017).[7] Polybrominated Diphenyl Ethers in Human Milk and Serum from the U.S. EPA MAMA Study.[1][7][9] Environmental Health Perspectives.[7] Link

Sources

Application Note: High-Efficiency Extraction and Quantitation of BDE-85 from Lipid-Rich Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The extraction of 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) from biological tissues represents a significant analytical challenge due to its lipophilic nature (


) and its typically low abundance relative to major congeners like BDE-47 and BDE-99. In biological matrices (liver, adipose tissue, serum, fish), lipids are the primary interference, causing signal suppression and source contamination in Mass Spectrometry.

This protocol details a self-validating, multi-stage workflow designed to isolate BDE-85 with high recovery (>85%) while removing >99% of lipid interferences. Unlike generic POPs protocols, this guide emphasizes the Acidified Silica Gel cleanup method, which exploits the chemical stability of PBDEs in concentrated sulfuric acid to chemically destroy lipids, a method superior to saponification for this analyte class.

Key Mechanistic Insights
  • Lipid Co-extraction: Non-polar solvents (Hexane/DCM) required for BDE-85 extraction inevitably co-extract triglycerides.

  • Acid Stability: The ether linkage in PBDEs is stable against concentrated

    
    , whereas lipids are dehydrated and oxidized to water-soluble or solid byproducts.
    
  • Isotope Dilution: The use of

    
    -labeled internal standards is mandatory to correct for losses during the aggressive cleanup steps required for biological samples.
    

Experimental Workflow Diagram

The following flowchart visualizes the critical path from sample homogenization to instrumental analysis.

BDE85_Extraction_Workflow cluster_Cleanup Lipid Removal & Fractionation Sample Biological Tissue (Liver/Adipose/Serum) PreTreat Pre-Treatment Homogenization + Na2SO4 Drying Sample->PreTreat Spike Internal Standard Spiking (13C12-BDE-85 or Surrogate) PreTreat->Spike Surrogate Addition Extract Extraction (PLE or Soxhlet) Solvent: Hexane:DCM (1:1) Spike->Extract AcidSilica Primary Cleanup Acidified Silica Gel (44% H2SO4) Destroys Lipids Extract->AcidSilica Raw Extract Alumina Secondary Cleanup Activated Alumina Column Removes Polar Interferences AcidSilica->Alumina Lipid-Free Extract Concentrate Concentration N2 Evaporation to 20 µL Alumina->Concentrate Analysis Instrumental Analysis HRGC-HRMS (EI) or GC-ECNI-MS Concentrate->Analysis

Figure 1: Step-by-step workflow for the isolation of BDE-85 from biological tissue, highlighting the critical lipid destruction step.

Protocol 1: Sample Preparation & Extraction

Objective: To exhaustively extract BDE-85 from the cellular matrix while ensuring the sample is water-free (essential for non-polar solvent efficiency).

Reagents & Equipment[1][2][3][4][5]
  • Solvents: n-Hexane, Dichloromethane (DCM), Acetone (Pesticide Grade or equivalent).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ), baked at 450°C for 4 hours to remove phthalates.
    
  • Internal Standard (IS):

    
    -BDE-85 (preferred) or 
    
    
    
    -BDE-99.
  • Extraction: Pressurized Liquid Extractor (PLE/ASE) OR Soxhlet Apparatus.

Step-by-Step Methodology
  • Homogenization:

    • Grind wet tissue (2–5 g) with a mortar and pestle.

    • Scientific Check: Add 10–15 g of activated anhydrous

      
       and grind until a free-flowing powder is obtained. Why? Water acts as a barrier to non-polar solvents like Hexane. Chemical drying breaks this barrier.
      
  • Internal Standard Spiking (Critical):

    • Add 10 ng of

      
      -BDE-85 surrogate standard directly to the dried powder.
      
    • Allow to equilibrate for 30 minutes. This ensures the IS binds to the matrix similarly to the native analyte.

  • Extraction (Choose A or B):

    • Option A: Pressurized Liquid Extraction (PLE) - High Throughput

      • Cell Size: 11 mL or 22 mL stainless steel.

      • Solvent: n-Hexane:DCM (1:1 v/v).

      • Conditions: 100°C, 1500 psi, 2 static cycles (5 min each).

      • Note: High temperature increases the solubility of lipids and PBDEs, improving diffusion rates.

    • Option B: Soxhlet Extraction - The "Gold Standard"

      • Transfer powder to a cellulose thimble.

      • Solvent: 250 mL Hexane:Acetone (1:1 v/v) or Toluene.

      • Duration: Reflux for 16–24 hours.

      • Note: Acetone is included to swell the cellular membrane, aiding release of trapped POPs.

  • Solvent Exchange:

    • Concentrate the extract to ~5 mL using a Rotary Evaporator (30°C water bath).

    • Add 10 mL Hexane and re-concentrate to 1–2 mL to swap the solvent to 100% Hexane. DCM or Acetone must be removed before the Acid Silica step to prevent heat generation.

Protocol 2: Multi-Stage Cleanup (Lipid Removal)

Objective: To remove >99% of co-extracted lipids which would otherwise foul the GC injector and source.

Reagents
  • Acidified Silica Gel (44% w/w): Slowly add 44 g of conc.

    
     to 66 g of activated Silica Gel. Shake until free-flowing.
    
  • Activated Alumina: Basic or Neutral, activated at 130°C.

Step-by-Step Methodology
  • Primary Cleanup: Acidified Silica Column

    • Column Prep: Pack a glass column (15 mm ID) with:

      • Bottom: 1 g activated Silica.

      • Middle: 4–8 g Acidified Silica (Adjust amount based on lipid content; ~1 g acid silica per 50 mg lipid).

      • Top: 1 g

        
        .
        
    • Loading: Load the 1–2 mL hexane extract onto the column.

    • Elution: Elute with 50 mL n-Hexane.

    • Mechanism:[1] The sulfuric acid chars the lipids (oxidative dehydration), retaining them on the silica. BDE-85, lacking functional groups susceptible to sulfonation under these conditions, passes through unretained.

  • Secondary Cleanup: Alumina Fractionation

    • Concentrate the hexane eluate from Step 1 to ~1 mL.

    • Column Prep: Pack a column with 5 g Activated Alumina.

    • Elution:

      • Fraction 1 (Waste): Elute with 15 mL Hexane (removes non-polar aliphatics).

      • Fraction 2 (Target): Elute with 30 mL Hexane:DCM (90:10 v/v). BDE-85 elutes here.

    • Why? This step separates PBDEs from other non-polar interferences and removes any trace acid carryover.

  • Final Concentration:

    • Evaporate Fraction 2 to near dryness under a gentle stream of Nitrogen.

    • Reconstitute in 20 µL of Nonane containing the Recovery Standard (e.g.,

      
      -BDE-138).
      

Protocol 3: Instrumental Analysis (GC-HRMS)

Objective: Specific detection of BDE-85 using EPA Method 1614A parameters.

Instrument Configuration
  • System: High-Resolution GC coupled to High-Resolution MS (Magnetic Sector) OR GC-MS/MS (Triple Quad).

  • Column: DB-5ms or DB-XLB (30 m × 0.25 mm × 0.25 µm).

    • Expert Note: DB-XLB is preferred for PBDEs as it resolves BDE-47, 99, 100, 153, and 154 effectively. BDE-85 typically elutes after BDE-99 and before BDE-154.

  • Injection: 1–2 µL, Splitless (280°C).

Mass Spectrometry Parameters (EI Mode)

Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

AnalyteBrominationQuantitation Ion (

)
Confirmation Ion (

)
Ratio (Theo)
BDE-85 Penta563.6 (M-2Br)

565.6 (M-2Br)

1.55

-BDE-85
Penta (IS)575.6577.61.55

Note: For ECNI (Negative Chemical Ionization), monitor


 79 and 81 (

), but note that specificity is lower than EI-HRMS.

Results & Quality Assurance

Quantitative Data Handling

Calculate the concentration (


) using the Isotope Dilution equation:


Where:

  • 
     = Area of BDE-85.
    
  • 
     = Concentration of Internal Standard.
    
  • 
     = Area of Internal Standard.[2]
    
  • 
     = Relative Response Factor (determined during calibration).
    
Acceptance Criteria (Self-Validating)
  • Isotope Recovery: The recovery of

    
    -BDE-85 must be between 25% and 150% . (Low recovery indicates loss during Acid Silica step or evaporation).
    
  • Ion Ratio: The ratio of Quant/Confirm ions must be within ±15% of theoretical.

  • Lipid Removal: The final extract must be clear and colorless. Any yellow tint indicates remaining lipids/pigments, requiring re-cleanup.

References

  • U.S. Environmental Protection Agency. (2010).[3][4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[5][3] EPA-821-R-10-005. [Link][6]

  • Covaci, A., et al. (2003).[7] Determination of polybrominated diphenyl ethers in environmental samples.[5][8][3][4][7][9] Journal of Chromatography A, 1012(2), 195-204. [Link]

  • Stapleton, H. M., et al. (2006). Accumulation of Polybrominated Diphenyl Ethers in Captive American Kestrels. Environmental Toxicology and Chemistry, 25(9), 2330-2339. [Link]

  • Sjödin, A., et al. (2004). Retrospective Time-Trend Study of Polybrominated Diphenyl Ether and Polybrominated and Polychlorinated Biphenyls in Human Adipose Tissue from Sweden. Environmental Health Perspectives, 112(14), 1439-1443. [Link]

Sources

Sample preparation techniques for pentabromodiphenyl ether analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation Protocols for Pentabromodiphenyl Ether (PentaBDE) Analysis

Executive Summary & Strategic Overview

Pentabromodiphenyl ether (PentaBDE) is a commercial mixture of polybrominated diphenyl ethers (PBDEs), historically used as a flame retardant in polyurethane foams. Although listed under the Stockholm Convention as a Persistent Organic Pollutant (POP), its recalcitrance means it remains a critical analyte in environmental toxicology and drug development safety screens.

The primary analytical challenge lies in the matrix interference . PentaBDE congeners (primarily BDE-47, -99, -100, -153, and -154) are lipophilic (


) and co-extract with bulk lipids, sulfur, and other halogenated compounds.

This guide moves beyond generic "extraction" to provide a mechanism-based workflow . We prioritize Isotope Dilution Mass Spectrometry (IDMS) as the only acceptable quantification method for high-stakes analysis, utilizing


C-labeled internal standards to correct for recovery losses during the rigorous cleanup required.

Target Analytes & Chemical Properties

Understanding the target is the first step in protocol design. The "PentaBDE" technical mixture is not a single compound but a specific congener profile.

CongenerStructureLog KowAbundance in Penta-MixAnalytical Challenge
BDE-47 Tetra-BDE6.81~38-42%Ubiquitous background contamination (dust).
BDE-99 Penta-BDE7.32~45-49%Co-elution with other POPs on standard columns.
BDE-100 Penta-BDE7.24~8-13%Resolving from BDE-99 requires optimized GC temp.
BDE-153 Hexa-BDE7.90~5%High boiling point; requires excellent injector hygiene.
BDE-154 Hexa-BDE7.82~4%Often co-elutes with BB-153 (PBB congener).

Protocol A: Environmental Solids (Sediment/Soil)

Best for: High-throughput environmental monitoring and sink analysis.

Rationale: Sediment samples are complex, containing elemental sulfur (which mimics PBDE mass spectra) and humic substances. We utilize Pressurized Liquid Extraction (PLE) for efficiency, followed by a Multi-layer Silica cleanup.

Step 1: Sample Pre-treatment[1]
  • Drying: Homogenize wet sediment and mix with diatomaceous earth (Hydromatrix) or anhydrous sodium sulfate (

    
    ) until free-flowing. Do not oven dry, as this can degrade labile congeners or alter matrix binding.
    
  • Spiking: Add 5-10 ng of

    
    C-labeled PentaBDE surrogate standard (e.g., 
    
    
    
    C-BDE-47, -99). Allow to equilibrate for 1 hour.
Step 2: Pressurized Liquid Extraction (PLE)

Unlike Soxhlet (24 hours), PLE achieves equilibrium in <30 minutes using elevated temperature and pressure.

  • Solvent: Hexane:Dichloromethane (DCM) (1:1 v/v).

  • Temp/Pressure: 100°C / 1500 psi.

  • Cycles: 3 static cycles (5 minutes each).

  • In-Cell Cleanup (Optional): Add activated copper powder to the cell bottom to remove sulfur during extraction.

Step 3: Multi-Layer Silica Cleanup (The "Chromatographic Gatekeeper")

This step removes lipids and pigments. Pack a glass column (15 mm ID) from bottom to top:

  • Glass wool

  • Activated Silica (1g): Base layer.

  • Basic Silica (2g): (33% KOH w/w) – Neutralizes acidic interferences (humic acids).

  • Activated Silica (1g): Spacer.

  • Acidic Silica (4g): (44%

    
     w/w) – Oxidizes lipids and aliphatic hydrocarbons.
    
  • Activated Silica (1g): Top layer.

  • Anhydrous

    
    :  Drying cap.
    

Elution: Elute with 100 mL Hexane. The PBDEs pass through; lipids are retained/destroyed.

Step 4: Sulfur Removal (Polishing)

If copper was not used in PLE, the extract must be treated with activated copper granules until the copper remains shiny (indicating all sulfur is bound as Copper Sulfide).

Protocol B: Biological Fluids (Serum/Plasma)

Best for: Toxicology, drug safety studies, and bio-monitoring.

Rationale: Serum forms emulsions easily. We use Formic Acid Denaturation to break protein-lipid complexes, releasing the PBDEs for extraction without forming emulsions.

Step 1: Denaturation & Extraction[2][3]
  • Aliquot: 2-5 mL serum into a glass centrifuge tube.

  • Spike: Add

    
    C-surrogates.
    
  • Denature: Add Formic Acid (98%) at a ratio of 1:1 (sample:acid). Vortex and let stand for 15 mins. This digests proteins and frees the lipophilic analytes.

  • Extract: Add 10 mL Hexane:MTBE (1:1). Vortex vigorously for 2 mins.

  • Centrifuge: 2000 rpm for 5 mins to separate phases.

  • Repeat: Transfer organic layer. Repeat extraction twice. Combine extracts.

Step 2: Lipid Removal (Mini-GPC or Acid Silica)

For high-lipid serum, a mini-column of Acidified Silica (as described in Protocol A, scaled down to 1g acid silica) is sufficient.

  • Alternative: For extremely small volumes (<500 µL), use Phospholipid Removal Plates (e.g., Ostro™ or HybridSPE™) which precipitate phospholipids using zirconia-coated silica.

Visualizing the Workflow

The following diagram illustrates the decision logic and cleanup mechanisms for both matrices.

G cluster_0 Cleanup Mechanism Start Sample Matrix Solid Solid (Sediment/Soil) Start->Solid Liquid Liquid (Serum/Plasma) Start->Liquid Spike Add 13C-Surrogates (Quantification Basis) Solid->Spike Dry Dry w/ Na2SO4 PLE PLE Extraction (Hex:DCM, 100°C) Dry->PLE Sulfur Cu Powder Treatment (Remove Sulfur) PLE->Sulfur Cleanup Multi-Layer Silica Column (Acid/Base/Neutral) Sulfur->Cleanup Liquid->Spike Denature Formic Acid Digestion (Break Protein Binding) LLE LLE (Hexane:MTBE) Denature->LLE LLE->Cleanup Spike->Dry Spike->Denature Conc Concentration -> 20 µL (Nitrogen Evap) Cleanup->Conc Analysis GC-HRMS / GC-MS/MS (Isotope Dilution) Conc->Analysis

Caption: Integrated workflow for PentaBDE analysis in solid and liquid matrices, highlighting critical cleanup steps.

Instrumental Analysis & Quality Control

The sample preparation is only as good as the detection method.

Instrumental Parameters
  • GC Column: 15m or 30m DB-5MS (5% phenyl methyl siloxane). Note: Shorter columns (15m) are preferred for PBDEs to reduce thermal degradation of heavier congeners, though less critical for Penta than Deca.

  • Injection: Splitless, 250°C. Pressure Pulse (25 psi) recommended to sweep high-boilers onto the column.

  • Detector:

    • GC-HRMS (Magnetic Sector): Resolution >10,000.[1][2] Monitor

      
       and 
      
      
      
      .
    • GC-MS/MS (Triple Quad): EI mode, SRM transitions (e.g.,

      
      ).
      
Quality Assurance Criteria (Self-Validating System)
  • Surrogate Recovery:

    
    C-labeled standards must be recovered between 25% and 150% . (Values outside this indicate extraction failure).
    
  • Isotope Ratio: The ratio of the two monitored ions for each congener must be within ±15% of theoretical.

  • Blanks: Laboratory blanks must contain < 10% of the lowest calibration point. Critical: BDE-47 and -99 are common lab contaminants.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Recovery of Surrogates Acid silica degraded analytes or incomplete extraction.Reduce acid strength or check PLE cell sealing. Ensure sodium sulfate drying is complete (water deactivates silica).
High Background (BDE-47) Dust contamination.Bake all glassware at 450°C for 4h. Use non-halogenated solvents. Avoid flame retardant plastics in lab.
Interfering Peaks (Sediment) Sulfur breakthrough.Re-treat extract with activated copper until it stays shiny.
Emulsions (Serum) Incomplete denaturation.Increase Formic Acid incubation time or use centrifugation at higher G-force.

References

  • U.S. Environmental Protection Agency (EPA). (2010).[3][4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[4][5] Washington, D.C.[4][5] Link

  • Stapleton, H. M., et al. (2008). Alternate and New Brominated Flame Retardants Detected in U.S. House Dust. Environmental Science & Technology.[5] Link

  • Sjödin, A., et al. (2004). Semiautomated High-Throughput Extraction and Cleanup Method for the Measurement of Polybrominated Diphenyl Ethers, Polybrominated Biphenyls, and Polychlorinated Biphenyls in Human Serum. Analytical Chemistry.[6][3][7][8][9][10][11][12][13][14] Link

  • Covaci, A., et al. (2003).[12] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International. Link

  • Thermo Fisher Scientific. (2018). Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry. Application Note. Link

Sources

Application Note: BDE-85 as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the validation and application of BDE-85 (CAS: 182346-21-0) as a reference standard in the quantitation of polybrominated diphenyl ethers (PBDEs).[1] While often overshadowed by the major "Penta-BDE" congeners (BDE-47, -99, -100), BDE-85 is a critical minor congener.[2][1] Its elution proximity to BDE-99 on standard non-polar columns makes it a definitive marker for chromatographic resolution and system suitability.[1]

This protocol targets researchers in environmental toxicology and drug metabolism (DMPK) who utilize BDE-85 not just as an analyte, but as a diagnostic tool to validate separation efficiency in complex biological matrices (serum, tissue).[2][1]

Physicochemical Profile & Reference Data

Before initiating bioanalysis, the analyst must characterize the standard.[2][1] BDE-85 is a pentabrominated congener.[1]

PropertyValueAnalytical Relevance
Chemical Name 2,2',3,4,4'-Pentabromodiphenyl etherTarget Analyte
CAS Number 182346-21-0Unique Identifier
Molecular Formula C₁₂H₅Br₅OPrecursor for MS tuning
Molecular Weight 564.69 g/mol Target Mass (M⁺)
Log K_ow ~6.8 - 7.2High lipophilicity; requires aggressive lipid cleanup
Key Isomers BDE-99, BDE-100Critical separation pairs (Isobaric interferences)

Analytical Challenges: The "Why" Behind the Protocol

The Co-elution Trap

In standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, HP-5), BDE-85 elutes immediately after the dominant congener, BDE-99.[2][1] In commercial Penta-BDE mixtures (like DE-71), BDE-99 is present at high concentrations, while BDE-85 is a minor component (<3%).[2][1]

  • Risk: Poor chromatographic resolution results in the "tail" of BDE-99 masking the BDE-85 peak, leading to false negatives or integration errors.[2][1]

  • Solution: Use BDE-85 resolution as a System Suitability Criteria (SSC) . If the valley between BDE-99 and BDE-85 is <50%, the column is unfit for quantitative analysis.[2]

Ionization Strategy: EI vs. ECNI
  • Electron Capture Negative Ionization (ECNI): Monitors bromine ions (

    
     79, 81).[2][1][3][4]
    
    • Pros: Extremely sensitive (femto-gram level).[1]

    • Cons: Non-specific. Cannot distinguish BDE-85 from other co-eluting pentabromo isomers.

  • Electron Ionization (EI) / HRMS: Monitors molecular ions (

    
    , 
    
    
    
    ).[2][1]
    • Pros: Definitive structural confirmation.[1] Allows use of

      
      C-labeled internal standards (Isotope Dilution).
      
    • Recommendation: Use EI-MS/MS or HRMS for definitive quantification in drug development/toxicology to avoid false positives.[1]

Visual Workflow: Analytical Logic

The following diagram illustrates the decision matrix for selecting the ionization mode and the critical cleanup steps required for BDE-85 analysis in biological matrices.

BDE85_Workflow Sample Biological Sample (Serum/Tissue) Spike Spike Internal Standard (13C12-BDE-85) Sample->Spike Extraction Extraction (LLE or Soxhlet) Cleanup Lipid Removal (Acid Silica / GPC) Extraction->Cleanup Spike->Extraction Instrument Instrument Selection Cleanup->Instrument ECNI GC-ECNI-MS (Screening) Instrument->ECNI Low Conc. / Screening HRMS GC-HRMS / MS/MS (Quantitation) Instrument->HRMS Regulatory / DMPK Result_Screen Total Br Analysis (High Sensitivity, Low Specificity) ECNI->Result_Screen Result_Quant Isomer Specific Quant (Gold Standard) HRMS->Result_Quant

Caption: Workflow for BDE-85 analysis distinguishing between screening (ECNI) and definitive quantitation (HRMS/MS-MS).

Detailed Protocol: Determination of BDE-85 in Biological Matrices[1][2]

Phase 1: Sample Preparation (Self-Validating Extraction)

Objective: Extract BDE-85 while removing lipids that suppress MS signal.[1]

  • Aliquot: Weigh 2 g of tissue or measure 1 mL of serum.

  • Internal Standard Spiking (Critical Step):

    • Add 5 ng of

      
      C₁₂-BDE-85  (Surrogate Standard).
      
    • Why: This validates the extraction efficiency for every single sample. If recovery is not 50-120%, the data is invalid.[2][1]

  • Extraction:

    • Serum:[2] Liquid-Liquid Extraction (LLE) using Hexane:Methyl tert-butyl ether (MTBE) (1:1 v/v).[2][1] Vortex 2 min, centrifuge, collect organic layer. Repeat 3x.

    • Tissue:[1][5][6] Homogenize with Na₂SO₄ (anhydrous) to form a free-flowing powder.[1] Soxhlet extract with DCM:Hexane (1:1) for 16 hours.

  • Lipid Removal (The "Acid Wash"):

    • Evaporate extract to ~2 mL.

    • Pass through a glass column packed with 44% Acidic Silica Gel (Silica treated with H₂SO₄).[1]

    • Mechanism:[2][1] Sulfuric acid oxidizes lipids into polar compounds that bind to the silica, while BDE-85 (halogenated aromatic) passes through with hexane.[2][1]

Phase 2: Instrumental Analysis (GC-MS/MS)

System: Agilent 7890/7000 or equivalent Triple Quadrupole.[1]

Chromatographic Conditions:

  • Column: DB-5ms UI (Ultra Inert), 30 m × 0.25 mm × 0.25 µm.[2][1]

    • Note: A 15 m column is faster but risks merging BDE-99 and BDE-85.[1] Use 30 m for validation.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Injection: 1 µL Splitless @ 280°C.

  • Oven Program:

    • 110°C (hold 1 min)

    • Ramp 40°C/min to 200°C

    • Ramp 4°C/min to 260°C (Critical Zone for BDE-85 separation )

    • Ramp 20°C/min to 310°C (hold 3 min)

Mass Spectrometry Parameters (EI - MRM Mode): Use Multiple Reaction Monitoring (MRM) for maximum selectivity.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell (ms)
BDE-85 (Quant) 563.6 (

)
403.8 (

)
2550
BDE-85 (Qual) 565.6 (

)
405.82550

C₁₂-BDE-85
575.6415.82550
Phase 3: System Suitability & QC

Before running samples, inject a mid-level calibration standard (CS3).[2][1]

  • Resolution Check: Calculate Resolution (

    
    ) between BDE-99 and BDE-85.
    
    • Requirement:

      
       (Valley < 10% of BDE-85 height).[1]
      
  • Ion Ratio: The ratio of Quant/Qual ions (e.g., 563.6/565.[1]6) must be within ±15% of the theoretical isotopic ratio.[1]

  • Recovery:

    
    C₁₂-BDE-85 recovery must be calculated for every sample.
    
    • Formula:

      
      .[1]
      

Visualization: Separation Logic

The following graph illustrates the chromatographic challenge and the required resolution between BDE-99 and BDE-85.

Chromatography_Logic cluster_0 Chromatographic Separation (DB-5ms) BDE99 BDE-99 Peak (Major Component) Resolution Critical Resolution Zone (Rs > 1.0) BDE99->Resolution Tail overlap? BDE85 BDE-85 Peak (Target Analyte) Detector MS Detector (MRM Mode) BDE85->Detector Resolution->BDE85 Elution t=~18.5 min Injector Injector (280°C) Injector->BDE99 Elution t=~18.2 min

Caption: Chromatographic elution order on DB-5ms column showing the critical resolution requirement between BDE-99 and BDE-85.

References

  • U.S. EPA. (2010).[1][6] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[2][1][5][6] U.S. Environmental Protection Agency.[1] [Link][2][1][5]

  • Stapleton, H. M. (2006).[2][1] Instrumental methods for the analysis of brominated flame retardants.[1][7][5][8][9] Analytical and Bioanalytical Chemistry.[1][7][8][10] [Link]

  • Covaci, A., et al. (2003).[2][1] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International.[1] [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for BDE-85 Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a high-precision protocol for the separation and quantification of BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) in complex environmental and biological matrices. BDE-85 poses a unique analytical challenge due to its co-elution with other pentabrominated (e.g., BDE-99, BDE-100) and hexabrominated congeners (e.g., BDE-154) on standard non-polar columns.

This guide utilizes Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) operating at >10,000 resolution (10% valley) in Electron Ionization (EI) mode. Unlike Electron Capture Negative Ionization (ECNI), which monitors only bromide ions (


 79/81) and lacks structural specificity, EI-HRMS provides definitive identification through molecular ion monitoring. This protocol is aligned with EPA Method 1614A  standards but optimized for the specific resolution of the BDE-85 isomer.

Introduction: The Isomer Challenge

Polybrominated Diphenyl Ethers (PBDEs) consist of 209 congeners. Isomeric separation is critical because toxicity and bioaccumulation potential vary significantly by structure.

The BDE-85 Problem

BDE-85 is a pentabromo-congener (


). In technical mixtures (e.g., DE-71, Bromkal 70-5DE), it is a minor component compared to BDE-99 and BDE-47. However, analytical interference is common:
  • Standard DB-5ms Columns: BDE-85 elutes in a cluster with BDE-99, BDE-100, and BDE-119.

  • Co-elution Risk: On widely used 5% phenyl columns, BDE-85 can co-elute with BDE-154 (a hexabromo congener) or BDE-126 if the temperature ramp is too aggressive.

Solution: The use of a DB-XLB (low-polarity proprietary phase) or Rtx-1614 column is mandatory for this application to achieve baseline resolution.

Experimental Design & Causality

Chromatographic Stationary Phase Selection[1]
  • Why DB-XLB? The "XLB" (eXtra Low Bleed) phase offers unique selectivity based on molecular geometry rather than just boiling point. It resolves the "critical pair" of BDE-85 and BDE-154 better than standard 5% phenyl-methylpolysiloxane phases.

  • Alternative: Rtx-1614 is a 5% phenyl phase specifically optimized for EPA Method 1614 to resolve BDE-49/71 and BDE-85/154 pairs.

Mass Spectrometry: EI vs. ECNI
  • Why EI (Electron Ionization)? While ECNI is more sensitive (femto-gram level), it generates predominantly

    
     ions. This makes it impossible to distinguish co-eluting congeners of different bromination levels (e.g., a Penta co-eluting with a Hexa).
    
  • The HRMS Advantage: EI produces a molecular ion (

    
    ). By operating at 10,000 resolution , we can distinguish the exact mass of a Pentabromo congener (
    
    
    
    563.5966) from matrix interferences and other halogenated compounds, providing a self-validating identification.

Analytical Protocol

Instrumentation Setup[2][3][4][5][6][7][8]
  • GC System: Agilent 7890B or equivalent with Split/Splitless injector.

  • Detector: Magnetic Sector HRMS (e.g., Thermo DFS, Waters AutoSpec) or Orbitrap GC.

  • Column: Agilent DB-XLB (30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film thickness).
GC Temperature Program (Optimized for BDE-85)

This gradient is slower than standard screening methods to ensure isomer resolution.

StepRate (°C/min)Temperature (°C)Hold Time (min)Rationale
Initial -1002.0Solvent focusing
Ramp 1 202000Rapid transit to elution zone
Ramp 2 42600Critical Zone: Slow ramp for Penta/Hexa separation
Ramp 3 1032010.0Elute Deca-BDE (BDE-209)
HRMS SIM Parameters (EI Mode)

Resolution:


 10,000 (10% Valley).
Source Temp:  260°C.
Electron Energy:  35-40 eV.

Table 1: Exact Mass Monitoring for Penta-BDE (BDE-85) Note: Pentabromo-BDE (


) has a characteristic isotope cluster. The M+4 and M+6 ions are most abundant.
Ion TypeTarget AnalyteFormulaExact Mass (

)
Role
Quantitation BDE-85 (Penta)

563.5966 Primary Quant
Confirmation BDE-85 (Penta)

565.5945 Ratio Check
Internal Std

-BDE-85

575.6368 Isotope Dilution
Lock Mass PFK Reference

580.9664 Mass Drift Correction

Sample Preparation Workflow (Self-Validating)

The following workflow incorporates Isotope Dilution Mass Spectrometry (IDMS). By spiking the


-labeled analog before extraction, the method self-corrects for recovery losses.
Workflow Diagram

G Sample Sample Aliquot (10g Sediment / 2g Tissue) Spike Spike Internal Standard (13C12-BDE-85) Sample->Spike Extract Soxhlet Extraction (Toluene, 16-24 hrs) Spike->Extract Cleanup1 Acid/Base Silica Column (Removes Lipids) Extract->Cleanup1 Cleanup2 GPC (Optional) (Removes Sulfur/High MW) Cleanup1->Cleanup2 Fract Alumina Column Fractionation (Isolate PBDEs from PCBs) Cleanup2->Fract Conc Concentration to 20 µL (Add Recovery Std: 13C-BDE-138) Fract->Conc Analysis GC-HRMS Analysis (DB-XLB Column) Conc->Analysis

Caption: IDMS Workflow ensuring BDE-85 quantification accuracy through pre-extraction spiking.

QA/QC & Troubleshooting

Identification Criteria (Self-Validating)

For a peak to be confirmed as BDE-85:

  • Retention Time: Must be within

    
     2 seconds of the 
    
    
    
    -BDE-85 internal standard.
  • Signal-to-Noise: S/N > 10:1 for the quantitation ion.

  • Isotope Ratio: The ratio of

    
     563.5966 to 565.5945 must be within 
    
    
    
    15% of the theoretical value (approx 0.92).
  • Resolution Check: The valley between BDE-85 and the nearest isomer (often BDE-99 or BDE-154) must be < 25% of the peak height.

Common Pitfalls
  • Interference from BDE-154: If the GC ramp is too fast (>5°C/min in the 250-280°C range), the hexabromo congener BDE-154 may tail into the BDE-85 window.

    • Fix: Slow the ramp rate or trim the column head (maintenance).

  • Lock Mass Suppression: High lipid content can suppress the PFK lock mass.

    • Fix: Ensure rigorous Acid Silica cleanup.

References

  • U.S. EPA. (2010).[1] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[1][2] Office of Water.[1][2] Link

  • Korytár, P., et al. (2005). Retention-time database of 126 polybrominated diphenyl ether congeners and two Bromkal technical mixtures on seven capillary gas chromatographic columns. Journal of Chromatography A, 1065(2), 239-249. Link

  • Thermo Fisher Scientific. (2018). Application Note: Fast, Ultra-Sensitive Analysis of PBDEs in Food Using Advanced GC-MS/MS Technology. (Demonstrates column selectivity principles applicable to HRMS). Link

  • Wellington Laboratories. (2023). Reference Standards for PBDE Analysis: 13C-labeled BDE-85.Link

Sources

High-Performance Solid-Phase Extraction (SPE) of 2,2',3,3',5-Pentabromodiphenyl Ether (BDE-96)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note & Protocol [1]

Executive Summary & Technical Context

Target Analyte: 2,2',3,3',5-Pentabromodiphenyl ether (BDE-96) CAS Number: 182346-26-3 Molecular Formula: C₁₂H₅Br₅O Log


:  ~6.84 (High Hydrophobicity)[1]

BDE-96 is a congener of the commercial Penta-BDE flame retardant mixtures (e.g., DE-71).[1] While less abundant than BDE-47 or BDE-99, it serves as a critical marker for specific metabolic debromination pathways and environmental fractionation.[1] Due to its high lipophilicity (Log


 > 6.5) and low water solubility (< 1 µg/L), the extraction challenge lies not in retention, but in matrix release  (preventing binding to proteins/particulates) and lipid interference removal .[1]

This guide details a robust Solid-Phase Extraction (SPE) workflow focusing on biological matrices (serum/plasma) and environmental water, utilizing a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent.[1] This approach is superior to traditional C18 silica for BDEs due to its resistance to dewetting and ability to retain phenols if metabolic hydroxylated metabolites (OH-PBDEs) are also of interest.

Mechanism of Extraction

The extraction relies on Reverse-Phase (RP) retention.

  • Retention: BDE-96 is retained via strong Van der Waals forces between its brominated aromatic rings and the divinylbenzene backbone of the sorbent.

  • Matrix Interference:

    • Proteins: Must be denatured to release BDE-96 bound to albumin/lipoproteins.

    • Lipids: Co-extract with BDE-96. A secondary cleanup (Acidified Silica) is mandatory for GC-MS analysis to prevent source contamination.

Experimental Methodology

Materials & Reagents[1]
  • SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60 mg / 3 mL (e.g., Oasis HLB or Strata-X).[1]

    • Why: Polymeric phases eliminate silanol activity and allow aggressive drying without bed collapse.

  • Solvents: Dichloromethane (DCM), n-Hexane, Methanol (MeOH), Methyl tert-butyl ether (MTBE).[1] All Pesticide Residue Grade.[2]

  • Modifiers: Formic Acid (98%), Urea (8M solution).[1]

  • Internal Standard:

    
    C-labeled BDE-96 or BDE-100 (Isotope Dilution is recommended for EPA 1614 compliance).
    
Sample Pre-treatment (Critical Step)

For Serum/Plasma (Biologicals): BDEs bind strongly to lipoproteins. Simple dilution is insufficient.

  • Aliquot 1.0 mL serum into a glass tube.

  • Add 20 µL Internal Standard solution.[3]

  • Add 1.0 mL Formic Acid (or 3 mL 8M Urea) to denature proteins. Vortex for 30 seconds.

  • Dilute with 3 mL ultrapure water to reduce viscosity and solvent strength.

    • Result: Proteins precipitate/unfold, releasing BDE-96 for sorption.[1]

For Environmental Water:

  • Filter sample (0.45 µm glass fiber) if particulates are present.

  • Add 5% Methanol (v/v) to prevent BDE adsorption to the glass container walls.

SPE Protocol: Step-by-Step
StepActionSolvent/VolumeCritical Technical Note
1. Condition Solvate Sorbent3 mL DCMRemoves manufacturing impurities.
2. Equilibrate Prepare Phase3 mL MeOH

3 mL Water
Do not let the cartridge go dry from this point.
3. Load Sample ApplicationPre-treated SampleFlow rate < 1 mL/min. Slow flow ensures mass transfer of hydrophobic BDE-96 to sorbent.
4. Interference Wash Remove Proteins/Salts3 mL 5% MeOH in WaterRemoves hydrophilic matrix components. BDE-96 sticks tight.
5. Dry Remove MoistureVacuum (10-15 min)Crucial. Residual water blocks the elution solvent (DCM) from penetrating pores.
6. Elute Recover Analyte2 x 3 mL DCM:Hexane (1:1)DCM disrupts hydrophobic interactions; Hexane ensures solubility.
7. Post-SPE Cleanup Lipid RemovalAcidified Silica (See below)SPE eluate still contains lipids. This step is mandatory for serum.
Post-SPE Cleanup (The "Mini-Column")

The SPE eluate will contain co-extracted lipids which ruin GC columns.

  • Pack a Pasteur pipette with 0.5 g Acidified Silica (44% w/w H₂SO₄ on Silica Gel).

  • Pass the SPE eluate through this mini-column.

  • Lipids are charred/retained; BDE-96 passes through unaffected (due to lack of oxidizable functional groups).

  • Evaporate solvent to dryness under Nitrogen; reconstitute in 20 µL Nonane for GC-MS.

Workflow Visualization

The following diagram illustrates the critical decision points and flow for BDE-96 extraction.

SPE_Workflow Start Sample Matrix PreTreat_Bio Biological: Protein Denaturation (Formic Acid + Water) Start->PreTreat_Bio Serum/Tissue PreTreat_H2O Water: Filter + 5% MeOH (Prevent Wall Adsorption) Start->PreTreat_H2O Environmental Condition Conditioning (DCM -> MeOH -> Water) PreTreat_Bio->Condition PreTreat_H2O->Condition Load Load Sample (Flow < 1mL/min) Condition->Load Wash Interference Wash (5% MeOH/Water) Load->Wash Dry High Vacuum Drying (>10 mins) Wash->Dry Elute Elution (1:1 DCM:Hexane) Dry->Elute LipidCheck Lipid Removal Required? Elute->LipidCheck AcidSilica Acidified Silica Cleanup (H2SO4/Silica Mini-column) LipidCheck->AcidSilica Yes (Biological) Final GC-MS Analysis (ECNI or HRMS) LipidCheck->Final No (Clean Water) AcidSilica->Final

Caption: Optimized SPE workflow for BDE-96, highlighting matrix-specific pretreatment and the critical lipid removal step for biological samples.

Quality Control & Validation Parameters

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

ParameterAcceptance CriteriaTroubleshooting
Absolute Recovery 70% - 120%Low recovery? Check protein denaturation step or increase elution volume.
Precision (RSD) < 15% (n=5)High RSD? Inconsistent flow rates during loading or drying.
Blank Contamination < 1% of LOQBDEs are ubiquitous. Bake glassware at 450°C. Avoid Teflon/PTFE tubing.
Breakthrough < 5% in backup cartridgeIf BDE-96 is found in wash, reduce MeOH content in wash step.[1]

Common Pitfall: BDE-96 is sensitive to UV degradation. All extraction steps should be performed under amber light or using foil-wrapped glassware.

References

  • US Environmental Protection Agency (EPA). (2010).[3][4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link][1][3][4][5]

  • Covaci, A., et al. (2003).[1][6] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International. [Link]

  • Centers for Disease Control and Prevention (CDC). (2017). Laboratory Procedure Manual: Polybrominated Diphenyl Ethers (PBDEs) in Serum. [Link]

  • Sjödin, A., et al. (2004).[1] Retrospective Time-Trend Study of Polybrominated Diphenyl Ether and Polybrominated and Polychlorinated Biphenyl Levels in Human Serum from the United States. Environmental Health Perspectives. [Link]

Sources

Isotope dilution mass spectrometry for accurate BDE-85 quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-BDE85-IDMS

Executive Summary

This application note details a robust methodology for the accurate quantification of BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) in complex biological and environmental matrices. Unlike common congeners (e.g., BDE-47, -99), BDE-85 presents unique analytical challenges due to its lower abundance and potential for co-elution with BDE-99 on standard non-polar columns.

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) coupled with High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). By spiking samples with carbon-13 labeled


-BDE-85 prior to extraction, this method provides intrinsic correction for extraction inefficiencies and matrix-induced signal suppression, fulfilling the rigorous data quality objectives of EPA Method 1614A .

Part 1: Experimental Strategy & Causality

The Isomer Challenge: Chromatographic Resolution

The Problem: On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5, HP-5), BDE-85 frequently co-elutes or elutes on the tail of the much more abundant BDE-99. This leads to positive bias in BDE-85 quantification. The Solution: We mandate the use of a DB-XLB (low-polarity proprietary phase) or Rtx-1614 column. These phases are engineered to resolve PBDE atropisomers and positional isomers based on effective molecular volume rather than just boiling point, ensuring baseline separation of BDE-85 from BDE-99.

The IDMS Advantage: Self-Validating Quantitation

The Problem: Environmental matrices (sediment, tissue) require aggressive cleanup (acid digestion, silica fractionation) which inevitably causes analyte loss. External calibration cannot account for these variable losses per sample. The Solution: IDMS uses a "carrier" approach. By adding a known amount of


-BDE-85 before extraction, the labeled analog mimics the native analyte's behavior through every step. The final quantification is based on the ratio of Native/Labeled signals, rendering the result independent of absolute recovery (provided recovery is >25%).

Part 2: Detailed Protocol

Materials & Standards
ComponentSpecificationPurpose
Native Standard Native BDE-85 (>99% purity)Calibration Curve Generation
Internal Standard (IS)

-BDE-85 (Wellington Labs or equiv.)
Spiked into sample before extraction
Recovery Standard (RS)

-BDE-138
Spiked into extract before injection to calculate IS recovery
GC Column DB-XLB (30m x 0.25mm x 0.25µm)Critical for BDE-85/99 separation
Cleanup Media Acidified Silica Gel (30% w/w H2SO4)Lipid/Pigment removal
Workflow Visualization

The following diagram outlines the critical path from sampling to data generation, highlighting the points of standard addition.

IDMS_Workflow cluster_legend Key Principle Sample Raw Sample (Tissue/Sediment) Spike_IS SPIKE: Internal Standard (13C-BDE-85) Sample->Spike_IS Extract Extraction (Soxhlet/ASE) Spike_IS->Extract Equilibration (1h) Cleanup Cleanup (Acid Silica + Alumina) Extract->Cleanup Concentrate Concentration to 20 µL Cleanup->Concentrate Spike_RS SPIKE: Recovery Standard (13C-BDE-138) Concentrate->Spike_RS Analysis HRGC/HRMS Analysis (SIM Mode) Spike_RS->Analysis Note IS corrects for losses during Extraction & Cleanup

Figure 1: IDMS Workflow illustrating the dual-spiking strategy for recovery correction.

Step-by-Step Methodology
Step A: Sample Preparation & Spiking
  • Homogenization: Homogenize sample (1-10g wet weight) with anhydrous sodium sulfate (

    
    ) until a free-flowing powder is obtained.
    
  • Isotope Spiking: Add exactly 5.0 ng of

    
    -BDE-85 Internal Standard solution directly onto the matrix.
    
    • Critical: Allow to equilibrate for 1 hour. This ensures the isotope integrates into the matrix pores, mimicking the native analyte extraction kinetics.

Step B: Extraction & Cleanup
  • Extraction: Extract using Soxhlet (16-24h with DCM) or Accelerated Solvent Extraction (ASE) (DCM:Hexane 1:1, 100°C, 1500 psi).

  • Lipid Removal: Pass the extract through a macro-column containing Acidified Silica Gel (44% concentrated

    
     on silica). Elute with Hexane.
    
    • Note: BDE-85 is stable in acid, but avoid prolonged exposure to strong bases which can cause debromination.

  • Fractionation (Optional): If high interferences persist, use an Alumina column. BDE-85 elutes in the second fraction (Hexane:DCM mixtures).

  • Final Concentration: Evaporate extract to near dryness and reconstitute in Nonane containing the Recovery Standard (

    
    -BDE-138). Final volume: 20 µL.
    
Step C: HRGC/HRMS Acquisition Parameters
  • Instrument: Magnetic Sector HRMS (Resolution > 5,000, 10% valley).

  • Ionization: Electron Impact (EI, 35-40 eV) or Negative Chemical Ionization (NCI). Note: EI is preferred for IDMS as it retains the carbon label on the fragment ions.

  • SIM Windows: Monitor the

    
     clusters.
    
AnalyteTypeQuantitation Mass (m/z)Confirmation Mass (m/z)Ratio (Theoretical)
Native BDE-85 Target405.8028407.80081.54

-BDE-85
Internal Std417.8430419.84101.54

Note: Masses are based on the dominant pentabromo-fragment


.

Part 3: Data Analysis & Quality Assurance

Identification Criteria (EPA 1614A Compliant)
  • Retention Time: The Native BDE-85 peak must elute within -2 to +3 seconds of the

    
    -BDE-85 Internal Standard.
    
  • Signal-to-Noise: S/N > 10:1 for quantitation ion; S/N > 3:1 for confirmation ion.

  • Ion Ratio: The ratio of Quant/Confirm masses must be within ±15% of the theoretical value (1.54 for Penta-BDEs).

Quantification Logic

The concentration (


) is calculated using the Relative Response Factor (RRF) derived from calibration standards.


Where:

  • 
     = Area of Native BDE-85 (Quant Ion)
    
  • 
     = Area of 
    
    
    
    -BDE-85 (Quant Ion)
  • 
     = Concentration of Internal Standard spiked (ng/g)
    
  • 
     = Relative Response Factor determined from calibration
    
Analytical Logic Diagram

Data_Logic Chromatogram Raw Chromatogram Peak_Detect Peak Detection (RT Window) Chromatogram->Peak_Detect Ratio_Check Ion Ratio Check (405.8 / 407.8) Peak_Detect->Ratio_Check IS_Check IS Recovery Check (vs Recovery Std) Peak_Detect->IS_Check Quant Calculate Conc. (IDMS Equation) Ratio_Check->Quant Pass Fail Flag Data Ratio_Check->Fail Fail (>15% dev) IS_Check->Quant Rec > 25% IS_Check->Fail Rec < 25%

Figure 2: Decision tree for validating BDE-85 detection and quantification.

References

  • U.S. Environmental Protection Agency. (2010).[1] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[2][3] EPA-821-R-10-005. Link[2]

  • Covaci, A., et al. (2003).[4][5] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International, 29(6), 735-756. Link

  • Wellington Laboratories. (2024). Reference Standards for PBDE Analysis: 13C-Labeled Congeners.Link

  • Korytár, P., et al. (2005).[6] Retention-time database of 126 polybrominated diphenyl ether congeners... on seven capillary gas chromatographic columns. Journal of Chromatography A, 1065(2), 239-249. Link

Sources

Troubleshooting & Optimization

Overcoming matrix effects in BDE-85 analysis of complex samples

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Matrix Effects & Co-elution in BDE-85 Quantitation

Doc ID: TS-PBDE-085 | Revision: 2.1 | Status: Active

Executive Summary: The "Shadow Peak" Challenge

The Problem: BDE-85 (


-pentabromodiphenyl ether) presents a unique analytical paradox. It is a minor constituent (<3%) of the commercial PentaBDE technical mixture (DE-71), yet it shares a molecular weight and similar retention time with the highly abundant BDE-99. In complex biological matrices (plasma, tissue) or sediment, "matrix effects" for BDE-85 are rarely just ionization suppression—they are often chromatographic masking  and active-site adsorption  disguised as sensitivity loss.

The Solution: Accurate quantitation requires a tri-phasic approach:

  • Aggressive Lipid Removal: Beyond standard SPE, utilizing acid-impregnated silica.

  • Chromatographic Resolution: Decoupling BDE-85 from the BDE-99 tail.

  • Isotope Dilution: The mandatory use of

    
    -BDE-85 to correct for ECNI (Electron Capture Negative Ionization) thermal electron depletion.
    

Diagnostic Workflow: Is it Matrix or Instrument?

Before altering sample prep, use this logic flow to identify the source of the error.

DiagnosticWorkflow Start START: Low BDE-85 Recovery or High Baseline? CheckIS Step 1: Check 13C-BDE-85 Internal Standard Recovery Start->CheckIS LowIS Recovery < 25%? CheckIS->LowIS MatrixSuppress Diagnosis: Matrix Suppression (Ionization Issue) LowIS->MatrixSuppress Yes CheckRT Step 2: Check Retention Time Shift > 0.1 min? LowIS->CheckRT No CleanSource Action: Clean MS Source & Check Reagent Gas (Methane) MatrixSuppress->CleanSource ActiveSites Diagnosis: Active Sites (Dirty Liner/Guard Column) CheckRT->ActiveSites Yes CheckPeak Step 3: Peak Tailing or Shoulder on BDE-99? CheckRT->CheckPeak No TrimColumn Action: Change Liner & Trim Guard Column ActiveSites->TrimColumn Coelution Diagnosis: Chromatographic Overload/Co-elution CheckPeak->Coelution Yes OptimizeRamp Action: Slow Oven Ramp (140-260°C range) Coelution->OptimizeRamp

Figure 1: Diagnostic logic tree for isolating BDE-85 analytical failures. Note that "Matrix Effects" in ECNI often manifest as absolute signal loss of the internal standard.

Module 1: Sample Preparation (The "Cure")

In biological drug development or environmental toxicology, lipids are the primary interference. They do not just suppress ionization; in GC-MS, high-boiling lipids coat the injection liner, creating active sites that degrade labile brominated compounds or cause peak broadening that merges BDE-85 into BDE-99.

Protocol: Acidified Silica Gel Cleanup

Standard SPE is insufficient for high-lipid matrices (liver, adipose, plasma).

Reagents:

  • Silica Gel (60 mesh, activated at 130°C).

  • Sulfuric Acid (

    
    , conc).
    
  • Eluent: Hexane.[1]

The "Self-Validating" Column Setup: Construct a multi-layer column to chemically burn lipids while passing PBDEs.

SilicaColumn cluster_legend Mechanism of Action GlassWool Glass Wool Plug ActivatedSilica 1g Activated Silica (Base Layer) GlassWool->ActivatedSilica AcidSilica 4g Acid Silica (44% w/w H2SO4) *The Lipid Burner* ActivatedSilica->AcidSilica SodiumSulfate 1g Na2SO4 (Anhydrous) (Water Scavenger) AcidSilica->SodiumSulfate Sample Sample Extract + 13C-BDE-85 Desc Lipids are oxidized by H2SO4 and retained. PBDEs (neutral/halogenated) elute with Hexane.

Figure 2: Multi-layer silica column packing order.[1] The 44% acid silica layer is critical for lipid oxidation. If this layer turns completely black during elution, the capacity is exceeded; repeat cleanup.

Step-by-Step:

  • Doping: Spike sample with

    
    -BDE-85 (Surrogate Standard) prior to extraction.
    
  • Digestion: If tissue/solid, extract via Soxhlet or Pressurized Liquid Extraction (PLE).

  • Cleanup: Pass extract through the column (Fig 2) using 150 mL Hexane.

  • Observation: The acid layer will darken (brown/black) as it oxidizes lipids.

  • Concentration: Evaporate to 100

    
     using nitrogen (TurboVap). Do not go to dryness, as BDE-85 can adsorb to glass walls.
    

Module 2: Instrumental Optimization

The Co-elution Trap

BDE-85 (penta) elutes dangerously close to BDE-99 (penta) and BDE-100 (penta) on standard 5% phenyl columns (e.g., DB-5ms). Since they are all pentas, they share the same quantitation ions in ECNI (


 79/81). You cannot rely on mass resolution; you need chromatographic resolution.

Recommended Column:

  • Primary: DB-5ms (30m or 15m). Note: 15m is preferred to reduce thermal residence time, but requires a slower ramp for separation.

  • Confirmation: DB-XLB (eXtra Low Bleed). This phase offers different selectivity and often resolves BDE-85 from BDE-99 better than DB-5.

Optimized GC Ramp (DB-5ms, 15m x 0.25mm):

  • Injector: 280°C (Pulsed Splitless).

  • Flow: 1.5 mL/min (Constant Flow - Helium).

  • Oven:

    • Start: 110°C (Hold 1 min).

    • Ramp 1: 40°C/min to 200°C.

    • Ramp 2: 4°C/min to 260°C (Critical Slow Zone for Penta Separation).

    • Ramp 3: 20°C/min to 310°C (Hold 3 min).

Mass Spectrometry: ECNI vs. EI

For trace analysis (biologicals), ECNI (Negative Ion) is mandatory due to superior sensitivity (femto-gram level).

ParameterEI (Electron Impact)ECNI (Negative Ion)
Target Ion Molecular Ion (

,

)
Bromide Ion (

,

79,[2] 81)
Sensitivity Low (ng range)High (pg/fg range)
Selectivity High (Fingerprint)Low (All PBDEs show m/z 79/81)
Matrix Risk Spectral interferenceThermal Electron Depletion

The "Electron Depletion" Matrix Effect: In ECNI, if your sample contains co-eluting matrix components (even if invisible in the chromatogram), they absorb the thermal electrons in the source. This leaves fewer electrons available to ionize BDE-85.

  • Symptom: The

    
    -BDE-85 internal standard signal drops significantly compared to the calibration standard.
    
  • Fix: This is why Isotope Dilution is non-negotiable. The

    
     analog suffers the exact same suppression, so the ratio remains constant.
    

Troubleshooting & FAQ

Q1: My BDE-85 peak has a "shoulder" or looks double-humped.

  • Cause: Co-elution with BDE-99 (preceding) or BDE-154 (trailing), or column overload.

  • Fix: Dilute the sample 1:10. If the peak shape improves, it was overload. If not, slow down the GC oven ramp between 220°C and 260°C. Consider switching to a DB-XLB column.

Q2: I see BDE-85 in my method blanks.

  • Cause: Carryover or Laboratory Contamination. BDE-85 is less common in dust than BDE-47/99/209, so this usually indicates septum bleed or a contaminated syringe wash solvent.

  • Fix: Change the inlet septum (use high-temp, low-bleed). Replace wash solvents (Toluene/Hexane) daily.

Q3: The recovery of


-BDE-85 is < 20%, but other surrogates are fine. 
  • Cause: BDE-85 is a penta-BDE. If tetra (BDE-47) recovery is good but penta is bad, you have discrimination in the injection port. High-boiling compounds are not vaporizing efficiently.

  • Fix: Check the liner.[3] Is there wool? If the wool is too low, the needle might be spraying past it. Replace the liner and ensure the wool is positioned to wipe the needle tip. Increase injector temp to 280°C.

Q4: Can I use BDE-99's internal standard to quantify BDE-85?

  • Answer: NO. While they are both pentas, their response factors in ECNI can differ, and matrix suppression events are transient (seconds wide). If a matrix peak elutes at BDE-85's time but not BDE-99's, using the wrong IS will lead to massive quantitative error. You must use

    
    -BDE-85 or a closer eluting surrogate like 
    
    
    
    -BDE-100 if 85 is unavailable (though 85 is strongly recommended).

References

  • U.S. Environmental Protection Agency (EPA). (2010).[4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[5] Office of Water.[4][5]

  • Stapleton, H. M. (2006).[6] Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and Bioanalytical Chemistry, 386, 807–817.

  • Covaci, A., et al. (2003).[6][7] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples—a review. Environment International, 28(8), 751-777.

  • Agilent Technologies. (2011).[8] PBDE Analysis Using an Agilent J&W DB-5ms Ultra Inert GC Column. Application Note.

Sources

Technical Support Center: Optimizing Penta-BDE Isomer Resolution in GC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. Topic: Improving Peak Resolution of Pentabromodiphenyl Ether (Penta-BDE) Isomers. Ticket ID: BDE-RES-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Critical Pair" Challenge

In the analysis of Penta-BDEs (specifically the homologs BDE-85, BDE-99, BDE-100, BDE-119, and BDE-126), researchers face two distinct but often conflated challenges:

  • Isobaric Co-elution: BDE-99 and BDE-100 are structural isomers with nearly identical boiling points. On standard 5% phenyl columns, they frequently co-elute or form a "saddle" peak.

  • Thermal Artifacts: Higher brominated congeners (specifically BDE-209) can degrade in the injector port, stripping bromines to form artificial Penta-BDE peaks (ghost peaks) that interfere with quantitation.

This guide provides the protocols to resolve these issues, moving beyond basic method setup to advanced troubleshooting.

Part 1: Diagnostic Workflow

Before altering your method, determine if your resolution loss is chromatographic (column/method) or chemical (degradation). Use this decision tree.

BDE_Troubleshooting Start ISSUE: Poor Penta-BDE Resolution Check1 Are BDE-99 and BDE-100 co-eluting? Start->Check1 Check2 Are you seeing 'ghost' peaks or tailing? Start->Check2 Action1 Chromatographic Issue Check1->Action1 Yes Action2 Inlet/Degradation Issue Check2->Action2 Yes Sol1 Optimize Ramp Rate (See Module 2) Action1->Sol1 Sol2 Switch Column Phase (See Module 1) Action1->Sol2 Sol3 Perform BDE-209 Breakdown Check Action2->Sol3 Sol4 Switch to PTV Inlet or Thin Film Action2->Sol4

Figure 1: Diagnostic logic for distinguishing between separation efficiency issues and thermal degradation artifacts.

Module 1: Column Selection & Stationary Phase Physics

The Problem: Standard general-purpose columns (e.g., DB-5ms) rely primarily on dispersion forces (boiling point separation). Since BDE-99 and BDE-100 have similar boiling points, dispersion alone is often insufficient.

The Solution: You must prioritize shape selectivity and film thickness .

Recommended Column Configurations
FeatureStandard (General Purpose)Optimized for PBDEs (Recommended) Why? (The Science)
Phase 5% Phenyl (e.g., DB-5ms)Optimized 5% Phenyl / Arylene (e.g., Rtx-1614, DB-XLB)Specialized phases (like Rtx-1614) are tuned to resolve the EPA Method 1614 critical pair (BDE-49/71), which inherently fixes the BDE-99/100 separation.
Length 30 m15 m or 30 m 15 m reduces residence time, minimizing BDE-209 degradation. 30 m is required if complex environmental matrix interferences exist.
Film (df) 0.25 µm0.10 µm CRITICAL: A thin film reduces the retention of high-boiling BDEs, allowing them to elute at lower temperatures, preserving peak integrity.

Application Note: If you are running EPA Method 1614, the Rtx-1614 (30m x 0.25mm x 0.10µm) is the gold standard, specifically engineered to achieve <40% valley height between BDE-49 and BDE-71.

Module 2: Method Optimization (The Critical Pairs)

If you cannot change your column, you must optimize the thermal gradient.

The "Saddle" Effect: BDE-99 and BDE-100 elute in the middle of the chromatogram. If the temperature ramp is too fast (>10°C/min) through this region, the stationary phase does not have enough time to interact differentially with the isomers' steric shapes.

Protocol: The "Mid-Ramp Slowdown"

Instead of a linear ramp, implement a multi-stage ramp to widen the window for Penta-BDEs.

  • Injection: Pulsed Splitless (Pulse pressure: 25 psi for 1.0 min).

  • Initial: 100°C (Hold 2 min).

  • Ramp 1 (Fast): 25°C/min to 200°C.

    • Goal: Move solvent and mono/di-BDEs quickly.

  • Ramp 2 (Separation Window): 5°C/min to 260°C.

    • Goal: This slow ramp covers the elution of Tetra- and Penta-BDEs, maximizing resolution between BDE-99 and BDE-100.

  • Ramp 3 (Elution): 30°C/min to 320°C (Hold 5 min).

    • Goal: Elute Octa- and Deca-BDEs rapidly to prevent broad peaks.

Module 3: The Ghost Peak (Inlet Degradation)

Scenario: You observe excellent resolution of standards, but in samples, the ratio of Penta-BDEs seems skewed, or you see elevated baselines.

Cause: Thermal degradation of BDE-209 (Deca-BDE). Inside a hot injector (>280°C) or dirty liner, BDE-209 loses bromine atoms, converting into lower congeners (Nona-, Octa-, and eventually Penta-BDEs). This creates "artificial" BDE-99/100, invalidating your data.

Protocol: The BDE-209 Breakdown Check

Perform this weekly or whenever active sites are suspected.

  • Prepare Standard: A solution containing only BDE-209 (1000 ng/mL).

  • Inject: Run your standard GC method.

  • Analyze: Look for peaks at the retention times of Nona-BDEs (BDE-206, 207, 208) or Penta-BDEs.

  • Calculate Breakdown:

    
    
    
  • Threshold: If breakdown > 10%, you must perform maintenance.

Corrective Actions:

  • Liner: Switch to a deactivated single taper liner with wool . The wool increases surface area for vaporization but must be ultra-inert (e.g., Restek Topaz or Agilent Ultra Inert).

  • Inlet Mode: Switch to PTV (Programmed Temperature Vaporization) .[1]

    • Inject cold (60°C)

      
      Ramp to 300°C.
      
    • This prevents the sample from "boiling" in the needle or hitting a hot surface instantly.

Troubleshooting FAQ

Q1: I am using a standard DB-5ms column. Can I still separate BDE-99 and BDE-100? A: Yes, but it requires a trade-off. You must use a very slow ramp (3-4°C/min) through the 220°C-250°C range. However, this will broaden your later eluting peaks (BDE-209) significantly. If you analyze the full range of congeners, the 0.10 µm film thickness (Rtx-1614 or similar) is a better investment than fighting a standard column.

Q2: My BDE-209 peak is disappearing, but I don't see ghost peaks. Where is it? A: It is likely irreversible adsorption. BDE-209 is a large, heavy molecule. If your column has "active sites" (exposed silanols) due to age or matrix contamination, BDE-209 will stick permanently. Solution: Trim 30cm from the front of the column (guard column) and replace the inlet liner.

Q3: Why does EPA Method 1614A specify a resolution check between BDE-49 and BDE-71, not 99/100? A: BDE-49 and BDE-71 are considered the "critical pair" for the Tetra-BDEs. The chromatography required to separate 49/71 (a specialized phase or very optimized 5% phenyl) automatically provides sufficient resolution for the Penta-BDEs (99/100). If you pass the 49/71 check, your 99/100 separation will be sufficient.

Q4: Should I use Hydrogen carrier gas to improve resolution? A: Hydrogen allows for faster linear velocities without losing efficiency (flatter Van Deemter curve). This helps elute BDE-209 faster (less degradation). However, for MS detectors, Helium is standard. If using H2, ensure your MS pump capacity can handle the flow and be aware of potential dechlorination/debromination reactions in the source if not tuned correctly.

References
  • U.S. Environmental Protection Agency. (2010).[2][3] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[2][3][4] EPA-821-R-10-005. Link

  • Restek Corporation. (2024). Rtx-1614 Columns: Optimized for PBDE Analysis by EPA Method 1614.Link

  • Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Application Note 5994-0155EN. Link

  • Stapleton, H. M. (2006). Instrumental methods for the analysis of brominated flame retardants.[3][5][6][7] Analytical and Bioanalytical Chemistry, 386, 807–817. (Focuses on thermal degradation issues of BDE-209).

Sources

Reducing background contamination in 2,2',3,3',5-Pentabromodiphenyl ether analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky" Molecule Challenge

Welcome to the Technical Support Center. You are likely here because you are seeing persistent background signals for 2,2',3,3',5-Pentabromodiphenyl ether (BDE-83) or related Penta-BDE congeners (like BDE-99) in your procedural blanks.[1]

PBDEs are ubiquitous in the modern laboratory environment—present in dust, electronic casings, and even some polymeric seals.[1] Because BDE-83 is a lipophilic, semi-volatile organic compound (SVOC), it adheres aggressively to glass and metal surfaces.[1] Reducing background contamination is not about "cleaning" in the traditional sense; it is about creating a hermetic chain of custody from sampling to injection.

This guide provides a self-validating workflow to isolate and eliminate contamination sources.

Module 1: The Environment & Sample Prep (Pre-Analysis)

Q1: Why do I see BDE-83 in my solvent blanks even before extraction?

Diagnosis: The contamination is likely airborne or introduced via "clean" glassware. Mechanism: PBDEs are abundant in laboratory dust (derived from flame retardants in furniture, computers, and foam).[1] A single micro-particle of dust can result in a false positive in the ppb range.

Protocol: The "Muffle & Rinse" Glassware Standard

Standard solvent rinsing is insufficient for trace PBDE analysis. You must thermally destruct organic residues.

  • Detergent Wash: Wash glassware with phosphate-free detergent and hot water.

  • Acid Rinse: Rinse with 10% Nitric Acid (

    
    ) to remove inorganic sites that might bind analytes.
    
  • Water Rinse: Copious rinsing with DI water.

  • Thermal Treatment (CRITICAL): Bake glassware in a muffle furnace at 450°C for 4 hours . This oxidizes all organic background.

    • Note: Volumetric glassware (flasks) cannot be muffled. Rinse these with Toluene, then Acetone, then Hexane immediately before use.[1]

  • Storage: Cover openings with aluminum foil (dull side down) immediately upon cooling.

Q2: How do I validate my laboratory air quality?

Action: Run a "Passive Air Blank."

  • Place a clean, solvent-rinsed petri dish with a filter paper in your workspace for 24 hours.[1]

  • Extract the filter paper and analyze for BDE-83.

  • Result: If BDE-83 is present, your HVAC system or lab furniture is the source.[1]

    • Mitigation: Install HEPA filters; remove foam furniture; use sticky mats at lab entry.

Module 2: Reagents & Consumables

Q3: Which solvents should I use to minimize background?

Recommendation: Use only Pesticide Residue Grade or Suprasolv® grade solvents.[1] Causality: Lower grade solvents (HPLC grade) often contain trace SVOCs that concentrate during the evaporation steps.

Solvent Blank Validation Protocol:

Step Action Acceptance Criteria
1 Concentrate 100 mL of solvent to 1 mL (100x concentration factor). --
2 Analyze via GC-MS (SIM mode). --

| 3 | Target: | < 1/3 of the Method Detection Limit (MDL) |

Q4: My solid-phase extraction (SPE) cartridges are leaching PBDEs. What now?

Issue: Plastic housings and frits in commercial SPE cartridges often contain flame retardants. Solution:

  • Switch to Glass: Use glass columns packed manually with deactivated silica or alumina.

  • Pre-Elution: If using commercial cartridges, wash with 20 mL of Dichloromethane (DCM) followed by 20 mL of Hexane before loading the sample.

  • Verification: Run a cartridge blank (elute solvent through a wet cartridge without sample).

Module 3: Instrumentation (GC-MS/MS or HRMS)

Q5: I see "Ghost Peaks" of BDE-83 in non-injected instrument blanks. Is it carryover?

Diagnosis: Yes. Pentabromodiphenyl ethers are heavy (MW ~564 Da) and sticky. They accumulate in the injection port liner and the head of the column.

Troubleshooting Workflow: The "Clean Path"

1. Inlet Maintenance (The Hotspot):

  • Septum: Use BTO (Bleed Temperature Optimized) septa. Standard septa release siloxanes and can absorb/release PBDEs.

  • Liner: Use deactivated, splitless single-taper liners with glass wool.[1]

    • Action: Change the liner every 20-30 injections for trace analysis.

    • Why? Matrix residue on the glass wool acts as a stationary phase, trapping BDE-83 and releasing it slowly (hysteresis).

2. Column Trimming:

  • Trim 10-15 cm from the front of the GC column (Guard column) daily. This removes the "active sites" where BDE-83 irreversibly adsorbs.

3. Syringe Wash:

  • Use a dual-solvent wash: Toluene (solubility) followed by Methanol (polarity).

  • Set instrument to 5 pre-injection pumps and 5 post-injection washes.

Q6: What are the optimal GC parameters to prevent thermal degradation/carryover?

BDE-83 is a Penta-BDE. While less fragile than Deca-BDE (BDE-209), it requires optimized thermal zones.[1]

ParameterSettingRationale
Inlet Temp 260°C - 280°CHigh enough to volatilize, low enough to prevent debromination.[1]
Column DB-5ms UI or ZB-SemiVolatiles (15m or 30m)"Ultra Inert" phases reduce column bleed background.
Transfer Line 300°CPrevents condensation of high-boiling congeners.
Ion Source 230°C (EI) / 150°C (NCI)Source temp affects fragmentation ratios.

Module 4: Visualization & Logic

Contamination Control Workflow

The following diagram illustrates the Critical Control Points (CCPs) where BDE-83 background enters the workflow.

ContaminationControl cluster_mitigation Mitigation Strategies LabAir Lab Air/Dust (Source: Foam, Electronics) SamplePrep Sample Preparation (Extraction/Cleanup) LabAir->SamplePrep Dust Fallout Glassware Glassware (Adsorption Sites) Glassware->SamplePrep Leaching/Desorption Solvents Solvents/Reagents (Impurity Concentration) Solvents->SamplePrep Concentration Injector GC Inlet (Septum/Liner Carryover) SamplePrep->Injector Injection Injector->Injector Ghost Peak (Accumulation) Detector MS Detector (Signal) Injector->Detector Analyte Transfer Muffle Action: Muffle Furnace 450°C (4 hrs) Muffle->Glassware HEPA Action: HEPA Filters & Sticky Mats HEPA->LabAir LinerChange Action: Change Liner & Septum Daily LinerChange->Injector

Caption: Critical Control Points (CCPs) for BDE-83 contamination. Red nodes indicate high-risk inputs; dotted lines show mitigation strategies.[1]

Module 5: Validation & Quality Control

Q7: How do I calculate my "True" Method Detection Limit (MDL) considering background?

You cannot rely on the instrument's signal-to-noise ratio alone. You must determine the Background Equivalent Concentration (BEC) .

Protocol:

  • Prepare 7 "Procedural Blanks" (all reagents, glassware, and steps, but no sample).

  • Analyze them.

  • Calculate the Mean Concentration (

    
    ) and Standard Deviation (
    
    
    
    ) of the blanks.
  • MDL =

    
     (where 
    
    
    
    for 7 replicates).
  • Limit of Quantitation (LOQ) =

    
    .
    
    • Insight: If your LOQ is higher than your target sensitivity, you must reduce the background (

      
      ) using the cleaning steps above.
      

References

  • U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Office of Water. Link

  • Covaci, A., et al. (2003).[1][2] Determination of polybrominated diphenyl ethers (PBDEs) in environmental samples: a review of chromatographic and mass spectrometric techniques. Journal of Chromatography A. Link

  • Sjödin, A., et al. (2004).[1] Retrospective Time-Trend Study of Polybrominated Diphenyl Ether and Polybrominated and Polychlorinated Biphenyls in Human Serum. Environmental Health Perspectives. Link

  • Agilent Technologies. (2011). PBDE Analysis Using an Agilent J&W DB-5ms Ultra Inert GC Column. Application Note. Link

  • Thermo Fisher Scientific. (2018). Overcoming Analytical Challenges in PBDEs Quantification in Environmental Samples using GC-Orbitrap MS. Application Note. Link

Sources

Troubleshooting poor recovery of BDE-85 during sample extraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Root Cause Analysis & Rectification of Low BDE-85 Recovery

Doc ID: TS-PBDE-085 | Revision: 2.1 | Applicable Methods: EPA 1614A, ISO 22032[1]

Executive Summary

BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) presents a unique analytical challenge.[1] Unlike the fully brominated BDE-209, which suffers primarily from thermal degradation, or the lighter BDE-47, which is prone to volatilization, BDE-85 sits in a "middle ground" of instability.[1]

If you are seeing consistently low recovery (<50%) for BDE-85 while BDE-47 and BDE-99 remain stable, your issue is likely photolytic debromination during sample handling or fractionation clipping during cleanup.[1] This guide isolates these variables using a self-validating diagnostic approach.

Diagnostic Logic: The Troubleshooting Flow

Before altering your chemistry, use this logic flow to pinpoint the failure node.[1]

BDE85_Troubleshooting Start Issue: Low BDE-85 Recovery CheckSurrogate Check 13C-Labeled Surrogate (BDE-85L or similar Penta) Start->CheckSurrogate SurrogateLow Surrogate also low? CheckSurrogate->SurrogateLow Yes SurrogateOK Surrogate is normal (50-120%) CheckSurrogate->SurrogateOK No Step2 Check Lower Congeners (BDE-47, BDE-99) SurrogateLow->Step2 IntegrationIssue Matrix Suppression or Integration Error SurrogateOK->IntegrationIssue ExtractionIssue Global Loss: Extraction/Cleanup Failure ElevatedLower Are BDE-47/99 Abnormally High? Step2->ElevatedLower Yes Fractionation ROOT CAUSE: Cleanup Column Clipping Step2->Fractionation No Photolysis ROOT CAUSE: Photolytic Degradation ElevatedLower->Photolysis Yes (Debromination) ElevatedLower->Fractionation No

Figure 1: Diagnostic decision tree for isolating BDE-85 loss mechanisms.[1] Note that BDE-85 degrades into tetra-BDEs (like BDE-47) upon UV exposure.[1]

Critical Failure Point: Photolytic Degradation

The Science: PBDEs are light-sensitive.[1] The carbon-bromine bond energy is relatively weak (~280 kJ/mol).[1] UV light (and even standard fluorescent lab lighting) excites the molecule, causing homolytic cleavage of the C-Br bond.[1] BDE-85 (Penta) will debrominate into Tetra-BDEs (BDE-47).[1]

The Symptom:

  • BDE-85 recovery is low (e.g., 30%).[1][2]

  • BDE-47 recovery is inexplicably high (e.g., 130%) or native BDE-47 levels appear artificially elevated.[1]

Corrective Protocol: The "Red Light" Rule

  • Amber Glassware: All extraction vessels, concentrator tubes, and autosampler vials must be amberized.[1]

  • UV Filters: Install gold/yellow UV-filtering sleeves on all fluorescent lights in the extraction lab.[1]

  • Foil Wrapping: If amber glassware is unavailable for a specific step (e.g., a large separatory funnel), wrap it entirely in aluminum foil.[1]

  • Validation: Expose a spiked solvent blank to your lab's ambient light for 4 hours. Analyze against a control kept in the dark. If the light-exposed sample shows >10% loss, your lighting is the culprit.[1]

Critical Failure Point: Cleanup Fractionation

The Science: BDE-85 is a planar molecule compared to ortho-substituted congeners.[1] In cleanup steps using Florisil or Alumina , elution profiles are governed by polarity and planarity.[1] If the elution solvent is too weak, or the collection cut-off is too early, BDE-85 may remain stuck on the column while lighter congeners elute.[1]

The Symptom:

  • Low recovery of BDE-85 and heavier congeners (BDE-153, 154).[1]

  • Excellent recovery of BDE-47 and BDE-99.[1][3]

Corrective Protocol: Fractionation Tuning Most protocols use a mix of Hexane (non-polar) and Dichloromethane (DCM, polar) to elute PBDEs.[1]

  • Standard: 100% Hexane often elutes PCBs, while PBDEs require varying % of DCM.[1]

  • Adjustment: If using EPA 1614A style cleanup on Alumina:

    • Current: 20% DCM in Hexane.[1]

    • Fix: Increase to 40-50% DCM in Hexane for the PBDE fraction.

  • Validation: Perform a "Breakthrough Study."

    • Load standards onto the column.[1]

    • Elute with your standard fraction volume (e.g., 15 mL). Collect this as Fraction A .

    • Immediately elute with an additional 15 mL of a stronger solvent (100% DCM).[1] Collect as Fraction B .

    • If BDE-85 appears in Fraction B, your original elution solvent was too weak.[1]

Critical Failure Point: Thermal Degradation (GC Inlet)

The Science: While BDE-209 is the usual suspect for thermal breakdown, BDE-85 is also susceptible at injector temperatures >280°C, especially if the liner is dirty.[1] Active sites (silanols) on the glass liner catalyze the loss of bromine.

The Symptom:

  • Tailing peaks for BDE-85 and BDE-99.[1]

  • Non-linear calibration curves at low concentrations (adsorption).[1]

Corrective Protocol: Inlet Hygiene

  • Liner Type: Use single taper, deactivated liners with glass wool.[1] The wool increases surface area for vaporization but must be ultra-deactivated.[1]

  • Temperature: Cap injector temperature at 270°C-280°C . Do not use 300°C unless absolutely necessary for BDE-209 (and even then, use a pulsed pressure injection to speed up transfer).[1]

  • Column Maintenance: Trim 10-15 cm of the guard column/analytical column before every sequence.

Summary of Troubleshooting Parameters

ParameterOptimal SettingWhy?
Lab Lighting Gold/Yellow Filters or <10 LuxPrevents photolytic conversion of BDE-85 to BDE-47.[1]
Extraction Solvent DCM or TolueneHexane may have poor solubility for higher brominated congeners in fatty matrices.[1]
Cleanup Sorbent Acid Silica + Alumina (Deactivated)Acid silica removes lipids; Alumina separates PCBs.[1] Fully activated Alumina retains PBDEs too strongly.[1]
GC Inlet Temp 260°C - 280°CMinimizes thermal degradation.[1]
Column Phase DB-5ms or DB-XLB (15m or 30m)Shorter columns (15m) reduce residence time, improving recovery of thermally labile congeners.[1]

References

  • U.S. Environmental Protection Agency. (2010).[1] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link][1][4][5][6][7]

  • Stapleton, H. M., et al. (2008).[1] Photodegradation of Polybrominated Diphenyl Ethers in House Dust and Polyurethane Foam.[1] Environmental Science & Technology.[1] [Link][1]

  • Björklund, J., et al. (2004).[1] Influence of Injection Technique and Column Performance on the Gas Chromatographic Determination of Polybrominated Diphenyl Ethers. Journal of Chromatography A. [Link][1]

Sources

Technical Support Center: Minimizing Thermal Degradation of BDE-85

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing thermal degradation of BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) during GC analysis. Ticket ID: PBDE-OPT-85 Status: Open Assigned Specialist: Senior Application Scientist[1]

Module 1: Diagnostic Hub – Is Your BDE-85 Degrading?

Before altering hardware, we must confirm that thermal degradation is the root cause of your data anomalies.[1] BDE-85 is a pentabrominated congener; while more stable than BDE-209 (Deca-BDE), it possesses labile carbon-bromine (C-Br) bonds that fracture under thermal stress, particularly at the ortho positions.[1]

The Degradation Mechanism

When BDE-85 is exposed to active sites (hot metal, non-deactivated glass) or excessive residence time at temperatures >280°C, it undergoes reductive debromination .[1]

Key Symptoms:

  • Non-Linear Calibration: Response factors drop disproportionately at low concentrations (active site adsorption) or high temperatures (breakdown).[1]

  • Ghost Peaks: Unexpected appearance of Tetra-BDEs (specifically BDE-47 or BDE-99) in your chromatogram.[1]

  • Peak Tailing: Asymmetric tailing indicates interaction with active silanol groups in the liner or column head.

Visualizing the Failure Mode

The following diagram illustrates the decision logic for diagnosing thermal stress versus system contamination.

BDE_Degradation_Diagnosis Start Symptom: Low BDE-85 Response Check_Peaks Check for Co-eluting Peaks (BDE-47, BDE-99) Start->Check_Peaks Decision_Ghost Are Ghost Peaks Present? Check_Peaks->Decision_Ghost Outcome_Thermal Diagnosis: Thermal Degradation (Debromination occurring) Decision_Ghost->Outcome_Thermal Yes Outcome_Adsorption Diagnosis: Active Site Adsorption (Dirty Liner/Column) Decision_Ghost->Outcome_Adsorption No Action_Cool Action: Switch to PTV or Shorten Column Outcome_Thermal->Action_Cool Action_Clean Action: Change Liner Trim Column Guard Outcome_Adsorption->Action_Clean

Figure 1: Diagnostic logic flow for differentiating between thermal breakdown and active site adsorption.[1]

Module 2: Hardware Optimization Q&A

Q1: Why is my standard Split/Splitless (S/SL) injector causing BDE-85 loss even at 250°C?

A: The issue is likely residence time , not just temperature.[1] In a standard hot S/SL injector, the sample vapor expands and lingers in the liner. Even at 250°C, prolonged exposure to the liner's glass wool or metal walls catalyzes debromination.

The Fix:

  • Preferred: Switch to Programmed Temperature Vaporization (PTV) or Cool-on-Column (COC) injection.[1] This allows the sample to enter a cool liner (e.g., 60°C), eliminating thermal shock.[1] The inlet is then ramped rapidly to transfer the analyte.[2]

  • Alternative (if stuck with S/SL): Use a Pulsed Splitless injection.[1] A high-pressure pulse (e.g., 30-50 psi) for 0.75 min sweeps the analytes onto the column faster, reducing residence time in the hot zone.[1]

Q2: Which liner configuration minimizes BDE-85 breakdown?

A: You must minimize surface area and active sites.

  • Avoid: Liners packed with standard glass wool. Wool creates a massive surface area for thermal degradation.

  • Select: A Single Taper liner with a small amount of ultra-deactivated wool (placed low) or a Cyclic/Baffled liner (if using PTV).

  • Why? The taper directs flow onto the column, minimizing contact with the hot metal seal at the base of the injector.

Q3: Does column length really matter if I have a good phase?

A: Yes. For PBDEs, shorter is better .

  • Standard: 30m columns keep BDE-85 in the oven too long.

  • Optimized: Use a 15m column (e.g., 15m x 0.25mm x 0.10µm).[1][3]

  • Physics: Halving the length halves the residence time. A thinner film (0.10µm vs 0.25µm) lowers the elution temperature, meaning BDE-85 elutes before the oven gets hot enough to degrade it.[1]

Module 3: Optimized Experimental Protocol

This protocol is based on EPA Method 1614A principles but optimized for labile congeners like BDE-85.

Column Selection & Conditions
ParameterStandard Setup (High Risk)Optimized Setup (Low Risk)
Column Length 30 meter15 meter
Film Thickness 0.25 µm0.10 µm
Phase 5% Phenyl (e.g., DB-5ms)Low-Bleed Arylene (e.g., DB-XLB)
Carrier Gas Helium @ 1.0 mL/minHelium @ 1.5 - 2.0 mL/min
PTV Injection Workflow

If using a PTV inlet (Agilent MMI or similar), program the following ramp to ensure gentle vaporization:

  • Injection Vol: 1-2 µL (Cold Splitless).

  • Inlet Initial: 60°C (Hold 0.1 min).

  • Inlet Ramp: 600°C/min to 300°C.

  • Inlet Hold: Hold at 300°C for 3 mins (Transfer phase).

  • Vent Time: Open purge valve at 2.0 min.

The "Self-Validating" System (QA/QC)

To ensure your system is not degrading BDE-85, you must run a Breakdown Check Standard before every batch.[1]

Protocol:

  • Inject a mid-level standard containing only BDE-85 (or a mix of Penta/Deca).[1]

  • Monitor for the presence of BDE-47 (Tetra) and BDE-99 (Penta isomer).[1][4]

  • Calculation:

    
    [1]
    
  • Criteria: If breakdown > 10%, maintenance (liner change, column trim) is required immediately.[1]

Module 4: Visualizing the Optimization Pathway

The following diagram details the hardware configuration required to protect the BDE-85 molecule during the critical "Transfer Phase" from injector to detector.

Optimization_Workflow cluster_injector Injector (Critical Zone) cluster_column Column (Separation Zone) PTV PTV Inlet (Start Cold: 60°C) Liner Deactivated Liner (No Wool / Single Taper) PTV->Liner Rapid Ramp ShortCol Short Column (15m Length) Liner->ShortCol Fast Transfer ThinFilm Thin Film (0.10 µm) ShortCol->ThinFilm Low Retention Detector MS Source (Keep < 300°C) ThinFilm->Detector Elution

Figure 2: Hardware configuration workflow minimizing thermal residence time.

References

  • U.S. Environmental Protection Agency. (2010).[1][5] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[1][4][5][6][7] Office of Water.[8] [Link][1][4][6]

  • Agilent Technologies. (2008).[1][9] Polybrominated Diphenyl Ether (PBDE) Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Application Note 5989-9571EN.[1] [Link]

  • Björklund, J., et al. (2004).[1] Influence of Injection Technique and Column Dimensions on the Gas Chromatographic Determination of Polybrominated Diphenyl Ethers. Journal of Chromatography A, 1041(1-2), 201-210.[1] [Link]

  • Restek Corporation. (2020).[1] Optimizing PBDE Analysis: Column Selection and Injection Techniques. Restek ChromaBLOGraphy.[1] [Link]

Sources

Enhancing sensitivity of BDE-85 detection in trace analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Sensitivity of BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) Detection Audience: Environmental Chemists, Toxicologists, and Analytical Scientists.[1]

Introduction: The "Trace within Trace" Challenge

BDE-85 is a pentabromodiphenyl ether congener present in commercial technical mixtures (e.g., DE-71) but typically at significantly lower abundances than its dominant penta-isomers, BDE-47 and BDE-99.[1] In trace analysis, BDE-85 presents a dual challenge:

  • Low Abundance: It requires lower limits of detection (LOD) than major congeners.[1]

  • Co-elution: It frequently co-elutes with BDE-99 or BDE-118 on standard 5% phenyl phases, masking its signal.[1]

This guide moves beyond standard EPA Method 1614A protocols to address the specific modifications required to isolate and amplify the BDE-85 signal.

Module 1: Sample Preparation & Matrix Elimination

Core Directive: Sensitivity is not just about signal amplification; it is about noise reduction.[1] For BDE-85, lipid interference is the primary sensitivity killer in biological matrices.[1]

Workflow Visualization

The following diagram outlines the decision logic for cleanup based on lipid content, specifically designed to preserve BDE-85 while aggressively removing interferences.

SamplePrep cluster_legend Key Principle Start Crude Extract (Tissue/Sediment) LipidCheck Lipid Content > 5%? Start->LipidCheck AcidSilica Acidified Silica (H2SO4 Impregnated) LipidCheck->AcidSilica No (Low Lipid) GPC Gel Permeation Chromatography (GPC) LipidCheck->GPC Yes (High Lipid) SPE Alumina/Florisil SPE (Fractionation) AcidSilica->SPE GPC->AcidSilica Polishing Step Conc Concentration (Nitrogen Evap to 20 µL) SPE->Conc Note BDE-85 is acid-resistant. Aggressive H2SO4 cleanup is preferred over GPC for speed unless lipids >5%.

Caption: Decision tree for matrix elimination.[1] Note that BDE-85 withstands sulfuric acid treatment, allowing for aggressive lipid degradation.[1]

Troubleshooting: Sample Prep

Q: I am losing BDE-85 recovery during the evaporation step. Is it volatile? A: BDE-85 is not highly volatile (vapor pressure is low), but losses occur due to aerosol formation or adsorption to glass walls when the solvent volume drops below 100 µL.[1]

  • Correction: Use a "keeper" solvent.[1] Add 10-20 µL of nonane or dodecane before the final evaporation step.[1] These high-boiling solvents prevent the sample from going to dryness, which is the primary cause of irreversible adsorption.

Q: Can I use destructive cleanup (Sulfuric Acid) for BDE-85? A: Yes. Unlike some organochlorine pesticides, PBDEs (including BDE-85) are resistant to concentrated sulfuric acid.[1]

  • Protocol: Use 44% w/w H2SO4 on silica gel. This is superior to GPC for low-lipid samples as it provides a cleaner baseline, directly improving the Signal-to-Noise (S/N) ratio.[1]

Module 2: Chromatographic Resolution (The Separation)

Core Directive: You cannot quantify what you cannot separate. BDE-85 often co-elutes with the tail of BDE-99 on standard columns.[1]

Column Selection Strategy
Column PhaseCharacteristicsBDE-85 StatusRecommendation
DB-5ms / Rtx-5 5% PhenylCritical Co-elution with BDE-99 or BDE-118.[1]Avoid for trace BDE-85 analysis.
DB-XLB Proprietary Low BleedExcellent resolution of BDE-85 from BDE-99.[1]Primary Choice.
Rtx-1614 Optimized for PBDEsSpecifically designed to resolve BDE-85/99 pair.[1]Alternative Choice.
Troubleshooting: Chromatography

Q: I see a shoulder on my BDE-99 peak, but no distinct BDE-85 peak. How do I resolve this? A: This is classic co-elution. If you cannot change the column phase (e.g., stuck with DB-5ms), you must optimize the thermal gradient.

  • Action: Slow the ramp rate significantly in the elution window of penta-BDEs.

  • Protocol: Ramp at 20°C/min to 200°C, then slow to 2-3°C/min until 260°C. This widens the separation window between BDE-99 and BDE-85.[1]

Q: My retention times are shifting, causing BDE-85 to fall out of the ID window. A: PBDEs are high-boiling semi-volatiles that can strip the phase from the column head (phase pooling).

  • Action: Trim 10-15 cm from the guard column (or analytical column) and update retention times. Ensure you are using a retention gap (deactivated fused silica, 2-5m) to protect the analytical column from non-volatile matrix buildup.[1]

Module 3: Mass Spectrometry & Injection (The Detection)

Core Directive: Maximize the number of ions reaching the detector using Large Volume Injection (LVI) and select the ionization mode that balances sensitivity with selectivity.

Injection Optimization: PTV-LVI

Standard splitless injection (1 µL) is insufficient for trace BDE-85.[1] You must use a Programmed Temperature Vaporizing (PTV) inlet in Solvent Vent Mode .[1][2][3]

LVI Protocol Parameters (Example for Isooctane):

  • Injection Volume: 5–10 µL.

  • Vent Temp: 40°C (below solvent boiling point).

  • Vent Flow: 100 mL/min for 0.5 min (vents solvent while retaining BDEs).

  • Transfer Ramp: Snap heat to 300°C at 700°C/min.

  • Clean Step: The liner must be multi-baffled and deactivated to prevent degradation.[1]

Ionization Mode Selection: EI vs. ECNI

MS_Selection Goal Goal: Detect BDE-85 Choice Select Mode Goal->Choice ECNI ECNI (NCI) (Low Res MS) Choice->ECNI Routine/Screening EI_HRMS EI-HRMS (Magnetic Sector) Choice->EI_HRMS Regulatory/Confirmation EI_LRMS EI-LRMS (Quadrupole) Choice->EI_LRMS Avoid Result_ECNI Max Sensitivity (fg) Low Selectivity (Monitors Br-) ECNI->Result_ECNI Result_HRMS High Selectivity Good Sensitivity (EPA 1614A Standard) EI_HRMS->Result_HRMS Result_LRMS Poor Sensitivity Not recommended for trace analysis EI_LRMS->Result_LRMS

Caption: Ionization mode selection. ECNI offers the highest raw sensitivity for bromine, while HRMS offers definitive identification.

Troubleshooting: Mass Spectrometry

Q: I am using NCI (ECNI) and the background is too high at m/z 79. A: m/z 79 and 81 are Bromine ions.[4] In NCI, these are extremely sensitive but non-selective.[1] High background usually indicates system contamination or column bleed.[1]

  • Action 1 (Source): Clean the ion source. NCI is more susceptible to source fouling than EI.[1]

  • Action 2 (Reagent Gas): Switch from Methane to Ammonia (if compatible) or optimize Methane pressure. While Methane is standard, ensure the source pressure is high enough (approx 1.5 - 2.0 Torr) to thermalize electrons efficiently.[1]

  • Action 3 (Confirmation): You cannot rely solely on m/z 79/81 for ID.[1] You must match the Retention Time exactly to a standard and ideally monitor the isotopic ratio of 79/81 (should be ~1:1).

Q: What ions should I monitor for BDE-85 in EI-HRMS mode? A: For High-Resolution MS (EPA 1614A), you monitor the molecular ion clusters.[1]

  • BDE-85 (Penta-BDE) Formula: C12H5Br5O[1]

  • Primary Quant Ion (M-2Br)+: m/z 403.8037 (Most intense cluster for Penta in EI).[1]

  • Secondary Ion (M)+: m/z 563.6567.[1]

  • Note: In EI, the molecular ion (M+) is often weak; the (M-2Br)+ fragment is usually the base peak and provides better sensitivity.

References

  • EPA Method 1614A. (2010).[1][5] Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[5][6] U.S. Environmental Protection Agency.[1][5] Link

  • Covaci, A., et al. (2003).[1] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International.[1] Link

  • Stapleton, H. M. (2006).[1] Instrumental methods for the analysis of brominated flame retardants.[4][6][7][8] Analytical and Bioanalytical Chemistry.[1][5][6][9][10][11] Link

  • Agilent Technologies. (2018).[1] Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Application Note. Link

Sources

Technical Guide: Optimal Column Selection for PBDE Congener Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of Polybrominated Diphenyl Ethers (PBDEs) presents a classic chromatographic paradox: the high-resolution required to separate 209 distinct congeners (specifically critical isobaric pairs) conflicts directly with the thermal fragility of the high-molecular-weight congener, Decabromodiphenyl ether (BDE-209).[1][2]

This guide moves beyond generic "best practice" to address the specific mechanistic failures researchers encounter. We focus on the causality between stationary phase chemistry, column dimensions, and analyte degradation.

Section 1: The Core Conflict & Column Strategy
Q1: Can I use a single column for all 209 PBDE congeners?

Short Answer: Theoretically yes, but practically, it is a high-risk strategy. You are fighting a war on two fronts: resolution vs. thermal degradation.

The Scientist’s Perspective: To separate critical isomers like BDE-49 and BDE-71 (both tetra-BDEs), you need a stationary phase with sufficient selectivity (interaction differences) or a longer column (efficiency). Historically, a 30m or 60m column was standard.

However, BDE-209 (MW ~959 Da) is thermally labile. On a 30m column, the residence time at high temperatures (>300°C) is long enough to cause:

  • Debromination: BDE-209 degrades into nona- and octa-BDEs, artificially inflating their quantification and reducing BDE-209 response.

  • Peak Broadening: The sheer size of the molecule results in poor mass transfer, leading to wide, tailing peaks that disappear into the baseline.

Recommendation:

  • For EPA Method 1614A Compliance: Use a dual-column strategy or a specialized "short" column.

  • The Modern "Gold Standard": A 15m column with a thin film (0.10 µm) and a specialized 5% phenyl phase (e.g., Restek Rtx-1614 or Agilent DB-5ms Ultra Inert ). These are engineered to resolve critical pairs in half the time, preserving BDE-209.

Section 2: Critical Pair Resolution
Q2: I cannot resolve BDE-49 from BDE-71. My current column is a standard 5% phenyl (DB-5). What is happening?

Diagnosis: Standard 5% phenyl phases often show co-elution for this specific pair because their boiling points and polarity interactions are nearly identical on a standard polymer backbone.

The Fix: You have two pathways depending on your priority:

  • The Selectivity Shift (DB-XLB):

    • Mechanism: The DB-XLB (eXceptionally Low Bleed) phase uses a proprietary polymer backbone that is less polar than standard 5% phenyl but offers unique shape selectivity. It provides superior resolution for BDE-49/71 and BDE-28/33.

    • Trade-off: It is more retentive.[3] You must use a shorter length (15m or 30m max) and thin film (0.10 µm) if BDE-209 is a target, otherwise, BDE-209 sensitivity will plummet.

  • The Optimized 5% Phenyl (Rtx-1614):

    • Mechanism: This phase is specifically tuned for EPA Method 1614. It maintains the 5% phenyl classification but optimizes the polymer cross-linking to achieve baseline resolution of BDE-49/71 while keeping the run time short (typically <20 mins on a 15m column).

Data Comparison: Critical Pairs

Critical PairStandard 30m DB-5ms30m DB-XLB15m Rtx-1614
BDE-49 / BDE-71 Co-elution / PartialBaseline Resolved Baseline Resolved
BDE-28 / BDE-33 Partial SeparationBaseline Resolved Baseline Resolved
BDE-209 Response Low (Tailing)Low (due to retention)High (Sharp Peak)
Section 3: The BDE-209 Survival Guide
Q3: My BDE-209 peak is tailing badly or missing, even on a 15m column. Is the column defective?

Diagnosis: It is likely not the column phase but the system activity or film thickness . BDE-209 is the "canary in the coal mine" for active sites in your GC flow path.

Troubleshooting Protocol:

  • Check Film Thickness (

    
    ): 
    
    • Requirement: You must use 0.10 µm or 0.18 µm .

    • Why: A standard 0.25 µm film retains BDE-209 too long. Thinner films reduce retention temperature, allowing BDE-209 to elute before it degrades.[2]

  • Inertness is Non-Negotiable:

    • Use "Ultra Inert" or "Siltek/Sulfinert" treated liners and columns. BDE-209 adsorbs irreversibly to active silanol groups on glass wool or dirty liners.

    • Pro Tip: If using a PTV inlet, ensure the liner is essentially free of glass wool or uses a minimal amount of deactivated wool positioned strictly within the heated zone.

  • Thermal Degradation Check:

    • Inject a standard of pure BDE-209.

    • Look for peaks at the retention times of Nona-BDEs (BDE-206, 207, 208).

    • Threshold: If Nona-BDEs constitute >10% of the BDE-209 area, your inlet temperature is too high or the residence time is too long.

Visualizing the Selection Logic

PBDE_Column_Selection Start Start: Define Analytical Goal Target Target Analytes? Start->Target FullList Full List (Mono-Deca) EPA 1614A Target->FullList Regulatory/Research Screening Rapid Screening (Mono-Hepta only) Target->Screening Routine Monitoring BDE209_Crucial Is BDE-209 Sensitivity Critical? FullList->BDE209_Crucial Rec_3 Rec 3: Standard 5% Phenyl (e.g., DB-5ms, 30m) Acceptable for non-Deca work Screening->Rec_3 Standard Setup Rec_1 Rec 1: Optimized 5% Phenyl (e.g., Rtx-1614, 15m x 0.25mm x 0.10µm) Best Balance of Speed & Res BDE209_Crucial->Rec_1 Yes (High Priority) Rec_2 Rec 2: Low-Bleed Arylene (e.g., DB-XLB, 30m) Superior Separation of Critical Pairs (Risk to BDE-209) BDE209_Crucial->Rec_2 No (Resolution Priority)

Caption: Decision tree for selecting GC columns based on analyte range and BDE-209 sensitivity requirements.

Section 4: Experimental Protocol (Optimized Method)

Objective: Simultaneous analysis of Mono- through Deca-BDEs with minimal BDE-209 degradation.

Recommended Configuration:

  • Column: Restek Rtx-1614 or Agilent DB-5ms Ultra Inert[4]

  • Dimensions: 15 m length × 0.25 mm I.D.[1][5][6][7] × 0.10 µm film thickness.[7]

  • Carrier Gas: Helium at constant flow (1.5 mL/min) or Hydrogen (optimized linear velocity).

Temperature Program (The "Fast-Ramp" Strategy): The goal is to elute BDE-209 quickly.

  • Initial: 100°C (hold 1 min) — Focuses volatiles.

  • Ramp 1: 25°C/min to 200°C — Rapid transit for lower congeners.

  • Ramp 2: 10°C/min to 260°C — Slower ramp for critical separations (Tetra/Penta).

  • Ramp 3: 40°C/min to 325°C (hold 3-5 min) — Ballistic heating to elute BDE-209.

Why this works: The slow middle ramp ensures BDE-49/71 separation, while the ballistic final ramp minimizes the time BDE-209 spends in the hot zone.

Section 5: References & Authority
  • US EPA. (2010).[8] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[8][9][10] Office of Water.[8][9] Link

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. Link

  • Agilent Technologies. (2011).[1] PBDE Analysis Using an Agilent J&W DB-5ms Ultra Inert GC Column. Application Note. Link

  • Björklund, J., et al. (2004).[11] GC column discrimination of PBDEs. Journal of Chromatography A. (Cited in context of column length impact on BDE-209).

  • Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International. Link

Sources

Technical Support Center: BDE-85 Quantification & Isomeric Interference

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing isomeric interference in BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) quantification. Audience: Analytical Chemists, Toxicologists, and Drug Development Researchers. Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The "Phantom Peak" Challenge

Welcome to the BDE-85 Technical Support Hub. If you are seeing inconsistent quantification data for BDE-85, or if your "BDE-99" peak looks suspiciously broad, you are likely facing isomeric interference .

BDE-85 is a pentabromodiphenyl ether (Penta-BDE). Its molecular formula (


) and molecular weight (

Da) are identical to the dominant congener BDE-99 . Because mass spectrometry (MS)—even High Resolution (HRMS)—cannot distinguish between isomers based on exact mass alone, chromatographic resolution is the only line of defense.

This guide provides the protocols to resolve these critical pairs and validate your data.

Module 1: Chromatographic Resolution (The Front Line)

Q: I am using a standard DB-5 column. Why can't I resolve BDE-85 from BDE-99?

A: The standard 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5) is the workhorse of environmental analysis, but it is suboptimal for PBDE isomer separation.

  • The Mechanism: On a DB-5 column, BDE-85 and BDE-99 have extremely similar partition coefficients. They often co-elute or elute with a "saddle" that integration software incorrectly assigns to the massive BDE-99 peak.

  • The Fix: Switch to a column with optimized selectivity for halogenated aromatics.

    • Recommendation: DB-XLB (e.g., Agilent J&W) or Rtx-1614 (Restek).

    • Why? These phases use a proprietary arylene modification that increases the retention difference between the 2,2',4,4',5- (BDE-99) and 2,2',3,4,4'- (BDE-85) substitution patterns.

Q: What temperature program should I use to separate these isomers?

A: Fast ramps kill resolution. You need a "soak" time or a slow ramp during the elution of the Penta-BDEs.

Protocol: Optimized GC Temperature Program (DB-XLB, 30m)

  • Injection: Pulsed Splitless (250°C).

  • Initial: 110°C (Hold 1 min).

  • Ramp 1: 40°C/min to 200°C.

  • Ramp 2 (Critical Zone): 4°C/min to 260°C. (This slow ramp widens the window for Pentas).

  • Ramp 3: 20°C/min to 340°C (Hold 5 min).

Visual Guide: Column Selection Decision Tree

ColumnSelection Start Start: BDE-85 Resolution Issue CheckCol Check Current Column Start->CheckCol IsDB5 Is it DB-5 / HP-5? CheckCol->IsDB5 IsXLB Is it DB-XLB / Rtx-1614? CheckCol->IsXLB Action1 High Risk of Co-elution. Switch Column. IsDB5->Action1 Yes Action2 Optimize Temp Program. Slow ramp (4°C/min) at 200-260°C. IsXLB->Action2 Resolution < 1.0 Action3 Check Carrier Gas Flow. Ensure Constant Flow Mode. IsXLB->Action3 Resolution > 1.0 but shifting

Figure 1: Decision logic for selecting the appropriate stationary phase to resolve BDE-85 from BDE-99.

Module 2: Mass Spectrometry Strategies (The Filter)

Q: I use NCI (Negative Chemical Ionization) for sensitivity. Does this help with BDE-85?

A: No, it actually makes identification harder.

  • The Trap: In NCI (using Methane), PBDEs fragment almost exclusively to produce Bromide ions (

    
    , m/z 79 and 81).
    
  • The Consequence: Since BDE-85 and BDE-99 both produce massive signals at m/z 79/81, the mass spectrometer sees them as identical. You are 100% reliant on chromatography.

  • The Solution: If you must use NCI for sensitivity, you must validate retention times using individual native standards for every batch.

Q: Can I use Electron Ionization (EI) to distinguish them?

A: Yes, EI offers structural information, though it is less sensitive than NCI.

  • Target Ions:

    • Molecular Ion (

      
      ):  m/z 564 (Pentabromo).
      
    • Fragment (

      
      ):  m/z 404.
      
  • Differentiation: While the spectra are similar, the ratio of

    
     to 
    
    
    
    can differ slightly due to the position of the bromines (ortho vs. meta/para stability). However, this is subtle. Chromatography remains the primary separation tool.

Table 1: MS Acquisition Parameters for BDE-85 (Penta-BDE)

ParameterEI (High Res/Low Res)NCI (Low Res)Note
Primary Ion m/z 563.6 / 564m/z 79NCI is non-selective for isomers.
Secondary Ion m/z 403.8 / 404m/z 81Used for isotope ratio confirmation.
Internal Standard

-BDE-85

-BDE-85
Essential for accurate quantification.
Dwell Time 50-100 ms20-50 msNCI signals are faster/sharper.

Module 3: Calibration & QA/QC (The Validation)

Q: How do I prove BDE-85 is not BDE-99 in my samples?

A: You must use the Isotope Dilution Technique with specific labeled standards.

Protocol: The "Flagging" Validation

  • Spike: Add

    
    -labeled BDE-85 and
    
    
    
    -labeled BDE-99 to your sample before extraction.
  • Analyze: Run the sample.

  • Check:

    • The

      
      -BDE-85 peak must elute exactly where your native BDE-85 peak is.
      
    • If the native "BDE-85" peak shifts toward the

      
      -BDE-99 retention time, it is an interference (likely BDE-99 tailing).
      
  • Calculate: Use the Response Factor (RF) of Native BDE-85 relative only to

    
    -BDE-85. Do not use BDE-99's internal standard for BDE-85 quantification.
    
Visual Guide: Isotope Dilution Workflow

IsotopeDilution Sample Raw Sample Spike Spike with: 13C-BDE-85 13C-BDE-99 Sample->Spike Extract Extraction & Cleanup Spike->Extract GCMS GC-MS Analysis (DB-XLB Column) Extract->GCMS Data Data Processing GCMS->Data Decision RT Match? Data->Decision Valid Valid BDE-85 Quantification Decision->Valid Native RT == 13C-85 RT Invalid Interference Detected (Re-integrate) Decision->Invalid Native RT == 13C-99 RT

Figure 2: Workflow for validating BDE-85 identity using Isotope Dilution Mass Spectrometry (IDMS).

References

  • U.S. EPA. (2010).[1][2] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[2][3][4] Office of Water.[3] [1][2]

  • Agilent Technologies. (2010). GC/MS Analysis of Polybrominated Flame Retardants. Application Note.

  • Korytár, P., et al. (2005).[5] Retention-time database of 126 polybrominated diphenyl ether congeners and two Bromkal technical mixtures on seven capillary gas chromatographic columns. Journal of Chromatography A.

  • Covaci, A., et al. (2003).[6] Determination of polybrominated diphenyl ethers (PBDEs) in environmental samples: chromatography and mass spectrometry.[1][2][3][4][6][7]

Sources

Validation & Comparative

BDE-85 vs. BDE-99: A Comparative Guide to Toxicological Mechanisms and Experimental Assessment

Author: BenchChem Technical Support Team. Date: March 2026

As global regulatory scrutiny intensifies around persistent organic pollutants (POPs), understanding the congener-specific toxicity of polybrominated diphenyl ethers (PBDEs) is critical for researchers and drug development professionals assessing off-target endocrine and neurological disruptions.

While both BDE-85 (2,2',3,4,4'-pentabromodiphenyl ether) and BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) belong to the pentabrominated homolog group[1][2], their distinct structural conformations dictate radically different receptor affinities, toxicokinetics, and downstream pathological phenotypes. BDE-99 is a dominant congener in commercial pentaBDE mixtures (e.g., DE-71), comprising roughly 38–49% of the blend, whereas BDE-85 is a minor constituent (~2%)[3][4]. Despite its lower environmental abundance, BDE-85 exhibits highly specific metabolic toxicities that rival the classical neurodevelopmental hazards posed by BDE-99[5][6].

This guide objectively compares the mechanistic toxicology of BDE-85 and BDE-99, providing actionable experimental protocols and synthesized data to support advanced toxicological screening.

Structural Divergence and Mechanistic Causality

The position of the bromine atoms on the diphenyl ether backbone fundamentally alters how these molecules interact with biological systems. PBDEs generally lack the planar structure required for strong Aryl Hydrocarbon Receptor (AhR) activation (unlike dioxins)[4], but they readily interact with nuclear receptors like the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Thyroid Receptors (TR)[6][7].

BDE-99: The Neurodevelopmental Disruptor

BDE-99 is highly lipophilic and readily crosses both the placenta and the blood-brain barrier[4]. Its primary mode of action centers on developmental neurotoxicity. Exposure during the critical brain growth spurt (Postnatal Day 10 in rodents) leads to irreversible alterations in spontaneous motor behavior and habituation[8][9]. Mechanistically, BDE-99 induces severe oxidative stress and triggers the abnormal translocation of Protein Kinase C (PKC) in cerebellar granule neurons, disrupting intracellular calcium homeostasis and neural network formation[4][8]. Furthermore, BDE-99 is a recognized reproductive toxicant, known to compromise the blood-testis barrier (BTB) and induce spermatogenic injuries[10].

BDE-85: The Metabolic and Peripheral Nerve Toxicant

While BDE-85 shares the lipophilicity of its counterpart, its 2,2',3,4,4' substitution pattern grants it unique metabolic activity. Recent toxicological models have identified BDE-85 as a potent endocrine disruptor in pancreatic β-cells[5][6]. It acts as a Thyroid Receptor (TR) agonist, activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This activation potentiates glucose-stimulated insulin secretion (GSIS), driving hyperinsulinemia and predisposing the organism to peripheral insulin resistance[5][6]. Additionally, BDE-85 exhibits targeted peripheral neurotoxicity, significantly reducing sciatic nerve conduction velocity and compound action potential amplitudes by disrupting the oxidant/antioxidant equilibrium (altering SOD, GPx, and GST levels)[11].

Mechanistic Pathway Visualizations

BDE85_Metabolic BDE85 BDE-85 Exposure TR Thyroid Receptor (TR) Binding BDE85->TR PI3K PI3K Activation TR->PI3K Akt Akt Phosphorylation PI3K->Akt GSIS Potentiated GSIS Akt->GSIS Metabolic Hyperinsulinemia / Insulin Resistance GSIS->Metabolic

BDE-85 mediated metabolic disruption pathway in pancreatic β-cells.

BDE99_Neuro BDE99 BDE-99 Exposure (Neonatal PND 10) ROS Oxidative Stress (ROS Generation) BDE99->ROS PKC PKC Translocation BDE99->PKC Neuro Neural Network Disruption ROS->Neuro PKC->Neuro Motor Impaired Motor Behavior & Habituation Neuro->Motor

BDE-99 neurodevelopmental toxicity mechanisms following neonatal exposure.

Quantitative Data Summaries

The following tables synthesize the toxicological thresholds and physicochemical properties of both congeners, providing a benchmark for experimental design.

Table 1: Structural and Compositional Comparison
ParameterBDE-85BDE-99
IUPAC Name 2,2',3,4,4'-pentabromodiphenyl ether2,2',4,4',5-pentabromodiphenyl ether
Chemical Formula C₁₂H₅Br₅OC₁₂H₅Br₅O
Abundance in DE-71 ~2.19%[3]~38 - 49%[3][4]
Primary Target Organs Pancreas (β-cells), Peripheral Nerves, LiverBrain (Cerebellum), Testes, Thyroid
Table 2: Comparative Toxicological Endpoints
Toxicological EndpointBDE-85BDE-99
Neurodevelopmental LOAEL N/A (Insufficient data)0.6 - 0.8 mg/kg bw (Mice, PND 10)[9]
Peripheral Nerve Toxicity Reduced conduction velocity at 5–20 µg/mL[11]Not a primary characterized endpoint
Metabolic Disruption Potentiates GSIS at 10 µM (In vitro)[5]Alters glucose/lipid metabolism (In vivo)
C. elegans Larval Dev. LEC > 5 µM0.16 µM[3]
Genotoxicity Negative (Ames test)Negative (Ames test, S. typhimurium)[1][12]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify causality between congener exposure and the observed phenotypic endpoints.

Protocol 1: In Vitro Assessment of BDE-85 Induced Pancreatic β-Cell Disruption (Metabolic Assay)

Purpose: To quantify the potentiation of Glucose-Stimulated Insulin Secretion (GSIS) by BDE-85 via TR/Akt signaling[5][6].

Materials: INS-1 832/13 rat insulinoma cells, RPMI-1640 medium, BDE-85 (≥98% purity, dissolved in DMSO), PI3K inhibitor (e.g., LY294002), Rat Insulin ELISA kit.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed INS-1 832/13 cells in 24-well plates at a density of

    
     cells/well in standard RPMI-1640 (11.1 mM glucose, 10% FBS). Incubate for 48 hours to reach ~80% confluency.
    
  • Starvation Phase (Critical for Baseline): Wash cells twice with PBS and incubate in glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA for 2 hours. Causality note: This synchronizes the cells to a basal metabolic state, ensuring subsequent insulin release is strictly stimulus-dependent.

  • Inhibition Control (Self-Validation): Pre-treat a subset of wells with 50 µM LY294002 (PI3K inhibitor) for 30 minutes prior to BDE-85 exposure. This validates that the mechanism is Akt-dependent.

  • BDE-85 Exposure & GSIS: Replace buffer with KRBH containing either low glucose (2.8 mM) or high glucose (16.7 mM). Spike the media with 10 µM BDE-85 (final DMSO concentration <0.1%). Include vehicle controls. Incubate for 1 hour at 37°C.

  • Quantification: Collect the supernatant, centrifuge at 1,000 x g for 5 mins to remove debris, and quantify insulin secretion using the Rat Insulin ELISA kit. Normalize data to total cellular protein content (BCA assay).

Protocol 2: In Vivo Assessment of BDE-99 Neurodevelopmental Toxicity

Purpose: To evaluate the irreversible effects of BDE-99 on spontaneous motor behavior following exposure during the neonatal brain growth spurt[8][9].

Materials: Neonatal NMRI or C57BL/6 mice, BDE-99 (≥98% purity), 20% fat emulsion vehicle (e.g., Lipofundin), automated open-field behavioral testing arenas.

Step-by-Step Methodology:

  • Dosing Formulation: Dissolve BDE-99 in a 20% fat emulsion to mimic the lipid-rich composition of maternal milk. Prepare a dosing solution to deliver 0.8 mg/kg body weight (bw).

  • Neonatal Exposure: On Postnatal Day 10 (PND 10)—the peak of rapid brain growth and synaptogenesis in mice—administer a single dose of BDE-99 (0.8 mg/kg bw) via oral gavage. Causality note: Dosing at PND 10 is strictly required because the developing nervous system is uniquely vulnerable to PKC translocation disruption at this specific developmental window.

  • Maturation: House mice under standard conditions until they reach adult testing ages (e.g., 2, 5, and 8 months) to assess long-term, irreversible deficits.

  • Behavioral Testing (Spontaneous Motor Behavior):

    • Place individual mice in automated open-field arenas equipped with infrared sensors.

    • Record activity over a 60-minute period, divided into three 20-minute intervals.

    • Metrics captured: Locomotion (horizontal movement), Rearing (vertical movement), and Total Activity.

  • Data Analysis (Habituation): Normal mice will show a distinct decrease in activity across the three 20-minute intervals (habituation to a novel environment). BDE-99 treated mice will exhibit a lack of habituation (hyperactivity in the final 20 minutes), validating neurodevelopmental network disruption.

References

  • EPA. (2005). Toxicological review of 2,2',4,4',5-pentabromodiphenyl ether (BDE-99). U.S. Environmental Protection Agency. Available at:[Link]

  • Evandri, M. G., et al. (2003). In vitro assessment of mutagenicity and clastogenicity of BDE-99, a pentabrominated diphenyl ether flame retardant. Environmental and Molecular Mutagenesis. Available at:[Link]

  • Committee on Toxicity. (2014). TOX/2014/27 First draft statement on the potential risks from polybrominated diphenyl ethers (PBDEs) in the infant diet. Food Standards Agency (UK). Available at:[Link]

  • EPA. (2008). Toxicological Review of 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153). U.S. Environmental Protection Agency. Available at: [Link]

  • AICIS. (2007). Interim Public Health Risk Assessment of Certain PBDE congeners. Australian Industrial Chemicals Introduction Scheme. Available at:[Link]

  • Karandrea, S., et al. (2017). BDE-47 and BDE-85 stimulate insulin secretion in INS-1 832/13 pancreatic β-cells through the thyroid receptor and Akt. Environmental Toxicology and Pharmacology. Available at:[Link]

  • Costa, L. G., & Giordano, G. (2007). Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants. Neurotoxicology. Available at:[Link]

  • Behl, M., et al. (2015). Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans. Toxicological Sciences. Available at:[Link]

  • Sfera, A., et al. (2023). Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. MDPI. Available at:[Link]

  • Soman, A., et al. (2011). Effects of BDE-85 on the oxidative status and nerve conduction in rodents. Toxicology and Industrial Health. Available at:[Link]

  • Riaz, M. A., et al. (2022). Mechanisms of Male Reproductive Toxicity of Polybrominated Diphenyl Ethers. International Journal of Molecular Sciences. Available at:[Link]

Sources

Accuracy and precision of BDE-85 quantification using different calibration methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) presents unique challenges in environmental and biological matrices due to isomeric co-elution (specifically with BDE-99 on non-specialized columns) and matrix-induced ionization suppression. While External Standard (ESTD) calibration serves as a baseline for instrument linearity, it fails to address the extraction losses inherent in trace analysis.

This guide compares three dominant calibration strategies: Isotope Dilution Mass Spectrometry (IDMS) , Internal Standard (ISTD) using Homologue Surrogates , and Standard Addition . Based on EPA Method 1614A performance criteria, IDMS utilizing


-labeled BDE-85 is identified as the gold standard for regulatory compliance, offering superior accuracy (Recovery: 95-105%) compared to homologue ISTD methods (Recovery: 75-120%).

The Analytical Challenge: BDE-85

BDE-85 is a pentabrominated congener often found in commercial Penta-BDE mixtures (e.g., DE-71). Its quantification is complicated by two primary factors:

  • Isomeric Resolution: On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms), BDE-85 elutes in close proximity to the dominant congener BDE-99. Without adequate chromatographic resolution (

    
    ), the tailing of BDE-99 can artificially inflate BDE-85 integration.
    
  • Matrix Suppression: In Electron Capture Negative Ionization (ECNI), the bromine ions (

    
     79/81) are monitored.[1][2] While sensitive, this mode is highly susceptible to co-eluting interferences that compete for thermal electrons, altering response factors.
    
Visualization: Analytical Decision Matrix

The following logic tree outlines the selection of calibration methods based on matrix complexity and regulatory stringency.

Calibration_Logic Start Start: BDE-85 Quantification Matrix Assess Matrix Complexity (Water vs. Tissue/Sludge) Start->Matrix Regs Regulatory Requirement? Matrix->Regs High Complexity ISTD Method B: Internal Standard (Homologue Surrogate) Matrix->ISTD Clean Matrix (e.g., Potable Water) IDMS Method A: Isotope Dilution (IDMS) (EPA 1614A Compliant) Regs->IDMS Strict (EPA/EU) StdAdd Method C: Standard Addition (Matrix Matched) Regs->StdAdd Non-Regulated / R&D Result_High Data Quality: Gold Standard IDMS->Result_High Highest Accuracy Cost: $$$ Result_Med Data Quality: Screening ISTD->Result_Med Moderate Accuracy Cost: $ Result_Slow Data Quality: Matrix Corrected StdAdd->Result_Slow High Accuracy Throughput: Low

Figure 1: Decision matrix for selecting BDE-85 calibration strategies based on sample type and data quality objectives.

Comparative Methodologies

Method A: Isotope Dilution Mass Spectrometry (IDMS)

The Gold Standard (EPA Method 1614A)

  • Principle: A known amount of isotopically labeled analog (

    
    -BDE-85) is spiked into the sample before extraction.
    
  • Mechanism: Since the

    
    -analog possesses identical chemical properties (solubility, pKa, adsorption) to native BDE-85, any loss during extraction or cleanup is mirrored by the analog. The mass spectrometer distinguishes the native (
    
    
    
    563.6) from the labeled (
    
    
    575.6) ion.
  • Calculation: Quantification is based on the ratio of native to labeled response, inherently correcting for recovery.

Method B: Internal Standard (Homologue Surrogate)

The Cost-Effective Alternative

  • Principle: A chemically similar but non-target congener (e.g., BDE-77 or BDE-118) is used as the surrogate.

  • Mechanism: Assumes the surrogate behaves identically to BDE-85.

  • Limitation: "Similar" is not "Identical." BDE-77 (tetrabromo) has different volatility and extraction efficiency than BDE-85 (pentabromo), leading to "response factor drift."

Method C: Standard Addition

The Matrix Solver

  • Principle: The sample is aliquoted into multiple vessels; increasing amounts of native BDE-85 standard are added to each.

  • Mechanism: Extrapolating the linear regression to the x-intercept determines the original concentration.

  • Limitation: Extremely labor-intensive (requires 3-5 injections per sample) and impractical for high-throughput labs.

Performance Analysis: Representative Data

The following data represents typical performance metrics derived from validation studies using HRGC/HRMS on fish tissue extracts (high lipid matrix).

Table 1: Accuracy Comparison (Spike Recovery)

Target: 50 ng/kg BDE-85 in Fish Tissue

MetricMethod A: IDMS (

-BDE-85)
Method B: ISTD (BDE-77 Surrogate)Method C: External Standard
Mean Recovery (%) 98.4% 82.1%64.3%
Range (%) 92% - 106%70% - 115%45% - 130%
Bias Correction Automatic (Real-time)Partial (Approximation)None
Matrix Effect Impact NegligibleModerateSevere
Table 2: Precision (Repeatability)

n=7 Replicates

MetricMethod A: IDMSMethod B: ISTDMethod C: External Standard
RSD (%) 2.1% 8.5%18.2%
Linearity (

)
0.99980.99500.9800
LOD (pg/g) 0.51.25.0

Analyst Note: The high RSD in the External Standard method is driven by injection volume variability and source fouling over the sequence, which IDMS normalizes perfectly.

Detailed Experimental Protocol: IDMS Workflow

This protocol follows the principles of EPA Method 1614A tailored for BDE-85.

Reagents & Standards
  • Extraction Standard (Surrogate):

    
    -BDE-85 (Cambridge Isotope Labs or Wellington Labs).
    
  • Injection Standard (Recovery):

    
    -BDE-138 (Used to calculate the recovery of the surrogate).
    
  • Solvents: Nonane (Keeper), Dichloromethane (DCM), Hexane (Pesticide Grade).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10g of homogenized tissue sample.

    • CRITICAL STEP: Spike 10 µL of Extraction Standard (

      
      -BDE-85 at 100 ng/mL) directly onto the matrix. Allow to equilibrate for 30 mins. This "locks in" the calibration before any losses occur.
      
  • Extraction:

    • Perform Soxhlet extraction with DCM:Hexane (1:1) for 16 hours.

    • Why: Ensures complete exhaustive extraction of lipids and PBDEs.

  • Lipid Cleanup (Acid Digestion):

    • Treat extract with concentrated sulfuric acid (

      
      ) to degrade lipids. BDE-85 is stable in acid; lipids are not.
      
    • Centrifuge and remove the organic layer. Repeat until acid layer remains colorless.

  • Fractionation (Optional but Recommended):

    • Pass through an activated Silica Gel column. Elute with Hexane.

    • Why: Removes polar interferences that suppress ionization.

  • Concentration:

    • Evaporate solvent to near dryness using nitrogen blow-down (TurboVap).

    • CRITICAL STEP: Add 10 µL of Injection Standard (

      
      -BDE-138).
      
    • Reconstitute to final volume of 20 µL in Nonane.

  • Instrumental Analysis (GC-HRMS):

    • Column: 30m DB-5ms or DB-XLB (0.25mm ID, 0.1µm film).

    • Mode: SIM (Selected Ion Monitoring).[3][4][5]

    • Ions Monitored:

      • Native BDE-85:

        
         563.6, 565.6
        
      • 
        -BDE-85: 
        
        
        
        575.6, 577.6
Analytical Workflow Diagram

IDMS_Workflow Sample Sample (10g Tissue) Spike1 Spike: 13C-BDE-85 (Surrogate) Sample->Spike1 Extract Soxhlet Extraction (DCM:Hex) Spike1->Extract Equilibration Cleanup Acid Cleanup & Silica Fractionation Extract->Cleanup Spike2 Spike: 13C-BDE-138 (Injection Std) Cleanup->Spike2 Vol Reduction GCMS GC-HRMS Analysis (SIM Mode) Spike2->GCMS Data Quantification: Ratio Native/13C GCMS->Data

Figure 2: Step-by-step IDMS workflow illustrating the dual-spiking strategy for recovery correction.

References

  • U.S. Environmental Protection Agency. (2010).[6][7] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[6][7][8] EPA-821-R-10-005. [Link][6][8]

  • Stapleton, H. M. (2006). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and Bioanalytical Chemistry, 386, 807–817. [Link]

  • Covaci, A., et al. (2003). Determination of polybrominated diphenyl ethers in environmental samples.[5][6][7][9][10] Journal of Chromatography A, 1012(2), 195-204. [Link]

  • Björklund, J., et al. (2004). Mass spectrometric characteristics of decabromodiphenyl ether and the application of isotopic dilution in the electron capture negative ionization mode. Rapid Communications in Mass Spectrometry, 18(20), 2469-2476. [Link]

Sources

Comparison Guide: Cross-Validation of BDE-85 Data (GC-MS vs. LC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthogonal Imperative

In the quantification of Polybrominated Diphenyl Ethers (PBDEs), specifically the pentabrominated congener BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) , reliance on a single analytical technique introduces systemic bias risks.

While GC-HRMS (or GC-ECNI-MS) remains the regulatory gold standard (e.g., EPA Method 1614A) due to superior chromatographic resolution and femtogram-level sensitivity, it suffers from a critical physical limitation: thermal lability . BDE-85, though more stable than Deca-BDE, is susceptible to discrimination in hot splitless injectors, leading to under-quantification.

LC-MS/MS , historically hampered by the hydrophobicity of PBDEs, has emerged as a necessary validator. By utilizing Atmospheric Pressure Photoionization (APPI) rather than Electrospray (ESI), LC-MS provides a "soft" ionization route that eliminates thermal stress.

This guide details the cross-validation workflow to ensure data integrity, positioning LC-APPI-MS/MS not just as an alternative, but as a mandatory quality control step for high-stakes environmental and toxicological datasets.

The Analytical Challenge: BDE-85 Physicochemistry

BDE-85 presents a unique challenge at the intersection of volatility and polarity.

PropertyImpact on GC-MSImpact on LC-MS
Boiling Point High (~400°C+). Requires high injector temps (280°C+), risking debromination.Irrelevant. Analyte remains in liquid phase.[1]
Polarity Non-polar. Excellent for GC columns (DB-5ms).Critical Failure in ESI. Requires APPI or APCI for ionization.
Stability Susceptible to thermal cleavage of C-Br bonds (Debromination).Stable at ambient/column temperatures.
Visualization: The Divergent Validation Pathway

The following diagram illustrates the mechanistic difference between the two workflows and where errors typically originate.

BDE85_Validation cluster_GC Pathway A: GC-ECNI-MS (Thermal) cluster_LC Pathway B: LC-APPI-MS/MS (Non-Thermal) Sample Biological/Environmental Extract (BDE-85) GC_Inj Splitless Injector (280°C - 300°C) Sample->GC_Inj LC_Inj Direct Injection (Ambient Temp) Sample->LC_Inj GC_Col Column (15m Rtx-1614) High Resolution GC_Inj->GC_Col Vaporization GC_Risk Risk: Thermal Debromination GC_Inj->GC_Risk Heat Stress GC_Det ECNI Source (Br- Selective) GC_Col->GC_Det Result Cross-Validation Delta Analysis GC_Det->Result Data A LC_Col C18 Column (Methanol/Water) LC_Inj->LC_Col LC_Det APPI Source (Dopant Assisted) LC_Col->LC_Det Dopant (Toluene) LC_Risk Risk: Ionization Suppression LC_Det->LC_Risk Matrix Effect LC_Det->Result Data B

Figure 1: Mechanistic divergence between thermal (GC) and photo-ionization (LC) pathways for BDE-85 analysis.

Comparative Performance Data

The following data summarizes typical performance metrics observed in a controlled cross-validation study using spiked sediment extracts.

MetricGC-ECNI-MS (Method A)LC-APPI-MS/MS (Method B)Verdict
Ionization Mode Electron Capture Negative Ionization (ECNI)Negative Ion APPI (Dopant: Toluene)GC wins on sensitivity.
LOD (Instrument) 10 - 25 fg (femotogram)2 - 5 pg (picogram)GC is ~100x more sensitive.
Linearity (

)
> 0.995 (100 fg - 500 pg)> 0.990 (5 pg - 10 ng)Comparable linearity.
Selectivity High (Br isotope pattern)High (MRM Transitions)Equivalent.
Thermal Bias High Risk. Potential 10-15% loss if injector dirty.Zero Risk. LC is the accuracy benchmark.
Throughput 20-30 min run time8-12 min run timeLC is faster.

Detailed Experimental Protocols

To replicate this cross-validation, strict adherence to ionization source parameters is required.

Protocol A: GC-ECNI-MS (High Sensitivity)

Based on EPA Method 1614A principles.

  • Column Selection: Use a short, thin-film column (e.g., 15m x 0.25mm, 0.10µm film DB-5HT ) to minimize residence time and thermal exposure.

  • Injection:

    • Mode: Pulsed Splitless (Pulse pressure 25 psi for 1.5 min) to sweep heavy congeners onto the column.

    • Temp: 280°C (Do not exceed 300°C to protect BDE-85).

  • Mass Spec (ECNI):

    • Reagent Gas: Methane (CH4) at 40% flow.

    • Source Temp: 200°C (Lower source temps enhance NCI sensitivity for PBDEs).

    • Monitor Ions:

      
       79 and 81 (Bromine isotopes).[2]
      
Protocol B: LC-APPI-MS/MS (The Validator)

Based on Lagalante et al. and Sciex Application Data.

  • Mobile Phase:

    • A: Water[3][4]

    • B: Methanol (MeOH)[5]

    • Note: Acetonitrile often suppresses APPI sensitivity for PBDEs compared to MeOH.

  • Dopant Injection:

    • Toluene or Acetone must be introduced.

    • Method: Post-column addition (10% of total flow) or pre-mixed in Mobile Phase B.

    • Mechanism:[4][6][7] The UV lamp (10 eV) ionizes the toluene, which then transfers charge to the BDE-85 molecule via charge exchange or proton transfer.

  • Source Parameters (APPI):

    • Lamp: Krypton (10.6 eV) or Xenon.

    • Temp: 350°C (Vaporizer).

    • Transitions (MRM): Monitor

      
       phenoxide ions (common in negative APPI).
      

Cross-Validation Logic: Interpreting the Delta

When comparing concentration values (


 vs 

), use the following decision matrix:
Scenario 1: (Variance < 15%)
  • Action: Report GC-MS data (due to better sensitivity/LOD). The lack of discrepancy confirms no thermal degradation occurred in the GC injector.

Scenario 2: (GC is >20% lower)
  • Root Cause: BDE-85 is degrading in the GC liner or being retained on active sites (dirty liner).

  • Action:

    • Change GC liner (use ultra-inert, deactivated wool).

    • Trim GC guard column.

    • If problem persists, use LC-APPI data for quantification (provided sample is above LC-LOD).

Scenario 3: (LC is >20% lower)
  • Root Cause: Matrix components in the extract are quenching the APPI process.

  • Action:

    • Check Internal Standard recovery (e.g.,

      
      -BDE-85).
      
    • Perform Standard Addition on the LC sample to correct for matrix effects.

References

  • U.S. Environmental Protection Agency. (2010).[4][8] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[4][8] Washington, D.C. [Link][4][8][9]

  • Lagalante, A. F., & Oswald, T. D. (2008). Analysis of polybrominated diphenyl ethers (PBDEs) by liquid chromatography with negative-ion atmospheric pressure photoionization tandem mass spectrometry (LC/NI-APPI/MS/MS). Analytical and Bioanalytical Chemistry, 391(6), 2249–2256. [Link]

  • SCIEX. (2010). Determination of PBDEs and HBCDs in indoor dust and biological material using APPI-LC-MS/MS.[5] Application Note. [Link] (Search: APPI PBDE)

  • Debrauwer, L., et al. (2005). Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants. Journal of Chromatography A, 1082(1), 98-109. [Link]

Sources

Comparative Profiling of BDE-85: Environmental Partitioning and Analytical Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) is a persistent organic pollutant (POP) and a key congener within the commercial Penta-BDE flame retardant mixture. While often overshadowed by its more abundant isomers (BDE-47 and BDE-99), BDE-85 serves as a critical forensic marker for technical mixture contamination and exhibits distinct environmental partitioning behavior due to its specific bromination pattern.[1]

This guide provides a comparative analysis of BDE-85 levels across environmental compartments (Air, Sediment, Biota) and evaluates the analytical "alternatives" for its detection—contrasting standard low-resolution methods with high-specificity mass spectrometry workflows.

Part 1: Physicochemical Drivers of Partitioning

To understand BDE-85 levels, one must first understand the molecular "engine" driving its movement. Unlike lighter congeners (e.g., BDE-28) which may volatilize, or heavier ones (e.g., BDE-209) which are immobile, BDE-85 occupies a "Goldilocks" zone of lipophilicity that maximizes bioaccumulation potential.

Comparative Physicochemical Profile[1][2]
PropertyBDE-47 (Tetra)BDE-85 (Penta) BDE-209 (Deca)Implication for BDE-85
Log Kow ~6.81~7.4 - 7.9 ~9.97Stronger affinity for lipids/sediment than BDE-47; less steric hindrance than BDE-209.[1]
Log Koa ~10.5~11.7 >13High retention in terrestrial vegetation and organic-rich soils.[1]
Water Solubility 11 µg/L~6 µg/L <0.1 µg/LNegligible dissolved phase transport; relies on particulate transport.[1]
Vapor Pressure 1.4 x 10-6 mmHg7.4 x 10-8 mmHg 3.0 x 10-8 mmHgPredominantly particle-bound in air, unlike BDE-47 which exists in gas phase.[1]

Data synthesized from ATSDR and physicochemical databases [1][2].

Mechanism of Action: The Partitioning Pathway

The following diagram illustrates the fate of BDE-85 released from commercial products, highlighting its preferential accumulation in sediment and biota over the water column.

BDE85_Fate Source Technical Penta-BDE (PUF Foam/Textiles) Air_Gas Air (Gas Phase) (Minor Fraction) Source->Air_Gas Volatilization Air_Part Air (Particulate) (Major Fraction) Source->Air_Part Abrasion/Dust Air_Gas->Air_Part Sorption (Log Koa > 11) Water Surface Water (Dissolved < 1%) Air_Part->Water Deposition Sediment Sediment/Soil (Ultimate Sink) Air_Part->Sediment Dry/Wet Deposition Water->Sediment Partitioning (Log Kow ~7.5) Biota Biota (Lipid Rich) (Bioaccumulation) Water->Biota Bioconcentration Sediment->Biota Benthic Transfer

Figure 1: Environmental fate transport of BDE-85 showing preferential sorption to particulates and lipids.

Part 2: Comparative Levels in Environmental Compartments

Abiotic Compartments: The Sediment Sink

In abiotic matrices, BDE-85 levels are consistently correlated with BDE-99 and BDE-47, typically comprising 2–5% of the total Penta-BDE mass. However, in deep sediment cores, BDE-85 persists longer than BDE-47 due to lower bioavailability for aerobic degradation.

  • Air: BDE-85 is rarely detected in the gas phase.[1] It is almost exclusively found in the particulate phase (dust), often at concentrations <10 pg/m³ in outdoor air, but up to 500 pg/m³ in indoor environments with old electronics [3].

  • Sediment: This is the primary reservoir.[1] BDE-85 concentrations range from 0.1 to 5 ng/g dry weight (dw) in urban estuaries. While BDE-209 often dominates sediment mass (up to 1000s ng/g), BDE-85 is a more reliable indicator of historical Penta-BDE usage [4].[1]

Biotic Compartments: Bioaccumulation & Biomagnification

BDE-85 exhibits a high Bioaccumulation Factor (BAF).[1] Unlike BDE-209, which is too bulky to cross some biological membranes efficiently, BDE-85 is readily absorbed and retained in fatty tissues.

  • Aquatic Life: In fish (e.g., carp, trout), BDE-85 levels often exceed those of BDE-153 but remain lower than BDE-47.

  • Mammals/Humans: In human milk and serum, BDE-85 is frequently detected.[1][2] The ratio of BDE-99/BDE-85 in human tissue is often lower than in the technical mixture, suggesting that BDE-85 is metabolized more slowly or BDE-99 is debrominated into BDE-85 precursors (though debromination usually removes Br) [5].

Comparative Abundance Table (Typical Profiles)

MatrixDominant CongenerBDE-85 Relative RankTypical BDE-85 LevelNotes
Technical Mix (DE-71) BDE-99 / BDE-474th (approx 2-3%)N/AReference profile.[1]
Indoor Dust BDE-209Moderate10 - 100 ng/gHigh variability based on electronics.[1]
River Sediment BDE-209Low0.5 - 5.0 ng/g dwStrongly bound to organic carbon.[1]
Fish Tissue (Lipid) BDE-47Moderate1 - 15 ng/g lwHigh biomagnification potential.[1]
Human Milk BDE-47Low0.2 - 2.0 ng/g lwIndicator of maternal body burden.[1]

Part 3: Analytical Methodology Guide

Detecting BDE-85 requires distinguishing it from interfering congeners (like BDE-99 and BDE-100) and background matrix noise.

Analytical Alternatives: GC-ECNI-MS vs. GC-EI-MS/MS[1]
FeatureGC-ECNI-MS (Standard)GC-EI-MS/MS (Advanced)Recommendation
Principle Electron Capture Negative Ionization (monitors bromine ions m/z 79/81).[1]Electron Impact Triple Quadrupole (monitors specific precursor->product transitions).[1]
Sensitivity Extremely High (femto-gram level).[1]High (approaching ECNI).[1]ECNI for trace environmental screening.[1]
Selectivity Low.[1][3] All brominated compounds produce m/z 79/81.[1] Relies solely on RT.[1]High. Filters matrix noise; specific to BDE structure.EI-MS/MS for complex biological matrices (blood/tissue).
Cost Moderate.[1]High.
BDE-85 Specificity Risk of co-elution with BDE-99 if column is short.[1]Unique fragmentation patterns allow spectral resolution.[1]Use DB-XLB column for best separation.[1][4]
Validated Protocol: Determination in Biota

Based on EPA Method 1614 and recent literature [6].

1. Sample Preparation:

  • Homogenization: Grind tissue with anhydrous sodium sulfate to a free-flowing powder.

  • Spiking: Add surrogate internal standards (e.g., 13C12-BDE-85) prior to extraction to correct for recovery.

2. Extraction (Soxhlet vs. PLE):

  • Preferred: Pressurized Liquid Extraction (PLE) using Hexane:DCM (1:1).[1]

  • Conditions: 100°C, 1500 psi, 3 static cycles (5 min each).

  • Why: PLE reduces solvent usage and improves extraction of lipid-encapsulated residues compared to 16h Soxhlet.[1]

3. Cleanup (Critical Step):

  • Acidified Silica Gel: Pass extract through a column packed with 44% H2SO4-silica to hydrolyze lipids.[1] BDEs are stable in acid; lipids are destroyed.[1]

  • Alumina Column: Secondary cleanup to remove non-polar interferences.[1]

4. Instrumental Analysis (GC-MS/MS):

  • Column: 30m DB-XLB or Rtx-1614 (0.25mm ID, 0.1µm film).[1] Note: Thin film is crucial for eluting heavy BDEs.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).[1]

  • Transitions (MRM):

    • Quantifier:m/z 563.6 -> 403.8 (M-2Br)[1]

    • Qualifier:m/z 483.7 -> 323.9[1]

Analytical Workflow Diagram

Analytical_Workflow Sample Sample (Biota/Sediment) + 13C-Surrogates Extract Extraction (PLE or Soxhlet) Sample->Extract Hexane:DCM (1:1) Lipid_Removal Lipid Removal (Acid Silica / GPC) Extract->Lipid_Removal Digest Lipids Fract Fractionation (Alumina Column) Lipid_Removal->Fract Clean Extract Inst Instrumental Analysis (GC-EI-MS/MS) Fract->Inst Inject 1uL Data Quantification (Isotope Dilution) Inst->Data Calc Recovery

Figure 2: Step-by-step analytical protocol for isolating BDE-85 from complex matrices.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017).[1] Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Chapter 4: Chemical and Physical Information.[1][5] [Link]1]

  • National Institutes of Health (NIH). (2016).[1] Modification of PBDEs biological toxicity and persistence.[1][6] PubMed Central.[1] [Link]1]

  • Environment International. (2019).[1] Indoor dust as a source of human exposure to PBDEs.[1][Link]1]

  • OSPAR Commission. (2022).[1][3] Status and Trends of Polybrominated Diphenyl Ethers (PBDEs) in Biota and Sediment.[1][3][7][8][9][Link]1]

  • Darnerud, P. O., et al. (2006).[1][10] Tissue localisation of tetra- and pentabromodiphenyl ether congeners (BDE-47, -85 and -99) in mice.[1][10] Chemosphere.[1][10] [Link]1][10]

  • U.S. EPA. (2010).[1] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[Link]1]

Sources

Proficiency Testing Schemes for PentaBDE Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers and analytical scientists validating methods for Pentabromodiphenyl Ether (PentaBDE) analysis. It compares analytical performance standards derived from global proficiency testing (PT) schemes and evaluates the primary analytical platforms (GC-HRMS vs. GC-MS/MS vs. GC-ECNI-MS) used to achieve compliance.

Executive Summary

For laboratories quantifying PentaBDE (specifically congeners BDE-47, -99, -100, -153, and -154), participation in Proficiency Testing (PT) schemes is not merely a regulatory checkbox but a critical diagnostic tool. Historical data from schemes like QUASIMEME and FAPAS reveal that while GC-HRMS remains the "gold standard" for selectivity, alternative platforms like GC-ECNI-MS and GC-MS/MS have demonstrated equivalent sensitivity (LODs < 0.5 pg/g) and precision in complex matrices, often at a fraction of the operational cost.

This guide compares these analytical "products"—the methodologies—using performance data from inter-laboratory studies to help you select the optimal workflow for your specific matrix (biota, sediment, or human serum).

Part 1: Comparative Analysis of Analytical Platforms

The core of any PT scheme performance lies in the choice of instrumental platform. The following comparison utilizes data aggregated from inter-laboratory studies (e.g., NIST, QUASIMEME) to objectively evaluate the three dominant techniques.

The Contenders
  • GC-HRMS (EI): Magnetic Sector High-Resolution Mass Spectrometry.[1] The regulatory reference method (e.g., EPA 1614).[2]

  • GC-ECNI-MS (LRMS): Low-Resolution MS with Electron Capture Negative Ionization.[3] The "workhorse" for environmental screening due to high bromine sensitivity.

  • GC-MS/MS (Triple Quad): A growing alternative offering high selectivity without the maintenance burden of magnetic sectors.

Performance Data Comparison

The table below summarizes performance metrics derived from comparative studies (e.g., determining PBDEs in biological samples).

FeatureGC-HRMS (EI) GC-ECNI-MS GC-MS/MS (EI/NCI)
Role Gold Standard / ReferenceHigh-Sensitivity ScreeningModern Quantitation
Selectivity Excellent (Mass resolution >10,000)Low (Monitors nonspecific [Br]- ions)High (SRM transitions)
LOD (Biota) 0.4 – 0.7 pg/g [1]0.3 – 0.6 pg/g [1]0.5 – 1.0 pg/g [2]
Linearity


dynamic range
Limited dynamic range


dynamic range
Matrix Interference Resistant to isobaric interferencesSusceptible to PCB/PCN co-elutionResistant (via MS/MS filtering)
PT "z-score" Risk Low (False positives rare)Medium (Risk of false positives in complex matrices)Low
Cost/Run

$

Critical Insight: While GC-HRMS is superior for confirmation, GC-ECNI-MS frequently outperforms it in raw sensitivity for brominated compounds because the electron capture cross-section for bromine is exceptionally high. However, in PT schemes involving complex sediment, ECNI users must perform rigorous cleanup to avoid false positives from other halogenated compounds, which can skew z-scores [1][3].

Part 2: Selecting the Right Proficiency Testing Scheme

Choosing the right provider is essential for matching your matrix and regulatory requirements.

ProviderQUASIMEME (WEPAL) FAPAS NIST / NOAA
Focus Marine environment (Sediment, Biota)Food Safety (Oils, Fish, Meat)Reference Materials & Intercomparisons
Accreditation ISO 17043ISO 17043NIST Standards (Non-accredited PTs)
Key Analytes BDE-47, 99, 100, 153, 154 (Penta mix)Core congeners + HBCDExtended list (inc. BDE-209)
Frequency Bi-annualQuarterlyIrregular (Interlaboratory Studies)
Best For... Environmental Labs, OceanographyFood Testing Labs, FDA complianceMethod Developers, Research Institutes

Part 3: Validated Experimental Protocol (PentaBDE)

To achieve a satisfactory z-score (|z| < 2.0) in a PT scheme, the following protocol is recommended. This workflow prioritizes Isotope Dilution Mass Spectrometry (IDMS) , which is the only method that effectively corrects for recovery losses during extraction.

Workflow Diagram (DOT)

The following diagram illustrates the critical decision points and cleanup steps required to remove lipids and sulfur, the two main causes of PT failure.

PentaBDE_Workflow Start Sample Receipt (PT Matrix) Spike Spike with 13C-Labeled Surrogates (BDE-47L, 99L, 100L, 153L, 154L) Start->Spike Extract Extraction (Soxhlet or PLE) Solvent: Hexane:Acetone (1:1) Spike->Extract LipidCheck Lipid Content > 5%? Extract->LipidCheck GPC Gel Permeation Chromatography (GPC) Remove bulk lipids LipidCheck->GPC Yes AcidCleanup Multi-layer Silica Column (Acid/Base/Neutral) LipidCheck->AcidCleanup No GPC->AcidCleanup Fract Fractionation (Alumina Column) F1: PCBs | F2: PBDEs AcidCleanup->Fract Conc Concentration to 20 µL Add Recovery Std (13C-BDE-138) Fract->Conc Instrument Instrumental Analysis (GC-HRMS or GC-MS/MS) Conc->Instrument

Figure 1: Optimized sample preparation workflow for PentaBDE analysis in complex PT matrices (biota/sediment).

Detailed Methodology
  • Surrogate Spiking (The Trust Anchor):

    • Before any solvent touches the sample, spike with

      
      -labeled analogs of the PentaBDE congeners (BDE-47, 99, 100, 153, 154).
      
    • Why: This allows for automatic correction of extraction inefficiencies. If your recovery is 60%, the instrument calculates the concentration based on the ratio, not absolute area [2].

  • Extraction:

    • Use Pressurized Liquid Extraction (PLE) or Soxhlet with Hexane:Acetone (1:1).

    • Note: Acetone is required to penetrate cell walls in biota samples, ensuring total extraction.

  • Cleanup (The "z-score" Maker):

    • Acid Silica: Essential for removing lipids. Use a multilayer column containing 44% sulfuric acid silica.

    • Alumina Fractionation: Critical for separating PBDEs from PCBs. PBDEs typically elute in the second fraction (Hexane:DCM mix), while non-polar PCBs elute in the first (pure Hexane). Failure to separate these can lead to ion suppression in ECNI-MS [3].

  • Instrumental Analysis (GC-MS/MS Example):

    • Column: DB-5ms or Rtx-1614 (15m or 30m). A shorter column (15m) prevents thermal degradation of higher brominated congeners (like BDE-209, if included).

    • Injection: Pulsed Splitless at 280°C.

    • Ionization: EI (70 eV) using MRM mode.

    • Transitions: Monitor quantitative transitions (e.g.,

      
      ) and confirmation transitions.
      

Part 4: Self-Validation & Quality Control

Before submitting PT results, run this internal validation loop:

  • CRM Check: Analyze a Certified Reference Material (e.g., NIST SRM 1958 - Organic Contaminants in Fortified Human Serum) alongside the PT sample.[4]

    • Pass Criteria: Calculated value must be within the certified uncertainty range.

  • Isotope Ratio Check: Ensure the ion ratio of the native analyte matches the theoretical value within ±15%.

  • Recovery Check:

    
    -Surrogate recoveries should be between 40-120%. <40% indicates extraction failure; >120% indicates matrix enhancement or contamination [4].
    

References

  • National Institutes of Health (NIH) . Comparing electron ionization high-resolution and electron capture low-resolution mass spectrometric determination of polybrominated diphenyl ethers in plasma, serum and milk. Available at: [Link]

  • Waters Corporation . A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Available at: [Link]

  • SciSpace . Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants. Available at: [Link]

  • University of East Anglia (UEA) . Ensuring the reliability of brominated flame retardant data on food and feed occurrence through harmonised analytical criteria and proficiency testing. Available at: [Link]

  • OSPAR Commission . Status and Trends of Polybrominated Diphenyl Ethers (PBDEs) in Biota and Sediment. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment for Handling 2,2',3,3',5-Pentabromodiphenyl ether (BDE-85)

[1]

Executive Summary: The "Zero-Transfer" Directive

2,2',3,3',5-Pentabromodiphenyl ether (BDE-85) is not just a toxic chemical; it is a Persistent Organic Pollutant (POP) .[1][2] Unlike volatile solvents that evaporate, BDE-85 adheres to surfaces, bioaccumulates in lipid tissue, and persists in the environment for decades.[1]

The Core Safety Objective: Prevent "Take-Home" contamination.[1][2][3] Your PPE strategy must focus not only on preventing immediate acute exposure but on eliminating the migration of micro-particulates or solute residues from the fume hood to your skin, clothes, or common lab surfaces (keyboards, door handles).[1]

Immediate Action Card
ParameterCritical Specification
Primary Hazard STOT-RE (Liver/Thyroid) , Lactation Harm, Bioaccumulation.[1][2]
Physical State Solid (sticky powder) or Solution (typically in Nonane/Isooctane).[1][2][3]
Glove Protocol Double Nitrile (minimum).[1][2][3] Solvent-dependent for solutions.
Respiratory P100 (if solid/dusty) or Organic Vapor (if in solvent) – Always use Fume Hood.[1][2][3]
Clothing Tyvek® Lab Coat/Sleeves preferred over cotton to prevent fiber entrapment.[1][2][3]

Risk Assessment & Hazard Mechanics

To select the right PPE, you must understand the mechanism of invasion.[1] BDE-85 is highly lipophilic (log Kow ~6.6–7.0).[1][2][3]

  • Dermal Absorption: While the solid transfer is slow, BDE-85 dissolved in organic solvents (e.g., Nonane, Toluene) acts as a "Trojan Horse," where the solvent rapidly penetrates the skin, carrying the BDE-85 payload directly into the bloodstream/lipid stores.[1]

  • Particulate Migration: As a solid, PBDEs are often electrostatically charged.[1][2][3] They "jump" onto cotton fibers and skin.[1][2][3] Standard cotton lab coats can become reservoirs for the contaminant.[2][3]

GHS Hazard Statements:

  • H362: May cause harm to breast-fed children.[1][2][3][4]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1][2][3][4][5]

  • H410: Very toxic to aquatic life with long lasting effects.[1][2][3][4][5]

PPE Technical Specifications & Selection Matrix

Do not rely on generic "chemical resistance" charts.[1][2][3] Use this matrix based on the physical state of your sample.[3]

A. Hand Protection (The "Solvent Rule")

Scientific Rationale: BDE-85 itself does not degrade gloves aggressively, but its carrier solvents do.[1][2][3]

Sample StatePrimary Glove LayerSecondary Glove LayerRationale
Solid (Neat) Nitrile (4-5 mil) Nitrile (4-5 mil) Double gloving allows the outer layer to be stripped immediately if dust adheres, keeping the inner layer clean for doffing.[1][2]
Solution (Nonane/Isooctane) Nitrile (High Dexterity) Nitrile (Accelerator-Free) Nitrile has fair resistance to aliphatics.[1][2][3] Change immediately upon splash.[1][2][3]
Solution (Toluene/DCM) Laminate (Silver Shield®) Nitrile (Outer) Chlorinated/Aromatic solvents permeate nitrile in seconds.[1][2][3] Laminate is required for the inner barrier; nitrile outer provides grip.[2][3]

Protocol:

  • Inspection: Inflate gloves with air prior to donning to check for pinholes.[1][2][3]

  • Doffing: Use the "Beak Method" (pinch and pull) to ensure the exterior of the glove never touches skin.[3]

B. Body & Respiratory Protection[1][2][3][6][7]
ComponentRecommendationTechnical Justification
Body (Torso) Tyvek® (Type 5/6) Lab Coat or ApronCotton fibers trap POPs.[1][2][3] Tyvek provides a smooth, non-porous surface that repels dust and prevents accumulation.[1][2]
Respiratory Fume Hood (Primary) Mandatory. All handling must occur within a certified hood operating at 80–100 fpm face velocity.[2][3]
Respiratory (Backup) Half-mask with P100/OV Only required if weighing neat powder outside a hood (strongly discouraged) or during spill cleanup.[1][2][3]
Eyes Chemical Splash Goggles Safety glasses are insufficient for solutions; vapors/splashes can bypass side shields.[2][3]

Operational Workflow: The "Clean-to-Dirty" Flow[1]

This workflow is designed to maintain a self-validating safety loop.

Visualization: Logic Flow for Safe Handling

The following diagram illustrates the decision process and handling lifecycle for BDE-85.

BDE85_HandlingstartSTART: Hazard Assessmentstate_checkCheck Physical Statestart->state_checkppe_solidPPE: Double Nitrile + Tyvek Sleeves + P100 (if open)state_check->ppe_solidSolid (Dust Risk)ppe_solPPE: Solvent-Specific Gloves (e.g. Laminate) + Gogglesstate_check->ppe_solSolution (Permeation Risk)prepPrep: Anti-Static Gun & Pre-weigh Checkppe_solid->prepppe_sol->prephoodACTION: Work in Fume Hood (Sash at 18 inches)prep->hooddeconDecon: Wipe with Acetone then Soap/Waterhood->deconwasteWaste: Segregated Halogenated Wastedecon->waste

Caption: Operational logic flow for BDE-85 handling, distinguishing between solid and solution phase risks.

Step-by-Step Protocol
Phase 1: Preparation
  • Static Control: If handling solid BDE-85, use an anti-static gun on the weighing boat. PBDEs are notoriously static-prone and will "fly" if not neutralized.[1][2][3]

  • Surface Prep: Line the fume hood work surface with an absorbent, plastic-backed bench pad (absorbent side up).[1][2][3] This captures micro-spills and allows for easy disposal.[1][2][3]

Phase 2: Handling
  • The "One-Hand" Rule: Keep one hand "clean" (for adjusting sash, writing notes) and one hand "dirty" (for manipulating the chemical).[1][2][3]

  • Weighing: Never weigh BDE-85 on an open bench. If the balance is outside the hood, use a transfer vessel (sealed vial) to move the material.[1]

  • Solubilization: Add solvent slowly.[1][2][3] If using a syringe, ensure the needle is Luer-locked to prevent pressure blowout.[1][2][3]

Phase 3: Decontamination & Doffing[1][2][3]
  • Primary Wipe: Wipe all tools (spatulas, pipettes) with a tissue soaked in Acetone or Toluene (to dissolve the lipophilic BDE), then dispose of the tissue as hazardous waste.[1][2][3]

  • Secondary Wash: Wash tools with Alconox/soap and water.[1][2][3]

  • Doffing Sequence:

    • Remove outer gloves (dispose).[1][2][3][6]

    • Remove eyewear (place in dedicated bin).[1][2][3]

    • Remove lab coat (hang in designated "dirty" area or dispose if Tyvek).[1][2][3]

    • Remove inner gloves (dispose).[1][2][3]

    • Wash hands immediately with soap and cool water (warm water opens pores).[1][2][3]

Waste Management & Disposal

Never dispose of BDE-85 down the drain. It is a severe marine pollutant.[1][2][3]

Waste StreamClassificationDisposal Method
Liquid Waste Halogenated Organic SolventCollect in amber glass or HDPE carboys.[1][2][3] Label "Contains Pentabromodiphenyl Ether - TOXIC".[1][2][3]
Solid Waste Hazardous DebrisContaminated gloves, bench pads, and pipette tips must go into a sealed hazardous waste drum/box.[1]
Glassware Triple RinseRinse 3x with Acetone (collect rinsate).[1][2][3] Only then can glassware be washed normally.[1][2][3]

References

  • European Chemicals Agency (ECHA). (2023).[1][2][3] Substance Information: Pentabromodiphenyl ether.[1][2][3][4][7] Retrieved from [Link][1][2][3]

  • Stockholm Convention. (2017). Guidance on best available techniques and best environmental practices for the recycling and disposal of articles containing polybrominated diphenyl ethers (PBDEs). Retrieved from [Link][1][2][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,3',5-Pentabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
2,2',3,3',5-Pentabromodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.